molecular formula C20H21N7Na2O7 B1675111 Sodium Folinate CAS No. 163254-40-8

Sodium Folinate

货号: B1675111
CAS 编号: 163254-40-8
分子量: 517.4 g/mol
InChI 键: FSDMNNPYPVJNAT-RIWFDJIXSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leucovorin Sodium is the sodium salt of leucovorin, an active metabolite of folic acid, used as an antidote to folic acid antagonists. Leucovorin does not require metabolism by dihydrofolate reductase, the molecular target of folate antagonists and counteracts the toxic effects of these drugs. This agent also potentiates the effects of fluorouracil and its derivatives by stabilizing the binding of the drug's metabolite to its target enzyme, thus prolonging drug activity. In comparison with the calcium salt, sodium salt does not form precipitate when mixed other folate antagonists.
SODIUM FOLINATE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

163254-40-8

分子式

C20H21N7Na2O7

分子量

517.4 g/mol

IUPAC 名称

disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1

InChI 键

FSDMNNPYPVJNAT-RIWFDJIXSA-L

手性 SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

规范 SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Levoleucovorin disodium;  Disodium levofolinate; 

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Action of Sodium Folinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium folinate, the sodium salt of folinic acid (also known as leucovorin), is a critical adjuvant in chemotherapy. As a reduced folate, its primary mechanism of action revolves around bypassing the metabolic blockade induced by antifolates, most notably methotrexate, and potentiating the cytotoxic effects of fluoropyrimidines like 5-fluorouracil (5-FU). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic actions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways.

Introduction: The Central Role of Folate Metabolism

Folate (Vitamin B9) and its derivatives are essential for cellular proliferation and survival. The biologically active form, tetrahydrofolate (THF), acts as a crucial cofactor in one-carbon metabolism. This metabolic network is fundamental for the de novo synthesis of purines (adenine and guanine), thymidylate, and the metabolism of several amino acids.[1][2] The enzyme dihydrofolate reductase (DHFR) is pivotal in this pathway, reducing dihydrofolate (DHF) to THF.[3] Inhibition of DHFR leads to a depletion of the THF pool, thereby arresting DNA synthesis and repair, which disproportionately affects rapidly dividing cells such as cancer cells.[4]

This compound is a 5-formyl derivative of tetrahydrofolic acid.[5] Crucially, its conversion to THF does not require the action of DHFR, allowing it to serve as a direct source of reduced folate in the presence of DHFR inhibitors.[5][6]

Core Mechanisms of Action

The therapeutic utility of this compound is primarily centered on two distinct, yet interconnected, mechanisms in oncology: the rescue of host cells from high-dose methotrexate therapy and the potentiation of 5-fluorouracil's antineoplastic activity.

Methotrexate Rescue: Bypassing DHFR Inhibition

High-dose methotrexate (HDMTX) therapy is a cornerstone in the treatment of various malignancies. Methotrexate is a potent competitive inhibitor of DHFR, binding with high affinity and leading to the depletion of intracellular THF pools.[4] This indiscriminately affects both cancerous and healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal mucosa, leading to significant toxicity.[7][8]

This compound circumvents this blockade. Once administered, it is transported into cells via the reduced folate carrier (RFC) and other folate transporters, where it is readily converted to THF and other active folate derivatives.[5][6] This replenishes the intracellular folate pool, allowing for the resumption of thymidylate and purine synthesis, thereby "rescuing" normal cells from the cytotoxic effects of methotrexate.[7][9] The differential rescue effect between normal and cancer cells is thought to be, in part, due to differences in their reliance on specific folate transporters.[9]

Furthermore, this compound competes with methotrexate for transport into cells, which can reduce the intracellular concentration of the antifolate.[10]

cluster_0 Folate Metabolism cluster_1 Pharmacological Intervention DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH DHFR Dihydrofolate Reductase (DHFR) THF->DHF Serine -> Glycine Purines Purine Synthesis THF->Purines One-Carbon Transfer dUMP dUMP dTMP dTMP (Thymidylate) dUMP->dTMP TS Thymidylate Synthase DNA DNA Synthesis dTMP->DNA Purines->DNA MTX Methotrexate (MTX) MTX->DHFR Inhibition Sodium_Folinate This compound (Leucovorin) Active_Folates Active Folates (e.g., THF) Sodium_Folinate->Active_Folates Conversion Active_Folates->THF Replenishment

Figure 1: Mechanism of Methotrexate action and this compound rescue.

Potentiation of 5-Fluorouracil (5-FU)

This compound also plays a crucial role as a biochemical modulator of 5-FU, a fluoropyrimidine antimetabolite. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), exerts its cytotoxic effect by inhibiting thymidylate synthase (TS).[11] This inhibition is significantly enhanced in the presence of a reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF).

This compound administration increases the intracellular pool of CH2THF.[12] This leads to the formation of a stable ternary complex between FdUMP, TS, and CH2THF, which effectively locks the enzyme in an inactive state.[13] The stabilization of this complex leads to a more prolonged and profound inhibition of TS, resulting in enhanced DNA damage and apoptosis in cancer cells.[13]

start Start prep Sample Preparation (Lysate/Purified Enzyme) start->prep setup Reaction Setup in 96-well Plate (Sample + Assay Buffer) prep->setup nadph Add NADPH setup->nadph substrate Add DHFR Substrate (Initiate Reaction) nadph->substrate measure Kinetic Measurement at 340 nm substrate->measure calc Calculate DHFR Activity measure->calc end End calc->end

References

The Role of Sodium Folinate in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sodium folinate's pivotal role in one-carbon metabolism. We delve into the biochemical pathways where folates are indispensable, detailing the mechanism of action of this compound and its therapeutic applications. This document summarizes key quantitative data from pharmacokinetic studies, outlines detailed experimental protocols for folate analysis, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected biochemical pathways essential for the synthesis of nucleotides (purines and thymidylate), amino acids (methionine, serine, and glycine), and for the methylation of DNA, RNA, proteins, and lipids.[1][2] These processes are fundamental for cellular proliferation, differentiation, and survival. The central players in this metabolic network are derivatives of tetrahydrofolate (THF), the active form of folate (Vitamin B9), which act as carriers of one-carbon units at various oxidation states.[3][4]

The folate cycle and the methionine cycle are two of the most critical pathways within one-carbon metabolism. The folate cycle is responsible for processing and providing one-carbon units, while the methionine cycle utilizes these units for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for most methylation reactions in the cell.[5][6]

This compound: Mechanism of Action

This compound, also known as leucovorin, is a 5-formyl derivative of tetrahydrofolic acid.[7][8] It is a readily available source of reduced folate that can be directly utilized in the folate metabolic pathway, bypassing the need for the enzyme dihydrofolate reductase (DHFR).[7][9] This is particularly significant in clinical settings where DHFR is inhibited by antifolate drugs such as methotrexate.[7][8]

Role in Methotrexate Rescue Therapy

High-dose methotrexate is a cornerstone of treatment for various cancers, including osteosarcoma and certain leukemias.[10][11] Methotrexate exerts its cytotoxic effects by potently inhibiting DHFR, leading to a depletion of intracellular reduced folates and subsequent disruption of DNA synthesis and cell death.[7][9] While effective against cancer cells, this can also lead to severe toxicity in healthy, rapidly dividing cells.

This compound serves as a "rescue" agent by replenishing the pool of reduced folates downstream of the DHFR-inhibited step.[7][8] This allows for the continuation of essential folate-dependent biosynthetic processes in normal cells, thereby mitigating the toxic side effects of methotrexate without compromising its anti-cancer efficacy.[7][12]

Potentiation of 5-Fluorouracil (5-FU) Activity

In colorectal and other cancers, this compound is used in combination with the chemotherapeutic agent 5-fluorouracil (5-FU).[13][14] this compound is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with 5-fluorodeoxyuridine monophosphate (the active metabolite of 5-FU) and the enzyme thymidylate synthase (TS).[7] This stabilization enhances the inhibition of TS, leading to a more profound and sustained disruption of DNA synthesis in cancer cells.[7]

One-Carbon Metabolism Pathways

The intricate interplay between the folate and methionine cycles is central to cellular function. This compound directly feeds into these pathways, providing the necessary one-carbon units for various downstream processes.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT DHF Dihydrofolate (DHF) DHF->THF DHFR Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF->DHF TS Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF dTMP dTMP Synthesis Methylene_THF->dTMP Homocysteine Homocysteine Methyl_THF->Homocysteine B12 Purines Purine Synthesis Formyl_THF->Purines Sodium_Folinate This compound (Leucovorin) Sodium_Folinate->Formyl_THF Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine SAHH Homocysteine->Methionine MS

Diagram 1: The interconnected Folate and Methionine Cycles.

Quantitative Data on Folate Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic fate of different folate forms. The data presented below is a summary from studies comparing sodium and calcium salts of (6S)-5-Methyltetrahydrofolic acid ((6S)-5-Methyl-THF) to folic acid. While not directly this compound, 5-Methyl-THF is a key active metabolite.

Parameter(6S)-5-Methyl-THF-NaFolic Acidp-valueReference
AUC0-8h (nmol/L*h) 126.0 (33.6)56.0 (25.3)< 0.001[15][16]
Cmax (nmol/L) 36.8 (10.8)11.1 (4.1)< 0.001[15][16]
Table 1: Pharmacokinetic parameters of plasma (6S)-5-Methyl-THF after a single oral dose of (6S)-5-Methyl-THF-Na versus an equimolar dose of folic acid in adults. Values are presented as mean (SD).[15][16]

A study comparing sodium levofolinate injection with calcium levofolinate for injection and this compound for injection in healthy Chinese subjects found them to be bioequivalent.[17]

FormulationCmax (ng/mL)AUC0-t (ng*h/mL)Tmax (h)t1/2 (h)Reference
Sodium Levofolinate 1350 ± 2962130 ± 4300.9 ± 0.42.5 ± 0.6[17]
Calcium Levofolinate 1320 ± 3152080 ± 4111.0 ± 0.52.6 ± 0.7[17]
This compound 1360 ± 3412110 ± 4520.9 ± 0.42.5 ± 0.6[17]
Table 2: Pharmacokinetic parameters of levofolinate after a single intravenous dose of different folinate preparations in healthy subjects. Values are presented as mean ± SD.[17]

Experimental Protocols

Accurate measurement of folate metabolites is essential for both research and clinical applications. Below are outlines of common experimental protocols.

Quantification of Folate Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of various folate vitamers.[18][19]

Sample Preparation (Plasma/Serum):

  • Spiking: Spike plasma/serum samples with stable isotope-labeled internal standards for each folate vitamer to be quantified.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the folate metabolites.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase HPLC column for separation of the different folate vitamers. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each folate vitamer and its corresponding internal standard.

  • Quantification: The concentration of each folate vitamer is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of standards.

LCMS_Workflow start Plasma/Serum Sample spike Spike with Internal Standards start->spike precipitate Protein Precipitation (e.g., cold methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 column) reconstitute->hplc msms Tandem Mass Spectrometry (MRM mode) hplc->msms quantify Quantification (Calibration Curve) msms->quantify end Folate Vitamer Concentrations quantify->end

Diagram 2: Workflow for LC-MS/MS analysis of folate metabolites.
Microbiological Assay

The microbiological assay, typically using Lactobacillus casei or Lactobacillus rhamnosus, is a traditional method for measuring total folate content.[20][21] This method relies on the principle that the growth of these bacteria is proportional to the amount of folate present in the growth medium.

Protocol Outline:

  • Sample Preparation:

    • For red blood cells, hemolyze the cells and treat with a plasma conjugase (γ-glutamyl hydrolase) to convert polyglutamated folates to monoglutamates.[20]

    • For food or other biological samples, perform a tri-enzyme extraction (protease, α-amylase, and conjugase) to liberate folate from the food matrix and deconjugate polyglutamates.

  • Assay Setup:

    • Prepare a series of dilutions of the sample extract and a standard folate solution in a 96-well microtiter plate.

    • Add the Lactobacillus growth medium, which is deficient in folate, to each well.

    • Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

  • Measurement: Measure the bacterial growth, typically by assessing the turbidity (optical density) of the culture using a microplate reader.

  • Calculation: Determine the folate concentration in the sample by comparing its growth-promoting activity to that of the standard curve.

Conclusion

This compound is a critical component in the clinical management of certain cancers and plays an indispensable role in one-carbon metabolism. Its ability to bypass DHFR inhibition makes it an essential rescue agent in high-dose methotrexate therapy, while its potentiation of 5-FU activity enhances the efficacy of this chemotherapeutic agent. A thorough understanding of its pharmacokinetics and the underlying metabolic pathways is paramount for optimizing its therapeutic use and for the development of novel therapeutic strategies targeting one-carbon metabolism. The experimental protocols outlined in this guide provide a foundation for the accurate quantification of folates, which is essential for advancing our knowledge in this field.

References

An In-depth Technical Guide to the Biochemical Differences Between Sodium Folinate and Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folate, an essential B vitamin, is critical for numerous physiological processes, including nucleotide biosynthesis, DNA repair, and methylation reactions. While often used interchangeably in a broader nutritional context, the synthetic oxidized form, folic acid, and the reduced, active form, sodium folinate (leucovorin), exhibit significant biochemical distinctions. These differences have profound implications for their clinical applications, particularly in oncology and in individuals with certain genetic predispositions. This technical guide provides a comprehensive overview of the core biochemical disparities between this compound and folic acid, focusing on their chemical structures, metabolic pathways, pharmacokinetics, and analytical methodologies for their characterization.

Chemical Structure and Physicochemical Properties

The fundamental difference between folic acid and this compound lies in their chemical structure, which dictates their stability and metabolic activation.

Folic Acid: A synthetic, oxidized molecule, folic acid is composed of a pteridine ring, para-aminobenzoic acid (PABA), and a glutamic acid residue.[1][2][3] Its molecular formula is C₁₉H₁₉N₇O₆.[1][4] Folic acid is more stable during processing and storage, which is why it is used in food fortification and supplements.[5]

This compound: Also known as leucovorin, this compound is the 5-formyl derivative of tetrahydrofolic acid (THF), the active form of folate.[6][7] It is a reduced and more biologically active form of folate. The molecular formula for the disodium salt is C₂₀H₂₁N₇Na₂O₇.[6][8] Being a reduced folate, it is less stable than folic acid, particularly in acidic solutions and when exposed to light.[2]

PropertyFolic AcidThis compound
Chemical Name Pteroyl-L-glutamic acidDisodium (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Molecular Formula C₁₉H₁₉N₇O₆[1][4]C₂₀H₂₁N₇Na₂O₇[6][8]
Molar Mass 441.4 g/mol [4]517.4 g/mol [6]
State Synthetic, oxidizedReduced, active formyl derivative
Solubility Slightly soluble in water, soluble in alkaline solutionsSoluble in water
Stability HighSensitive to light and oxidation

Metabolic Pathways and Biochemical Function

The metabolism of folic acid and this compound differs significantly, primarily concerning the initial activation steps.

Folic Acid Metabolism: Folic acid is not biologically active and must be reduced to its active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[9] This two-step reduction first converts folic acid to dihydrofolate (DHF) and then to THF. This process is a critical and potentially rate-limiting step in the utilization of synthetic folic acid.

This compound Metabolism: this compound, being a 5-formyl-THF, can directly enter the folate cycle and be converted to other active folate coenzymes, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate (5-MTHF), without the need for DHFR reduction.[6][9] This is particularly advantageous in scenarios where DHFR is inhibited, such as during high-dose methotrexate chemotherapy.

The central role of these folates is to act as coenzymes in one-carbon transfer reactions, which are essential for:

  • Nucleotide Synthesis: The synthesis of purines and thymidylate, crucial for DNA and RNA replication.

  • Amino Acid Metabolism: The interconversion of amino acids, such as the conversion of homocysteine to methionine.

Below is a diagram illustrating the distinct entry points of folic acid and this compound into the folate metabolic pathway.

Folate_Metabolic_Pathway Folic_Acid Folic Acid (Synthetic) DHFR1 Dihydrofolate Reductase (DHFR) Folic_Acid->DHFR1 NADPH -> NADP+ DHF Dihydrofolate (DHF) DHFR1->DHF DHFR2 Dihydrofolate Reductase (DHFR) DHF->DHFR2 NADPH -> NADP+ THF Tetrahydrofolate (THF) DHFR2->THF Folate_Cycle Folate Coenzyme Pool (5,10-Methylene-THF, 5-Methyl-THF) THF->Folate_Cycle Sodium_Folinate This compound (5-Formyl-THF) Sodium_Folinate->Folate_Cycle Bypasses DHFR One_Carbon_Metabolism One-Carbon Metabolism (Nucleotide Synthesis, Amino Acid Metabolism) Folate_Cycle->One_Carbon_Metabolism

Figure 1: Metabolic activation of Folic Acid vs. This compound.

Pharmacokinetic Differences

The structural and metabolic differences between folic acid and this compound lead to distinct pharmacokinetic profiles.

ParameterFolic AcidThis compound/Reduced FolatesReference
Bioavailability High, but conversion to active form can be saturatedHigh, directly enters active folate pool[10],[11]
Cmax of 5-MTHF 11.1 ± 4.1 nmol/L (after 400 µg dose)36.8 ± 10.8 nmol/L (after 436 µg 5-MTHF-Na)[10],[11]
AUC₀₋₈ₕ of 5-MTHF 56.0 ± 25.3 nmol/Lh (after 400 µg dose)126.0 ± 33.6 nmol/Lh (after 436 µg 5-MTHF-Na)[10],[11]
Unmetabolized Form in Plasma Can appear in circulation at high dosesNot applicable[10],[11]

Studies have shown that administration of reduced folates, such as 5-methyltetrahydrofolate sodium salt, results in a significantly higher and more rapid increase in plasma 5-MTHF concentrations compared to an equimolar dose of folic acid.[10][11] This is attributed to the circumvention of the potentially slow and variable DHFR-mediated reduction of folic acid. Furthermore, high intakes of folic acid can lead to the appearance of unmetabolized folic acid in the circulation, the long-term health implications of which are still under investigation.[10][11]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • DHFR enzyme source (e.g., cell lysate, purified enzyme)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NADPH solution (in Assay Buffer)

  • Dihydrofolic acid (DHF) solution (substrate)

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and NADPH.

  • Add the DHFR enzyme sample to the reaction mixture and mix.

  • Initiate the reaction by adding the DHF solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.[12][13][14]

  • The rate of decrease in absorbance is proportional to the DHFR activity.

The following workflow illustrates the key steps in a typical DHFR activity assay.

DHFR_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, NADPH, and DHF solutions Start->Prepare_Reagents Reaction_Setup Combine Assay Buffer and NADPH in a cuvette Prepare_Reagents->Reaction_Setup Add_Enzyme Add DHFR enzyme sample Reaction_Setup->Add_Enzyme Initiate_Reaction Add DHF substrate Add_Enzyme->Initiate_Reaction Measure_Absorbance Monitor absorbance decrease at 340 nm (kinetic mode) Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate DHFR activity based on the rate of NADPH oxidation Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Figure 2: Workflow for a spectrophotometric DHFR activity assay.
Analysis of Folate Metabolites in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of various folate forms in biological matrices.

Sample Preparation:

  • Plasma samples are stabilized with an antioxidant such as ascorbic acid to prevent folate degradation.[15][16]

  • Proteins are precipitated using a solvent like methanol or acetonitrile.[15][17]

  • The supernatant is collected, and an internal standard (e.g., ¹³C-labeled folate) is added.

  • The sample may be further purified using solid-phase extraction (SPE).[16]

LC-MS/MS Analysis:

  • The extracted sample is injected into an HPLC system coupled to a tandem mass spectrometer.

  • Chromatographic separation of different folate vitamers is achieved using a suitable column (e.g., C18).[16][17]

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each folate species based on its unique precursor and product ion transitions.[15][16][17]

MTHFR C677T Genotyping by PCR-RFLP

The C677T polymorphism in the methylenetetrahydrofolate reductase (MTHFR) gene can affect folate metabolism. Polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) is a common method for its detection.

Procedure:

  • Genomic DNA is extracted from a biological sample (e.g., blood).

  • A specific fragment of the MTHFR gene containing the polymorphic site is amplified using PCR with specific primers.[18][19]

  • The PCR product is then digested with a restriction enzyme (e.g., HinfI) that recognizes the polymorphic site.[18][19]

  • The resulting DNA fragments are separated by gel electrophoresis. The fragment pattern reveals the genotype (CC, CT, or TT).[18][19]

Conclusion

The biochemical differences between this compound and folic acid are substantial and have significant implications for their use in clinical and research settings. This compound's ability to bypass the DHFR-mediated activation step makes it a more direct and, in some cases, more efficient source of active folate. This is particularly relevant in high-dose methotrexate rescue therapy and for individuals with compromised DHFR activity or certain MTHFR polymorphisms. A thorough understanding of these differences is paramount for drug development professionals and researchers working in the fields of oncology, nutrition, and personalized medicine. The experimental protocols outlined in this guide provide a framework for the accurate characterization and quantification of these critical compounds.

References

Sodium folinate molecular structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium folinate, the sodium salt of folinic acid, is a crucial compound in pharmacology, primarily utilized as a rescue agent for high-dose methotrexate therapy and as a potentiator of fluoropyrimidines in cancer chemotherapy.[1][2] As a derivative of tetrahydrofolic acid, it plays a vital role in the de novo synthesis of purines and pyrimidines, essential for DNA replication and cell division. This technical guide provides an in-depth overview of the molecular structure and chemical properties of this compound, offering valuable data and methodologies for professionals in research and drug development.

Molecular Structure

This compound is the disodium salt of N-[4-[[(2-amino-5-formyl-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid.[3] It is a mixture of diastereoisomers, with the levo-isomer being the biologically active form.

2D Structure:

Caption: 2D chemical structure of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and physiological conditions.

PropertyValueReference
Molecular Formula C₂₀H₂₁N₇Na₂O₇[3]
Molecular Weight 517.4 g/mol [3]
IUPAC Name disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate[3]
CAS Number 163254-40-8[3]
Appearance Slightly yellow, clear solution[4]
Solubility in Water Freely soluble. Aqueous solutions can be prepared up to approximately 400 mg/mL (as folinic acid).[5]
Melting Point 245-250 °C (decomposes) (for Folinic Acid)[6][7]
pKa (Folinic Acid) 3.1, 4.8, 10.4[8]
Stability Stable in aqueous solution at a pH range of 6.5 to 8.5.[9]

Experimental Protocols

Determination of this compound Concentration by High-Performance Liquid Chromatography (HPLC)

This section outlines a general methodology for the quantification of this compound in a solution, based on established HPLC methods for folates.

Objective: To determine the concentration of this compound in an aqueous solution.

Materials:

  • This compound standard

  • High-purity water

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Sodium perchlorate

  • Potassium hydroxide or phosphoric acid (for pH adjustment)

  • Acetonitrile (HPLC grade)

  • 0.45 µm syringe filters

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Prepare a buffer solution by dissolving potassium phosphate monobasic and sodium perchlorate in high-purity water.

    • Add methanol and adjust the pH to approximately 7.2 with potassium hydroxide or phosphoric acid.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.

  • Sample Preparation:

    • Dilute the this compound sample with the mobile phase to a concentration within the range of the standard curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: Isocratic elution with the prepared phosphate buffer/methanol mixture.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 280 nm

    • Column Temperature: Ambient or controlled at 25 °C

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects through its involvement in folate metabolism. It serves two primary roles in cancer therapy: rescuing healthy cells from the toxic effects of methotrexate and potentiating the cytotoxic activity of 5-fluorouracil (5-FU).

Methotrexate Rescue

Methotrexate is a folic acid antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the reduction of dihydrofolate to tetrahydrofolate. This inhibition depletes the intracellular pool of reduced folates, leading to a cessation of DNA synthesis and cell death. This compound, being a pre-reduced form of folic acid, can bypass the DHFR-mediated step and replenish the tetrahydrofolate pool, thereby rescuing normal cells from methotrexate-induced toxicity.

methotrexate_rescue cluster_0 Normal Folate Metabolism cluster_1 Methotrexate Action cluster_2 This compound Rescue Folic Acid Folic Acid Dihydrofolate Dihydrofolate Folic Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Purine/Pyrimidine Synthesis Purine/Pyrimidine Synthesis Tetrahydrofolate->Purine/Pyrimidine Synthesis DNA Synthesis Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits This compound This compound This compound->Tetrahydrofolate Bypasses DHFR block FU_Potentiation cluster_0 5-FU Action cluster_1 This compound Role cluster_2 Ternary Complex Formation 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits Stable Ternary Complex Stable Ternary Complex FdUMP->Stable Ternary Complex Thymidylate Synthase->Stable Ternary Complex This compound This compound 5,10-CH2-THF 5,10-CH2-THF This compound->5,10-CH2-THF Metabolism 5,10-CH2-THF->Stable Ternary Complex Enhanced Inhibition of DNA Synthesis Enhanced Inhibition of DNA Synthesis Stable Ternary Complex->Enhanced Inhibition of DNA Synthesis

References

Intracellular conversion of sodium folinate to active folates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Intracellular Conversion of Sodium Folinate to Active Folates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic derivative of the B-vitamin family, serves as a crucial precursor to biologically active folates.[1][2] Unlike folic acid, which requires reduction by dihydrofolate reductase (DHFR), this compound enters the folate cycle downstream, making it an essential agent in "rescue" therapy for high-dose methotrexate treatment and a potentiator for fluorouracil-based chemotherapy.[3][4] This document provides a comprehensive overview of the intracellular metabolic pathways that convert this compound into its active coenzyme forms, detailed experimental protocols for assessing key enzymatic activities, and quantitative data on its pharmacokinetics and metabolism.

Introduction to this compound

This compound, also known as leucovorin, is the sodium salt of folinic acid (5-formyl-tetrahydrofolate or 5-formyl-THF).[4][5] It is a reduced folate, meaning it does not require the initial reduction step by dihydrofolate reductase (DHFR) that folic acid undergoes to become biologically active.[3][6] This characteristic is pivotal in clinical applications, particularly in oncology. It is used to counteract the toxic effects of folate antagonists like methotrexate, which inhibit DHFR, and to enhance the cytotoxic efficacy of fluorouracil (5-FU) by stabilizing its complex with thymidylate synthase.[1][4] Once administered, this compound is transported into cells and rapidly metabolized into various tetrahydrofolate (THF) derivatives, which act as essential one-carbon donors in the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[2][3]

Intracellular Metabolic Pathway

The conversion of this compound into active folate coenzymes is a multi-step enzymatic process occurring within the cell. The primary active enantiomer is the L-form of 5-formyl-THF.[4]

The key steps are:

  • Conversion to 5,10-Methenyl-THF: Intracellular 5-formyl-THF is converted to 5,10-methenyl-tetrahydrofolate in an ATP-dependent reaction catalyzed by the enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS) .[7]

  • Interconversion to other THF derivatives: 5,10-methenyl-THF is then reversibly converted to other active folate forms:

    • It can be reduced to 5,10-methylene-tetrahydrofolate by methylenetetrahydrofolate dehydrogenase (MTHFD1) .[6]

    • 5,10-methylene-THF is a critical coenzyme for thymidylate synthase (TS) , which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[8][9] In this reaction, 5,10-methylene-THF is oxidized to dihydrofolate (DHF).

    • 5,10-methylene-THF can also be reversibly converted back to tetrahydrofolate (THF) by serine hydroxymethyltransferase (SHMT) , a reaction that is central to serine and glycine metabolism.[10]

  • Formation of 5-Methyl-THF: 5,10-methylene-THF can be irreversibly reduced to 5-methyl-tetrahydrofolate by methylenetetrahydrofolate reductase (MTHFR) .[11] 5-methyl-THF is the primary circulating form of folate in the body and is essential for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.[6]

  • Regeneration of THF: The dihydrofolate (DHF) produced during thymidylate synthesis is reduced back to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR) , thus completing the cycle.[12] this compound administration effectively bypasses the need for DHFR activity to generate the initial pool of reduced folates.[3]

Visualization of the Metabolic Pathway

This compound Metabolism cluster_entry Cellular Entry cluster_conversion Intracellular Conversion cluster_synthesis Biosynthesis Pathways Sodium_Folinate This compound (5-Formyl-THF) Methenyl_THF 5,10-Methenyl-THF Sodium_Folinate->Methenyl_THF MTHFS (ATP -> ADP+Pi) Methylene_THF 5,10-Methylene-THF Methenyl_THF->Methylene_THF MTHFD1 Purines Purine Synthesis Methenyl_THF->Purines Provides Formyl Group THF Tetrahydrofolate (THF) Methylene_THF->THF SHMT (Glycine -> Serine) DHF Dihydrofolate (DHF) Methylene_THF->DHF Thymidylate Synthase Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR (NADPH -> NADP+) Thymidylate Thymidylate Synthesis (dUMP -> dTMP) Methylene_THF->Thymidylate DHF->THF DHFR (NADPH -> NADP+) Methionine Methionine Synthesis (Homocysteine -> Methionine) Methyl_THF->Methionine Provides Methyl Group

Caption: Intracellular metabolic pathway of this compound.

Quantitative Data

Pharmacokinetics of Folinic Acid and Metabolites

The pharmacokinetics of folinic acid are complex, involving the active L-isomer and the inactive D-isomer, as well as the primary active metabolite, 5-methyl-THF.

ParameterL-5-Formyl-THF (Active)D-5-Formyl-THF (Inactive)Active Metabolites (e.g., 5-Methyl-THF)Reference
Elimination Half-Life 32 - 35 minutes352 - 485 minutes~6 hours[4]
Route of Administration Intravenous / IntramuscularIntravenous / IntramuscularIntravenous / Intramuscular[4]
Bioavailability (Oral) ~4% (for unchanged drug)-Higher after oral vs. parenteral administration[13]
Primary Production Site of 5-Methyl-THF Liver and Intestinal Mucosa-Liver and Intestinal Mucosa[4][14]
Intracellular Folate Concentrations

Measuring intracellular folate levels is challenging but crucial for understanding metabolic status. The following table presents example concentrations found in various tissues.

TissueFolate ConcentrationMethodReference
Mouse Liver21.4 nmol/g fresh tissueFluorescence Polarization[15]
Mouse Kidney4.22 nmol/g fresh tissueFluorescence Polarization[15]
Mouse Brain0.73 nmol/g fresh tissueFluorescence Polarization[15]
Packed Human Erythrocytes1.31 mMFluorescence Polarization[15]
B. adolescentis (intracellular)0.385 nmol / 125 mg wet cellsLC-MS/MS[16]
B. pseudocatenulatum (intracellular)0.640 nmol / 124 mg wet cellsLC-MS/MS[16]

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Activity Assay
  • Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The enzymatic activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[17][18]

  • Reagents:

    • DHFR Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.5)

    • DHFR Substrate (Dihydrofolate)

    • NADPH

    • Purified DHFR enzyme (for positive control)

    • Cell or tissue lysate

  • Sample Preparation:

    • Homogenize tissue (10-50 mg) or cells (1 x 10^6) in 100 µL of ice-cold DHFR Assay Buffer.[18][19]

    • Keep on ice for 10 minutes.[18]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cell debris.[18][19]

    • Collect the supernatant for the assay.

  • Assay Procedure (96-well plate format):

    • Add 5-50 µL of sample supernatant to wells. Adjust the total volume to 100 µL with DHFR Assay Buffer.[18]

    • Prepare a sample background control well containing the sample but without the DHFR substrate.[18]

    • Add 40 µL of diluted NADPH solution to all wells (samples, controls, background). Mix and incubate for 10-15 minutes at room temperature, protected from light.[20]

    • To initiate the reaction, add 60 µL of prepared DHFR substrate to the sample and positive control wells. Add 60 µL of DHFR Assay Buffer to the sample background control wells.[18]

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[18][19]

  • Data Analysis:

    • Calculate the change in absorbance (ΔOD) over a specific time interval (Δt) within the linear range of the reaction.

    • Subtract the background rate from the sample rate.

    • Calculate DHFR activity using the NADPH extinction coefficient (6.22 mM⁻¹cm⁻¹) and normalize to the amount of protein in the sample.

Protocol 2: Methylenetetrahydrofolate Reductase (MTHFR) Activity Assay
  • Principle: This assay measures MTHFR activity in the physiological direction, monitoring the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. The product, 5-methyltetrahydrofolate, is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[21]

  • Reagents:

    • Cell Lysis Buffer (e.g., Potassium Phosphate buffer, pH 6.6, with Lubrol)

    • Reaction Mixture: Potassium Phosphate buffer (pH 6.6), FAD, NADPH, formaldehyde.

    • Substrate: Tetrahydrofolate (THF) to generate 5,10-methylene-THF in situ.

    • Stopping Solution: Perchloric acid.

    • HPLC Mobile Phase (e.g., Acetonitrile in orthophosphoric acid, pH 2.33)[21]

  • Sample Preparation:

    • Harvest cultured cells and create cell pellets.

    • Resuspend pellets in ice-cold Lysis Buffer and let stand for 30 minutes on ice.[21]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • The supernatant is used as the enzyme source. Determine protein concentration (e.g., Lowry method).[21]

  • Assay Procedure:

    • Pre-incubate the enzyme extract with the reaction mixture (containing FAD and NADPH) for 5 minutes at 37°C.

    • Initiate the reaction by adding the substrate (THF and formaldehyde).

    • Incubate for a defined period (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding ice-cold Stopping Solution.

    • Centrifuge to pellet precipitated protein and collect the supernatant.

  • Data Analysis:

    • Inject the supernatant into an HPLC system.

    • Detect 5-methyltetrahydrofolate by fluorescence (e.g., excitation at 296 nm, emission at 360 nm).[21]

    • Quantify the product using a standard curve generated with known concentrations of 5-methyltetrahydrofolate.

    • Calculate specific activity (e.g., in pmol of product/min/mg of protein).

Protocol 3: Thymidylate Synthase (TS) Activity Assay
  • Principle: This modern assay uses liquid chromatography-mass spectrometry (LC-MS) to directly measure the product of the TS reaction, deoxythymidine monophosphate (dTMP), from the substrate deoxyuridine monophosphate (dUMP).[8][9]

  • Reagents:

    • Reaction Buffer (e.g., Tris-HCl with MgCl₂, DTT)

    • Substrate 1: Deoxyuridine monophosphate (dUMP)

    • Substrate 2 (Cofactor): 5,10-methylenetetrahydrofolate (5,10-CH₂-THF)

    • Cell or tissue homogenate

    • Internal Standard (for MS quantification)

  • Sample Preparation:

    • Prepare tissue or cell homogenates in an appropriate buffer.

    • Centrifuge to clarify the lysate.

    • Determine the total protein concentration of the supernatant.

  • Assay Procedure:

    • In a reaction tube, combine the reaction buffer, cell lysate, and dUMP.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding 5,10-CH₂-THF (a concentration of 200 µM is recommended to avoid substrate inhibition).[8][9]

    • Incubate for a specific time (e.g., up to 60 minutes) at 37°C.[8]

    • Stop the reaction (e.g., by adding a cold organic solvent like methanol).

    • Add the internal standard, vortex, and centrifuge to remove precipitated protein.

  • Data Analysis:

    • Analyze the supernatant using an LC-MS/MS system.

    • Monitor the specific mass transitions for dTMP and the internal standard.

    • Quantify the amount of dTMP produced against a standard curve.

    • Calculate the TS activity and normalize it to protein content and incubation time (e.g., in pmol/mg protein/min).[8]

Visualization of Experimental Workflow

Enzyme Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Cell/Tissue Collection homogenize Homogenization in Assay Buffer start->homogenize centrifuge1 Centrifugation (10,000 x g, 4°C) homogenize->centrifuge1 supernatant Collect Supernatant (Enzyme Source) centrifuge1->supernatant protein_assay Determine Protein Concentration supernatant->protein_assay prepare_rxn Prepare Reaction Mix (Buffer, Sample, Substrate 1) protein_assay->prepare_rxn initiate_rxn Initiate Reaction (Add Substrate 2/Cofactor) incubate Incubate (e.g., 37°C) stop_rxn Stop Reaction measure Measure Signal (e.g., Absorbance, HPLC, LC-MS) stop_rxn->measure calculate Calculate Activity (Rate of Product Formation) measure->calculate normalize Normalize to Protein Content and Time calculate->normalize end Final Result (Specific Activity) normalize->end

Caption: General workflow for a cellular enzyme activity assay.

References

The Role of Sodium Folinate in Purine and Thymidylate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium folinate, a stable form of the reduced folate, folinic acid, is a critical component in cellular metabolism, particularly in the de novo synthesis of purines and thymidylate, the essential building blocks of DNA and RNA. This technical guide provides an in-depth exploration of the biochemical functions of this compound, focusing on its role as a one-carbon donor in these vital biosynthetic pathways. We will detail the enzymatic reactions facilitated by its active metabolites, present available quantitative data on its impact on intracellular folate pools and enzyme kinetics, and provide comprehensive experimental protocols for the study of these processes. Furthermore, this guide includes detailed diagrams of the relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of the intricate role of this compound in cellular proliferation and homeostasis.

Introduction: The Central Role of Folates in One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected biochemical pathways essential for the transfer of one-carbon units in various biosynthetic processes.[1] Tetrahydrofolate (THF) and its derivatives, collectively known as folates, are the primary coenzymes responsible for carrying and activating these one-carbon units.[1] These pathways are fundamental for the synthesis of purines, thymidylate, and certain amino acids, making them indispensable for cell growth, proliferation, and the maintenance of genomic integrity.

This compound (also known as leucovorin) is a 5-formyl derivative of tetrahydrofolic acid.[2] It is a readily bioavailable and stable precursor to the active folate coenzymes. Unlike folic acid, the oxidized form found in many supplements, this compound does not require reduction by dihydrofolate reductase (DHFR) for its initial activation, a key advantage in certain clinical applications, such as in "leucovorin rescue" therapy following high-dose methotrexate treatment.[1] Methotrexate is a potent inhibitor of DHFR, and by bypassing this enzymatic step, this compound can replenish the intracellular pool of active folates, thereby rescuing normal cells from the toxic effects of the drug.[1]

This guide will focus on the two primary functions of this compound's active metabolites in nucleotide synthesis:

  • Purine Synthesis: The donation of formyl groups for the formation of the purine ring.

  • Thymidylate Synthesis: The provision of a methylene group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

The Role of this compound in Purine Synthesis

The de novo synthesis of purines is a multi-step pathway that constructs the purine ring from various small molecules. Two key steps in this pathway are dependent on a folate coenzyme, specifically 10-formyltetrahydrofolate (10-CHO-THF), which is derived from this compound.

The Folate-Dependent Enzymes of Purine Synthesis
  • Glycinamide Ribonucleotide (GAR) Transformylase (GART): This enzyme catalyzes the formylation of GAR to formylglycinamide ribonucleotide (FGAR). This reaction incorporates the C8 atom into the purine ring.

  • 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): This bifunctional enzyme catalyzes the final two steps of IMP synthesis. Its transformylase domain utilizes 10-CHO-THF to formylate AICAR, introducing the C2 atom of the purine ring.

The metabolic pathway for the conversion of this compound to 10-formyl-THF, the one-carbon donor for these reactions, is depicted below.

purine_synthesis_pathway cluster_purine De Novo Purine Synthesis Sodium_Folinate This compound (5-Formyl-THF) THF Tetrahydrofolate (THF) Sodium_Folinate->THF Isomerization & Deformylation Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine -> Glycine (SHMT) Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF Dehydrogenase (MTHFD1) Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Cyclohydrolase (MTHFD1) Formyl_THF->THF Formyl Transfer GART GART Formyl_THF->GART ATIC ATIC Formyl_THF->ATIC GAR Glycinamide Ribonucleotide (GAR) GAR->GART FGAR Formylglycinamide Ribonucleotide (FGAR) AICAR 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) FGAR->AICAR Multiple Steps AICAR->ATIC FAICAR Formylaminoimidazole- 4-carboxamide Ribonucleotide (FAICAR) IMP Inosine Monophosphate (IMP) FAICAR->IMP GART->FGAR ATIC->FAICAR MTHFD1 MTHFD1 thymidylate_synthesis_cycle cluster_cycle Thymidylate Synthesis Cycle Sodium_Folinate This compound (5-Formyl-THF) THF Tetrahydrofolate (THF) Sodium_Folinate->THF Metabolism Methylene_THF 5,10-Methylene-THF THF->Methylene_THF TS Thymidylate Synthase (TS) Methylene_THF->TS DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR dUMP dUMP dUMP->TS dTMP dTMP TS->DHF TS->dTMP DHFR->THF NADP NADP+ DHFR->NADP SHMT SHMT SHMT->Methylene_THF Serine Serine Serine->SHMT Glycine Glycine Glycine->SHMT NADPH NADPH NADPH->DHFR ts_assay_workflow start Start: Harvest Cells wash Wash with PBS start->wash lyse Lyse Cells and Prepare Lysate wash->lyse protein_quant Quantify Protein Concentration lyse->protein_quant reaction_setup Set up Reaction with Lysate and [5-³H]dUMP protein_quant->reaction_setup incubate Incubate at 37°C reaction_setup->incubate stop_reaction Stop Reaction with Activated Charcoal incubate->stop_reaction centrifuge Centrifuge to Pellet Charcoal stop_reaction->centrifuge collect_supernatant Collect Supernatant (contains ³H₂O) centrifuge->collect_supernatant scintillation_count Scintillation Counting collect_supernatant->scintillation_count calculate_activity Calculate TS Activity scintillation_count->calculate_activity end End calculate_activity->end lc_ms_workflow start Start: Cell Culture harvest Harvest and Wash Cells start->harvest extract Metabolite Extraction (e.g., 80% Methanol) harvest->extract centrifuge Centrifuge to Remove Debris extract->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_down Dry Supernatant collect_supernatant->dry_down reconstitute Reconstitute in LC-MS compatible solvent dry_down->reconstitute add_is Add Internal Standards reconstitute->add_is lcms_analysis LC-MS/MS Analysis add_is->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Discovery and History of Sodium Folinate in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Folinate

This compound, also known as leucovorin, is the sodium salt of folinic acid, the 5-formyl derivative of tetrahydrofolic acid (THF).[1][2][3] Folinic acid is a metabolically active form of folic acid (Vitamin B9) and plays a crucial role as a cofactor in one-carbon transfer reactions.[3][4][5] These reactions are essential for the de novo synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA, as well as for the metabolism of several amino acids.[3][4][6]

Unlike folic acid, folinic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) to be converted into its active coenzyme forms.[1][3][4][6][7] This property is the basis for its two primary applications in medicine:

  • Leucovorin Rescue: It is used to counteract the toxic effects of high-dose methotrexate, a chemotherapy agent that inhibits DHFR.[1][3][6][8][9][10] By providing a reduced folate source downstream of the enzymatic block, it selectively "rescues" normal, healthy cells from methotrexate-induced toxicity.[3][6]

  • Potentiation of Fluoropyrimidines: It is administered in combination with 5-fluorouracil (5-FU), another chemotherapy drug, to enhance its cytotoxic effects in the treatment of cancers such as colorectal cancer.[1][6][11][12]

This compound is preferred over its calcium salt counterpart in certain clinical settings due to its higher solubility, which allows it to be safely mixed with 5-FU in a single infusion pump without the risk of precipitation.[11]

Discovery and Historical Development

The journey of this compound began with the discovery of a crucial growth factor.

  • 1948: H. E. Sauberlich and C. A. Baumann discovered a substance required for the growth of the bacterium Leuconostoc citrovorum (now known as Pediococcus cerevisiae).[1][13] They named this substance "citrovorum factor."[1][13] It was identified as a derivative of folate that was metabolized by the liver into an active form.[1][13]

  • 1950: The "citrovorum factor" was isolated and its structure was identified as 5-formyl-tetrahydrofolic acid, which was named folinic acid.[14]

  • 1952: The U.S. Food and Drug Administration (FDA) granted its initial approval for leucovorin (folinic acid) as a rescue agent to mitigate the toxicity of folic acid antagonists.[2]

  • 1970s: The clinical application of "leucovorin rescue" became prominent with the development of high-dose methotrexate (HDMTX) protocols for treating cancers like osteosarcoma.[2] This strategy allowed for the administration of much higher, more effective doses of methotrexate than would otherwise be tolerable.[15]

  • 1980s: Research revealed that folinic acid not only bypassed the DHFR block but could also help reactivate the enzyme itself, even in the presence of methotrexate.[1] Around the same time, the synergistic effect of combining folinic acid with 5-fluorouracil was described, establishing a new gold standard in the treatment of colorectal cancer.[11]

Mechanism of Action

Methotrexate Rescue

Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme that reduces dihydrofolate (DHF) to the active tetrahydrofolate (THF).[6][8][16] THF is a necessary precursor for the synthesis of thymidylate and purines, which are essential for DNA replication. By blocking DHFR, methotrexate depletes the intracellular pool of reduced folates, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[6][17]

However, this effect is not specific to cancer cells and can cause severe toxicity in healthy tissues with high cell turnover, such as bone marrow and the gastrointestinal mucosa.[16]

Folinic acid circumvents this blockade. As a pre-reduced form of folate, it can be directly converted into various THF cofactors without the need for DHFR activity.[1][6][7] This replenishes the depleted folate pool in normal cells, allowing DNA and RNA synthesis to resume and thus mitigating the toxic side effects of methotrexate.[18] This differential effect is partly attributed to differences in folate transport systems between normal and some malignant cells, allowing for a selective rescue of healthy tissue.[15][19]

Methotrexate_Rescue cluster_cell Cellular Environment DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis (Purines, Thymidylate) THF->DNA MTX Methotrexate (MTX) MTX->DHFR INHIBITS DHFR->THF converts to Folinic_Acid Folinic Acid (Leucovorin) Folinic_Acid->THF BYPASSES DHFR (converts to) FU_Potentiation cluster_inhibition Enzyme Inhibition Folinic_Acid Folinic Acid MTHF 5,10-Methylene-THF Folinic_Acid->MTHF converted to Complex Stable Ternary Complex (TS-FdUMP-MTHF) MTHF->Complex FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP metabolized to FdUMP->Complex TS Thymidylate Synthase (TS) TS->Complex DNA_Synth DNA Synthesis Complex->DNA_Synth INHIBITS Leucovorin_Rescue_Workflow Start Start Protocol Hydration 1. Pre-Hydration & Urinary Alkalinization (Urine pH ≥ 7.0) Start->Hydration MTX_Admin 2. Administer High-Dose Methotrexate (HDMTX) Hydration->MTX_Admin Wait 3. Wait 24-36 hours MTX_Admin->Wait Leucovorin_Start 4. Initiate Leucovorin Rescue (e.g., 15 mg/m² q6h) Wait->Leucovorin_Start Monitor 5. Monitor Plasma MTX Levels (24, 48, 72h) & Serum Creatinine Leucovorin_Start->Monitor Check_MTX MTX Level < 0.1 µmol/L? Monitor->Check_MTX Adjust Adjust Leucovorin Dose Based on Nomogram Check_MTX->Adjust No End End Protocol Check_MTX->End Yes Adjust->Monitor

References

In Vitro Cellular Uptake of Sodium Folinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cellular uptake mechanisms of sodium folinate (the sodium salt of folinic acid). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the transport pathways, quantitative kinetics, experimental methodologies, and regulatory signaling cascades that govern the intracellular accumulation of this vital folate derivative.

Core Mechanisms of this compound Cellular Uptake

The cellular uptake of this compound, a reduced folate, is a complex process primarily mediated by three distinct transport systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs). These systems exhibit different affinities, pH dependencies, and mechanisms of action, which collectively determine the efficiency of this compound internalization in various cell types.

  • Reduced Folate Carrier (RFC) : As a major transport system for folates in mammalian cells, RFC (encoded by the SLC19A1 gene) is ubiquitously expressed and functions optimally at a neutral pH of 7.4.[1][2] It operates as a bidirectional anion exchanger, facilitating the transport of reduced folates like 5-methyltetrahydrofolate and folinic acid.[1][2] The transport process is temperature-dependent and sodium-independent.[1]

  • Proton-Coupled Folate Transporter (PCFT) : Encoded by the SLC46A1 gene, PCFT is a high-affinity transporter for folates that functions optimally under acidic conditions (pH 5.5-5.8).[3][4] This transporter is crucial for the intestinal absorption of dietary folates and is also expressed in various cancer cells, where the acidic tumor microenvironment can favor its activity.[3][4] PCFT-mediated transport is an electrogenic process that couples folate translocation to a proton gradient.[5]

  • Folate Receptors (FRs) : FRs, particularly FRα and FRβ, are high-affinity folate-binding proteins anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) moiety.[6][7] Upon binding to folates, the receptor-ligand complex is internalized via endocytosis.[6][8] Inside the cell, the acidic environment of the endosome facilitates the dissociation of the folate from the receptor, which is then recycled back to the cell surface.[9] FRs are often overexpressed in various cancer types, making them an attractive target for folate-based drug delivery.[7]

Quantitative Analysis of this compound Uptake

The kinetics of this compound transport can be quantified by determining the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the affinity of the transporter for the substrate and the maximum rate of transport, respectively. While specific kinetic data for this compound are dispersed across various studies and cell lines, the following table summarizes representative kinetic parameters for the uptake of folates and related analogues mediated by the primary transport systems.

TransporterSubstrateCell LineKm (µM)Vmax (pmol/mg protein/min or nmol/109 cells/min)Reference(s)
RFC MethotrexateVarious~ 1–5Not consistently reported[10]
RFC 5-MethyltetrahydrofolatePC-3 (Prostate Cancer)0.747.78 nmol/109 cells/min[11]
PCFT Folic AcidCaco-2 (Colon Cancer)Varies with pHNot specified[12]
FRα Folic Acid ConjugatesA2780/AD (Ovarian Cancer)Not applicable (receptor-mediated)Not applicable[13]
General Folate Analogue AminopterinMouse Small Intestine Epithelial Cells1657 pmol/min/107 cells[14]

Note: Kinetic parameters can vary significantly depending on the cell line, experimental conditions (e.g., pH, temperature), and the specific folate analogue used. The data presented here are for comparative purposes.

Experimental Protocols for In Vitro Uptake Assays

Accurate assessment of this compound uptake requires standardized and meticulously executed experimental protocols. Below are detailed methodologies for key experiments.

Cell Culture and Preparation
  • Cell Line Selection: Choose a cell line appropriate for the research question (e.g., Caco-2 for intestinal absorption studies, HeLa or KB cells for FRα-mediated uptake).

  • Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding for Assay: Seed cells into 24- or 96-well plates at a density that allows them to reach near confluence on the day of the assay.[15]

  • Folate Depletion (Optional): For studies investigating the regulation of folate transporters, cells can be grown in a folate-deficient medium for a specified period before the assay to upregulate transporter expression.

Radiolabeled this compound Uptake Assay

This is a common method to quantify the rate of this compound transport.

  • Preparation of Assay Buffer: Prepare an appropriate uptake buffer. For RFC studies, a Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4 is suitable.[15] For PCFT studies, a buffer with a pH of 5.0-6.0, such as a MES/Tris buffer, is required.[5]

  • Cell Washing: On the day of the assay, aspirate the culture medium and wash the cell monolayers once with the warm assay buffer.[5]

  • Initiation of Uptake: Initiate the transport assay by adding the assay buffer containing a known concentration of radiolabeled this compound (e.g., [3H]-folinic acid) to each well.[15]

  • Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, and 60 minutes) with gentle agitation.[15]

  • Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).[15]

  • Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer (e.g., a solution containing NaOH or a commercial cell lysis reagent).[15] Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay). Express the uptake as picomoles or nanomoles of this compound per milligram of cell protein per unit of time. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[16]

Inhibition (Competition) Assay

This assay is used to determine the specificity of the transport process and to identify other substrates or inhibitors of the transporters.

  • Protocol: The protocol is similar to the radiolabeled uptake assay, with an additional pre-incubation step.

  • Pre-incubation with Inhibitor: Before adding the radiolabeled this compound, pre-incubate the cells for a short period (e.g., 10-30 minutes) with the assay buffer containing a known concentration of the unlabeled inhibitor or competing substrate.[15]

  • Uptake Measurement: Initiate the uptake by adding the radiolabeled this compound in the continued presence of the inhibitor.

  • Data Analysis: Compare the uptake of radiolabeled this compound in the presence and absence of the inhibitor to determine the percentage of inhibition. The inhibitor constant (Ki) can be calculated to quantify the inhibitory potency.

Signaling Pathways Regulating this compound Uptake

The activity and expression of folate transporters are regulated by complex intracellular signaling pathways. Understanding these pathways is crucial for comprehending the cellular response to folates and for developing strategies to modulate their uptake.

Regulation of the Reduced Folate Carrier (RFC)

RFC activity can be modulated by protein kinase A (PKA) and protein kinase C (PKC).[17] For instance, studies have shown that PKA-dependent pathways can influence RFC expression and transport activity.[17]

RFC_Regulation PKA PKA RFC_Activity RFC Activity PKA->RFC_Activity Modulates Transcription_Factors Transcription Factors PKA->Transcription_Factors PKC PKC PKC->RFC_Activity Modulates PKC->Transcription_Factors SLC19A1_Gene SLC19A1 Gene Transcription_Factors->SLC19A1_Gene Regulates Expression SLC19A1_Gene->RFC_Activity Leads to

Figure 1: Simplified signaling pathways modulating RFC activity.

Regulation of the Proton-Coupled Folate Transporter (PCFT)

AMP-activated protein kinase (AMPK), a key energy sensor in the cell, has been implicated in the regulation of cellular metabolism and could potentially influence PCFT function, especially in cancer cells where metabolic reprogramming is common.[18][19]

PCFT_Regulation AMPK AMPK PCFT_Function PCFT Function AMPK->PCFT_Function Potentially Regulates Cellular_Metabolism Cellular Metabolism AMPK->Cellular_Metabolism Regulates Metabolic_Stress Metabolic Stress (e.g., low ATP) Metabolic_Stress->AMPK Activates PCFT_Function->Cellular_Metabolism Influences

Figure 2: Potential regulation of PCFT function by AMPK.

Regulation of Folate Receptor (FR) Endocytosis

The internalization of FRs is a dynamic process that can be influenced by several signaling molecules, including Protein Kinase C (PKC) and calcium signaling.[20][21] Activation of PKCα has been shown to inhibit FR internalization, thereby increasing the cell surface population of the receptor.[20] Calcium ions play a role in stabilizing the ligand-receptor interaction, and their release in the acidic endosomal environment contributes to the dissociation of folate from the receptor.[21]

FR_Endocytosis FR Folate Receptor (FRα) Binds Folate Endocytosis Endocytosis FR->Endocytosis Internalization Endosome Endosome (Acidic pH) Endocytosis->Endosome Folate_Release Folate Release into Cytosol Endosome->Folate_Release Facilitates Calcium Ca²⁺ Signaling Endosome->Calcium Modulates Release PKC_alpha PKCα PKC_alpha->Endocytosis Inhibits Calcium->FR Stabilizes Binding

Figure 3: Regulation of Folate Receptor-mediated endocytosis.

Conclusion

The cellular uptake of this compound in vitro is a multifaceted process governed by the coordinated action of the Reduced Folate Carrier, the Proton-Coupled Folate Transporter, and Folate Receptors. The relative contribution of each system is cell-type specific and influenced by the extracellular environment, particularly pH. A thorough understanding of the kinetics, experimental methodologies, and regulatory signaling pathways detailed in this guide is essential for researchers and drug development professionals seeking to harness these transport mechanisms for therapeutic benefit, particularly in the context of cancer therapy and folate-related disorders. Future research should aim to further elucidate the intricate regulatory networks and provide more comprehensive quantitative data for this compound uptake across a wider range of in vitro models.

References

Pharmacological Profile of Sodium Folinate for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium folinate, a salt of folinic acid, is a crucial ancillary agent in preclinical and clinical oncology. As a reduced folate, its pharmacological profile is characterized by two primary functions: rescuing healthy cells from the cytotoxic effects of dihydrofolate reductase (DHFR) inhibitors like methotrexate, and potentiating the anticancer activity of fluoropyrimidines such as 5-fluorouracil (5-FU). This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological profile. Detailed experimental protocols and quantitative data from key preclinical studies are presented to support the design and interpretation of future research.

Introduction

This compound, also known as leucovorin sodium, is a stable, water-soluble form of folinic acid, the 5-formyl derivative of tetrahydrofolic acid (THF). Unlike folic acid, its conversion to the metabolically active THF does not require the action of the enzyme DHFR. This unique characteristic makes it an indispensable tool in cancer research and therapy. Its primary roles are to mitigate the toxicity associated with high-dose methotrexate therapy ("folinate rescue") and to enhance the efficacy of 5-FU in treating solid tumors, particularly colorectal cancer.[1] This guide delves into the core preclinical data that underpins these applications.

Mechanism of Action

The pharmacological activity of this compound is context-dependent, serving either as a rescue agent or a synergistic partner.

2.1 Methotrexate Rescue

Methotrexate is a potent anticancer agent that inhibits DHFR, the enzyme responsible for reducing dihydrofolate to the active tetrahydrofolate. This blockade depletes the intracellular pool of THF, which is essential for the de novo synthesis of purines and thymidylate, thereby halting DNA synthesis and leading to cell death.[2] this compound circumvents this DHFR blockade by providing a direct source of THF, replenishing the folate pool and allowing for the resumption of DNA synthesis in normal, healthy cells. This selective rescue is possible due to differences in membrane transport mechanisms between normal and some cancer cells.

Methotrexate_Rescue cluster_0 Standard Folate Pathway cluster_1 Pharmacological Intervention Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synth Purine & Thymidylate Synthesis (DNA) THF->DNA_Synth DHFR->THF Reduction MTX Methotrexate MTX->DHFR Inhibition Sodium_Folinate This compound Sodium_Folinate->THF Bypasses DHFR Block

Caption: Mechanism of Methotrexate Rescue by this compound.
2.2 Potentiation of 5-Fluorouracil (5-FU)

This compound enhances the cytotoxic effect of 5-FU through a biochemical modulation mechanism. 5-FU is metabolized in cells to fluorodeoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase (TS), a key enzyme in the DNA synthesis pathway that converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This compound is converted intracellularly to 5,10-methylenetetrahydrofolate, which acts as a cofactor that stabilizes the binding of FdUMP to TS. This forms a stable ternary complex, leading to prolonged and more effective inhibition of TS, enhanced DNA damage, and increased cancer cell death.[2]

5FU_Potentiation cluster_0 Thymidylate Synthesis Pathway cluster_1 Pharmacological Intervention dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA_Synth DNA Synthesis dTMP->DNA_Synth TS->dTMP Ternary_Complex Stable Ternary Complex TS->Ternary_Complex 5FU 5-Fluorouracil (5-FU) FdUMP FdUMP 5FU->FdUMP Metabolized to FdUMP->Ternary_Complex Sodium_Folinate This compound MTHF 5,10-Methylene-THF Sodium_Folinate->MTHF Converted to MTHF->Ternary_Complex Ternary_Complex->TS Prolonged Inhibition

Caption: Potentiation of 5-Fluorouracil (5-FU) by this compound.
Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical models. Sodium and calcium formulations of folinate are considered bioequivalent in terms of plasma concentration and half-life.[1]

3.1 ADME Profile
  • Absorption: Following intramuscular administration, systemic availability is comparable to intravenous administration, although peak serum levels (Cmax) are lower.[2] Oral administration is subject to saturable absorption at doses above 25-50 mg.[2]

  • Distribution: The volume of distribution is not precisely known.[2] After intravenous injection, peak serum levels of the parent compound are reached within 10 minutes.[2]

  • Metabolism: this compound is a racemate, with the L-form being the active enantiomer. It is rapidly metabolized, primarily in the liver and intestinal mucosa, to its major active metabolite, 5-methyltetrahydrofolic acid (5-methyl-THF).[2]

  • Excretion: The elimination half-life of the active L-form is approximately 32-35 minutes, while the inactive D-form has a much longer half-life of 352-485 minutes. The total terminal half-life of active metabolites is about 6 hours.[2] Excretion is primarily renal (80-90%), with a smaller fraction eliminated in the feces (5-8%).[2]

3.2 Pharmacokinetic Parameters

Quantitative pharmacokinetic data in preclinical species are limited but essential for dose selection. A study in non-immunized mice showed that a folate-hapten conjugate was rapidly eliminated.[3] Human data provides further context, showing a systemic clearance of ~335 ml/min and a steady-state volume of distribution of 16 L after a 25 mg IV injection of the racemic form.[4]

ParameterSpeciesRouteDoseValueCitation
Elimination Half-life (active L-form) Human (for reference)IV/IMN/A32 - 35 minutes[2]
Elimination Half-life (active metabolites) Human (for reference)IV/IMN/A~6 hours[2]
Time to Peak Concentration (Cmax) Human (for reference)IVN/A10 minutes[2]
Bioavailability (Oral) Human (for reference)Oral25 mg~4% (parent drug due to first-pass)[4]
Preclinical Pharmacodynamics and Efficacy

The efficacy of this compound is primarily evaluated in combination with cytotoxic agents.

4.1 In Vitro Models

Studies in human colon cancer cell lines (HT-29 and Caco-2) have demonstrated that the timing of administration is critical. Simultaneous exposure of this compound with 5-FU results in a synergistic antiproliferative effect. In contrast, sequential exposure, where folinate is given 1 hour before 5-FU, can be antagonistic.[5] The simultaneous combination has also been shown to induce apoptosis and inhibit the expression of the TYMS gene.[5]

Cell LineDrug CombinationScheduleEffectIC50 (5-FU alone, 72h)Citation
HT-295-FU + this compoundSimultaneous (24h)Synergistic0.45 ± 0.01 µM[5]
Caco-25-FU + this compoundSimultaneous (24h)Synergistic1.32 ± 0.50 µM[5]
HT-29 / Caco-25-FU + this compoundSequential (72h)AntagonisticN/A[5]
4.2 In Vivo Models

Xenograft models are crucial for confirming in vitro findings. In nude mice bearing human colon cancer (HT-29) xenografts, the simultaneous administration of 5-FU and this compound significantly inhibited tumor growth compared to 5-FU alone.[5] This enhanced antitumor activity was observed at various 5-FU doses (50, 100, and 150 mg/kg) and was associated with a good toxicity profile.[5]

Animal ModelTumor TypeTreatmentKey FindingCitation
Nude MiceHT-29 Colon Xenograft5-FU (100 mg/kg) + this compound (50 mg/kg), SimultaneousMore effective tumor growth inhibition than 5-FU alone.[5]
Nude MiceHT-29 Colon Xenograft5-FU (100 mg/kg) + Calcium Folinate, SequentialFailed to potentiate 5-FU activity.[5]
Preclinical Safety and Toxicology

While formal preclinical toxicology studies on this compound are not extensively published, information can be gathered from related compounds and combination studies.

  • Single Agent: A 90-day oral toxicity study in rats using sodium L-methylfolate (a related active metabolite) found no adverse treatment-related effects at doses up to 1000 mg/kg/day, establishing this as the No-Observed-Adverse-Effect-Level (NOAEL).[6]

  • Combination Therapy: In mice, the simultaneous administration of 5-FU and this compound showed a good toxicity profile, with the main observation being progressive weight loss.[1] This contrasts with combinations using calcium folinate and increasing doses of 5-FU, which resulted in high-grade toxicity.[1] When used in combination, this compound may enhance the toxicity risk of 5-fluorouracil, particularly in elderly or debilitated patients, with common manifestations being leucopenia, mucositis, and diarrhea.[2]

Study TypeSpeciesCompoundDoseResultCitation
90-Day Oral ToxicityRatSodium L-methylfolateUp to 1000 mg/kg/dayNOAEL = 1000 mg/kg/day[6]
Combination ToxicityMouse5-FU + this compound50-150 mg/kg (5-FU)Good toxicity profile; progressive weight loss.[1]
Key Experimental Protocols
6.1 In Vitro Cell Proliferation Assay (Combination Study)

This protocol outlines a typical experiment to determine the synergistic or antagonistic interaction between this compound and 5-FU.

  • Cell Seeding: Seed human colon cancer cells (e.g., HT-29) into 24-well plates at a density of 3 x 10⁶ cells/well and allow them to adhere for 24 hours.[5]

  • Drug Preparation: Prepare stock solutions of 5-FU and this compound in a suitable vehicle (e.g., saline). Create serial dilutions to cover a range of concentrations (e.g., 0.1 to 100 µM).[5]

  • Treatment Application:

    • Simultaneous: Add 5-FU and this compound (at a fixed molar ratio, e.g., 1:1) to the wells at the same time.[5]

    • Sequential: Add this compound alone for 1 hour, then add 5-FU to the same wells.[5]

    • Include controls for vehicle, 5-FU alone, and this compound alone.

  • Incubation: Incubate the plates for specified time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement: After incubation, detach the cells and count viable cells using a method like the Trypan Blue exclusion assay with a hemocytometer or an automated cell counter.[5][7] Alternatively, use a metabolic assay such as MTT or MTS.[8][9]

  • Data Analysis: Express results as a percentage of the vehicle-treated control. Calculate IC50 values for each agent. Use software (e.g., CalcuSyn) to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In_Vitro_Workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis A 1. Seed Cells in 24-well Plates B 2. Incubate for 24h (Adhesion) A->B C 3. Apply Treatments (Simultaneous vs Sequential) B->C D 4. Incubate for 24, 48, or 72h C->D E 5. Harvest & Count Viable Cells D->E F 6. Calculate IC50 & Combination Index (CI) E->F

Caption: General workflow for an in vitro combination study.
6.2 In Vivo Xenograft Tumor Model

This protocol describes a typical efficacy study in an animal model.

  • Cell Preparation: Culture human tumor cells (e.g., HT-29) under standard conditions. Harvest cells during the exponential growth phase and ensure viability is >90%. Resuspend cells in a sterile solution, often mixed 1:1 with Matrigel, to a final concentration for injection (e.g., 1 x 10⁷ cells/100 µL).[10][11]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old).[5][12]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Monitor animals regularly for tumor formation. Measure tumor dimensions 2-3 times per week with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[13]

  • Randomization and Treatment: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, 5-FU alone, 5-FU + this compound).[11][13]

  • Drug Administration: Administer drugs according to the study design. For example, administer 5-FU (e.g., 100 mg/kg) and this compound (e.g., 50 mg/kg) via intraperitoneal (IP) injection once a week. For the simultaneous group, inject both agents in the same syringe or as separate but concurrent injections.[5]

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Observe mice for any clinical signs of toxicity.[13]

  • Endpoint: The study concludes when tumors in the control group reach a maximum allowable size or after a predetermined period. Euthanize animals, and excise tumors for weight measurement and further analysis (e.g., histology, gene expression).[14]

In_Vivo_Workflow A 1. Prepare Tumor Cell Suspension B 2. Subcutaneous Injection into Nude Mice A->B C 3. Monitor Tumor Growth (Volume = (L x W²)/2) B->C D 4. Randomize Mice into Groups C->D E 5. Administer Weekly Treatments (IP) D->E F 6. Measure Tumor Volume & Body Weight (2-3x/week) E->F G 7. Endpoint: Excise Tumors & Analyze Data F->G

References

Beyond Oncology: A Technical Guide to the Expanding Biological Functions of Sodium Folinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium folinate, a stable, reduced form of folic acid, has long been a cornerstone of oncology, primarily used to mitigate the toxicity of methotrexate and potentiate the efficacy of 5-fluorouracil. However, a growing body of evidence illuminates its critical roles in a diverse range of biological processes beyond cancer therapy. This technical guide provides an in-depth exploration of these functions, focusing on its applications in neurology, cardiovascular health, and hematology. We present a comprehensive overview of the underlying molecular mechanisms, quantitative data from key clinical and preclinical studies, and detailed experimental protocols. This guide aims to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound in non-oncological indications.

Introduction: The Foundational Role of Folate Metabolism

Folinic acid, administered as sodium or calcium folinate, is a 5-formyl derivative of tetrahydrofolic acid (THF). Unlike folic acid, it does not require reduction by the enzyme dihydrofolate reductase (DHFR) to be converted into its active coenzyme forms.[1] This allows it to bypass the DHFR blockade induced by antagonists like methotrexate, making it an effective rescue agent.[1][2] Its primary role is to serve as a donor of one-carbon units in a series of metabolic reactions collectively known as one-carbon metabolism. These reactions are fundamental for:

  • DNA Synthesis and Repair: Providing precursors for the synthesis of purines and thymidylate.[3]

  • Amino Acid Metabolism: Interconversion of amino acids, such as serine and glycine.

  • Methylation Reactions: Donating methyl groups for the synthesis of S-adenosylmethionine (SAMe), the universal methyl donor for the methylation of DNA, RNA, proteins, and neurotransmitters.[1][4]

Neurological Applications of this compound

Emerging research has highlighted the profound impact of folate metabolism on neurological development and function. This compound has shown promise in treating several neurological conditions, primarily by addressing cerebral folate deficiency.

Autism Spectrum Disorder (ASD) and Cerebral Folate Deficiency

A significant subset of children with ASD exhibits cerebral folate deficiency (CFD), a condition characterized by low levels of 5-methyltetrahydrofolate (5-MTHF) in the cerebrospinal fluid despite normal systemic folate levels. This is often associated with the presence of folate receptor alpha (FRα) autoantibodies, which impair the transport of folate across the blood-brain barrier.[4][5] Folinic acid can cross the blood-brain barrier via the reduced folate carrier and other mechanisms, thereby repleting cerebral folate levels.[6]

Quantitative Data from Clinical Trials:

IndicationDosageDurationPrimary Outcome MeasureKey Findings
Autism Spectrum Disorder with Language Impairment2 mg/kg/day (max 50 mg/day)12-24 weeksChange in Childhood Autism Rating Scale (CARS) scoreSignificant improvement in CARS scores in the folinic acid group compared to placebo.[4][7][8]
Autism Spectrum Disorder2 mg/kg/day (max 50 mg/day)24 weeksChange in Child Behavior Checklist (CBCL) total scoreSignificant improvement in CBCL total and internalizing scores in the folinic acid group.[4][7][8]

Experimental Protocols:

  • Protocol 1: Randomized, Double-Blind, Placebo-Controlled Trial of Oral Folinic Acid in ASD.

    • Participants: Children aged 2-10 years diagnosed with ASD.

    • Intervention: Oral folinic acid (2 mg/kg/day, maximum 50 mg/day) or placebo for 24 weeks.

    • Concomitant Therapy: All participants receive standard care, including Applied Behavior Analysis (ABA) and sensory integration therapy.

    • Primary Outcome: Change in CARS score from baseline to 24 weeks.

    • Secondary Outcomes: Change in CBCL scores, serum anti-folate receptor autoantibody levels, and serum folic acid levels.

    • Assessment Tools:

      • Childhood Autism Rating Scale (CARS): A 15-item behavioral rating scale used to assess the severity of autism symptoms. Scores range from 15 to 60, with higher scores indicating more severe symptoms.[3][9][10][11][12]

      • Child Behavior Checklist (CBCL): A standardized questionnaire for parents to report on their child's emotional and behavioral problems.[13][14][15][16][17]

  • Protocol 2: Quantification of Folate Receptor Autoantibodies (ELISA).

    • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify human anti-folate receptor alpha (FRα) autoantibodies in serum.

    • Procedure:

      • Microtiter plate wells are pre-coated with FRα antigen.

      • Patient serum samples and standards are added to the wells. Any FRα autoantibodies present will bind to the antigen.

      • A biotin-conjugated anti-human IgG antibody is added, which binds to the captured autoantibodies.

      • Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin.

      • A chromogenic substrate (TMB) is added, and the color development is proportional to the amount of bound autoantibodies.

      • The reaction is stopped, and the absorbance is measured at 450 nm.[18][19][20][21]

Role in Neurotransmitter Synthesis

Folate is essential for the synthesis of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1][5] It plays a critical role in the regeneration of tetrahydrobiopterin (BH4), an essential cofactor for the enzymes tyrosine hydroxylase and tryptophan hydroxylase, which are the rate-limiting enzymes in dopamine and serotonin synthesis, respectively.[22][23][24]

Signaling Pathway: Folate and Neurotransmitter Synthesis

Folate_Neurotransmitter_Synthesis GTP GTP DHN_P3 Dihydroneopterin Triphosphate GTP->DHN_P3 GCH1 BH4 Tetrahydrobiopterin (BH4) DHN_P3->BH4 Multiple Steps qBH2 Quinonoid Dihydrobiopterin (qBH2) BH4->qBH2 Tyrosine Tyrosine BH4->Tyrosine Tryptophan Tryptophan BH4->Tryptophan qBH2->BH4 DHPR L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Five_HTP 5-HTP Tryptophan->Five_HTP Serotonin Serotonin Five_HTP->Serotonin DHFR Dihydrofolate Reductase (DHFR) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR THF->BH4 Regeneration of BH4 THF->DHF Thymidylate Synthase

Caption: Folate's role in neurotransmitter synthesis via BH4 regeneration.

Experimental Protocol: In Vitro Neuronal Excitability Assay

  • Objective: To assess the effect of folic acid on neuronal firing patterns.

  • Cell Culture: Primary hippocampal neurons are dissociated and cultured.

  • Electrophysiology: Current-clamp recordings are made from individual neurons.

  • Intervention: Folic acid or its metabolites (e.g., 4Hfolate) are acutely applied to the cultured neurons at a concentration of 10 mM.

  • Outcome Measure: Changes in the firing rate and pattern (e.g., induction of bursting activity) are recorded and analyzed.[2][25][26]

Cardiovascular Health: Homocysteine Reduction

Elevated plasma homocysteine levels are an independent risk factor for cardiovascular disease. Folate is a critical cofactor for the enzyme methionine synthase, which remethylates homocysteine to methionine. This compound can effectively lower plasma homocysteine levels, particularly in individuals with chronic kidney disease or those on hemodialysis, who often present with hyperhomocysteinemia.[1][10][18]

Quantitative Data from Clinical Studies:

PopulationInterventionDurationOutcomeKey Findings
Hemodialysis Patients15 mg/day oral folinic acidNot specifiedReduction in blood homocysteine28.7% decrease in blood homocysteine levels.[1]
Children with Chronic Renal Failure5 mg/m² oral folic acid8 weeksReduction in total homocysteineSignificant fall in total homocysteine levels from 10.28 to 8.62 µmol/L.[10]

Experimental Protocol: Quantification of Plasma Homocysteine (HPLC)

  • Principle: High-performance liquid chromatography (HPLC) with fluorescence detection is used for the sensitive and specific quantification of total homocysteine in plasma.

  • Sample Preparation:

    • Plasma samples are treated with a reducing agent (e.g., tris-(2-carboxyethyl)-phosphine) to convert disulfide-bound homocysteine to its free form.

    • Proteins are precipitated with an acid (e.g., perchloric acid).

    • The supernatant is derivatized with a fluorescent agent (e.g., ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate).

  • Chromatography:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic elution with a potassium phosphate buffer containing a small percentage of organic solvent (e.g., acetonitrile or methanol).

    • Detection: Fluorescence detector with excitation at ~385 nm and emission at ~515 nm.[1][4][5][27][28]

Hematological Function: Treatment of Megaloblastic Anemia

Folate deficiency leads to megaloblastic anemia, characterized by the production of abnormally large, immature red blood cells. This is a direct consequence of impaired DNA synthesis. This compound is an effective treatment for folate-deficient megaloblastic anemia, as it provides a direct source of reduced folate for nucleotide synthesis.[11][21][29][30]

Treatment Protocol: Folate-Deficient Megaloblastic Anemia

  • Dosage: 5 mg of folic acid (or equivalent folinic acid) daily for 4 months. In cases of malabsorption, up to 15 mg daily may be required.[11][29]

  • Important Consideration: It is crucial to rule out vitamin B12 deficiency before initiating folate therapy, as folate can mask the hematological signs of B12 deficiency while allowing neurological damage to progress.

Reproductive Health: Prevention of Neural Tube Defects

Periconceptional folate supplementation is a well-established and highly effective strategy for reducing the risk of neural tube defects (NTDs), such as spina bifida and anencephaly.[9][23][30][31][32][33] Folate is essential for the rapid cell division and differentiation that occurs during the closure of the neural tube in early embryonic development.

Prevention Protocol: Neural Tube Defects

  • General Population: All women of childbearing age should consume 0.4 mg (400 µg) of folic acid daily.[30][33][34][35]

  • High-Risk Population: Women with a previous NTD-affected pregnancy should take a higher dose of 4-5 mg of folic acid daily, beginning at least one month before conception and continuing through the first trimester.[32][33][34]

Core Signaling Pathway: One-Carbon Metabolism

The diverse biological functions of this compound are all rooted in its central role in one-carbon metabolism. This intricate network of interconnected pathways is responsible for the transfer of one-carbon units for various biosynthetic and regulatory processes.

Signaling Pathway: One-Carbon Metabolism

One_Carbon_Metabolism Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP Methylene_THF->dTMP Methyl_THF->THF Homocysteine Homocysteine Methyl_THF->Homocysteine Serine Serine Serine->Methylene_THF Glycine Glycine Serine->Glycine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine dUMP dUMP dUMP->dTMP Thymidylate Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

Caption: Overview of the central role of folate in one-carbon metabolism.

Conclusion

The biological functions of this compound extend far beyond its established role in cancer therapy. Its ability to directly provide reduced folate makes it a valuable therapeutic agent for a range of conditions rooted in impaired folate metabolism. The evidence supporting its use in neurological disorders, particularly ASD associated with cerebral folate deficiency, is compelling and growing. Furthermore, its established efficacy in treating megaloblastic anemia and preventing neural tube defects, along with its potential in managing hyperhomocysteinemia, underscores its broad therapeutic utility. Further research into the precise molecular mechanisms and clinical applications of this compound in these and other non-oncological areas is warranted and holds significant promise for addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for Sodium Folinate in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Folinate in Cell Culture

This compound, the sodium salt of folinic acid, is a readily usable form of folic acid (Vitamin B9) that plays a critical role in essential cellular processes. Unlike folic acid, this compound does not require the enzymatic action of dihydrofolate reductase (DHFR) to be converted into its biologically active form, tetrahydrofolate (THF). This makes it a vital supplement in various mammalian cell culture applications, from supporting robust cell growth and enhancing recombinant protein production to its critical role in the DHFR/methotrexate gene amplification system.

Key Functions of Folate Metabolism: Folates are essential coenzymes in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. They are also involved in the metabolism of certain amino acids. An adequate supply of folate is therefore crucial for rapid cell proliferation and maintaining genomic integrity.

Key Applications of this compound

General Cell Culture Supplementation

This compound can be used as a standard component of cell culture media to support the growth and productivity of various mammalian cell lines, including Chinese Hamster Ovary (CHO), hybridoma, and Human Embryonic Kidney (HEK293) cells. It is particularly beneficial in serum-free or chemically defined media where the levels of essential nutrients are more controlled.

The DHFR/Methotrexate Gene Amplification System

A primary application of this compound is in the selection and amplification of genes of interest in DHFR-deficient cell lines (e.g., CHO-DG44, CHO-DUXB11). In this system, cells are transfected with a vector containing the gene of interest alongside a functional DHFR gene.

  • Selection: In a nucleoside-free medium, only cells that have successfully integrated the plasmid containing the DHFR gene can synthesize their own nucleotides and survive.

  • Amplification: By introducing methotrexate (MTX), a potent DHFR inhibitor, cells are forced to amplify the DHFR gene to overcome the inhibition. As the gene of interest is linked to the DHFR gene, it is co-amplified, leading to a significant increase in recombinant protein expression.

  • Rescue: this compound is used to "rescue" cells from the toxic effects of high concentrations of methotrexate, allowing for the recovery and expansion of high-producing clones.

Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (cell culture grade)

  • Nuclease-free water or cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in nuclease-free water to a stock concentration of 1000x the desired final concentration (a common stock concentration is 10 mM).

  • Gently vortex the solution until the powder is completely dissolved. The solution should be clear and slightly yellow.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots with the name of the solution, concentration, and date of preparation.

  • Store the aliquots at -20°C, protected from light.

Routine Supplementation of Cell Culture Media

Objective: To enhance cell growth, viability, and recombinant protein production.

Procedure:

  • Thaw an aliquot of the sterile this compound stock solution at room temperature.

  • Add the this compound stock solution to the basal cell culture medium to achieve the desired final concentration. Typical final concentrations range from 1 µM to 10 µM, but the optimal concentration should be determined empirically for each cell line and application.

  • Mix the supplemented medium thoroughly before use.

  • Culture the cells according to standard protocols, monitoring cell growth, viability, and protein production.

DHFR/Methotrexate Gene Amplification Protocol

Cell Line: DHFR-deficient CHO cells (e.g., CHO-DG44)

Materials:

  • DHFR-deficient CHO cells

  • Expression vector containing the gene of interest and a functional DHFR gene

  • Transfection reagent

  • Selection medium: Nucleoside-free basal medium (e.g., DMEM/F-12) supplemented with dialyzed fetal bovine serum (if not a serum-free adapted line).

  • Methotrexate (MTX) stock solution (e.g., 5 mM)

  • This compound stock solution (e.g., 10 mM)

Procedure:

  • Transfection: Transfect the DHFR-deficient CHO cells with the linearized expression vector using an optimized transfection protocol (e.g., electroporation, lipofection).

  • Initial Selection: 24-48 hours post-transfection, transfer the cells to the selection medium (nucleoside-free). Only cells that have successfully integrated the plasmid will survive.

  • First Round of Amplification: Once the transfected cells have recovered and are growing robustly in the selection medium, introduce a low concentration of MTX (e.g., 5-20 nM).

  • Monitoring and Recovery: Monitor the cell viability. It will initially drop. Continue to culture the cells, changing the medium every 2-3 days, until the viability recovers to >80%. This may take 1-3 weeks.

  • Stepwise Increase in MTX Concentration: Once the culture is stable, increase the MTX concentration (a common strategy is to double the concentration at each step, e.g., 20 nM → 40 nM → 80 nM, and so on).

  • Repeat Amplification Steps: Repeat steps 4 and 5 for each increase in MTX concentration. The final MTX concentration can range from 200 nM to 2000 nM or higher, depending on the desired level of amplification.

  • This compound Rescue (Optional but Recommended): At high MTX concentrations, if cell viability is critically low, a "rescue" can be performed by adding this compound to the culture medium at a concentration that allows for cell recovery without completely negating the selective pressure of MTX. The optimal concentration of this compound for rescue needs to be determined empirically.

  • Single-Cell Cloning: After each round of amplification, it is advisable to perform single-cell cloning to isolate high-producing and stable clones for further characterization.

Data Presentation

Table 1: Effect of Folic Acid Supplementation on Recombinant Antibody Production in rCHO Cells

Folic Acid Concentration (mg/L)Maximum Viable Cell Density (x 10^6 cells/mL)Specific Antibody Productivity (AU/10^6 cells/day)Final Antibody Concentration (AU/L)
1 (Control)2.53.175
53.03.089.12
102.83.285

Data adapted from studies on folic acid supplementation in CHO cells. "AU" stands for Arbitrary Units.

Table 2: General Recommendations for this compound Concentration in Different Applications

ApplicationCell LineTypical Final Concentration RangeNotes
Routine Growth PromotionCHO, Hybridoma, HEK2931 - 10 µMOptimal concentration should be determined empirically.
DHFR/MTX SelectionDHFR-deficient CHONot typically used during selection
DHFR/MTX Amplification RescueDHFR-deficient CHO10 - 100 µMUsed to rescue cells from high MTX toxicity.

Visualizations

cluster_0 Folate Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis Amino Acid Metabolism Amino Acid Metabolism Tetrahydrofolate (THF)->Amino Acid Metabolism This compound This compound This compound->Tetrahydrofolate (THF) Bypasses DHFR DHFR DHFR Methotrexate (MTX) Methotrexate (MTX) Methotrexate (MTX)->DHFR Inhibits cluster_1 DHFR/Methotrexate Gene Amplification Workflow start Transfect DHFR-deficient cells with GOI and DHFR gene selection Select in nucleoside-free medium start->selection add_mtx Add low concentration of MTX selection->add_mtx monitor Monitor cell viability add_mtx->monitor viability_check Viability > 80%? monitor->viability_check increase_mtx Increase MTX concentration viability_check->increase_mtx Yes rescue Add this compound for rescue viability_check->rescue No increase_mtx->monitor clone Isolate high-producing clones increase_mtx->clone rescue->monitor cluster_2 Troubleshooting Folate Deficiency start Observe poor cell growth or low viability check_media Check media for folate source start->check_media folate_present Folate present? check_media->folate_present add_folate Supplement with this compound folate_present->add_folate No check_concentration Is folate concentration optimal? folate_present->check_concentration Yes end Improved cell health add_folate->end optimize Optimize this compound concentration check_concentration->optimize No other_issues Investigate other potential issues (e.g., contamination, other nutrient deficiencies) check_concentration->other_issues Yes optimize->end

Application Notes and Protocols for Sodium Folinate as a Supplement in Custom Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical production and cell-based research, the composition of cell culture media is a critical factor influencing cell growth, viability, and the yield and quality of biologics. Folate, an essential B vitamin, plays a pivotal role in one-carbon metabolism, which is fundamental for the biosynthesis of nucleotides and certain amino acids, processes that are vital for cell proliferation and protein synthesis.[1] While folic acid is a common supplement in many commercial media, its conversion to the biologically active form, tetrahydrofolate (THF), is dependent on the enzyme dihydrofolate reductase (DHFR). Sodium folinate, a salt of folinic acid (5-formyltetrahydrofolate), offers a distinct advantage as it is a reduced form of folate that can bypass the DHFR enzymatic step, directly entering the folate cycle.[1] This makes it a valuable supplement, particularly for cell lines with high metabolic demands or in systems where DHFR activity may be limited.

These application notes provide a comprehensive guide to the use of this compound as a supplement in custom cell culture media for researchers, scientists, and drug development professionals. Detailed protocols for stock solution preparation, concentration optimization, and evaluation of its effects on cell performance are provided to facilitate its effective implementation in your cell culture workflows.

Mechanism of Action and Rationale for Use

Folic acid, upon entering the cell, must undergo a two-step reduction by DHFR to become THF.[1] THF is then converted into various cofactors that donate one-carbon units for the synthesis of purines, thymidylate, and certain amino acids. In rapidly proliferating cells, such as those used in biopharmaceutical production (e.g., Chinese Hamster Ovary (CHO) cells, hybridoma cells), the demand for these precursors is exceptionally high.

This compound, being a more reduced form of folate, circumvents the need for DHFR for its initial conversion. It is readily converted to 5,10-methylenetetrahydrofolate, a key intermediate in the folate pathway. This direct entry into the metabolic cycle can be particularly beneficial in the following scenarios:

  • High-Density Cell Cultures: In fed-batch and perfusion cultures where high cell densities are achieved, the demand for essential nutrients like folate can become a limiting factor.

  • DHFR-Deficient Expression Systems: In some recombinant protein expression systems, the DHFR gene is used as a selectable marker, and its activity is inhibited by methotrexate (MTX). In such cases, this compound is essential for cell survival and growth.

  • Metabolically Demanding Cell Lines: Certain cell lines may have inherently high metabolic rates or may be genetically engineered for high productivity, leading to an increased requirement for folate cofactors.

Data Presentation

Table 1: Comparison of Folic Acid and this compound
FeatureFolic AcidThis compound (Folinic Acid)
Chemical Form Oxidized form of folateReduced form of folate (5-formyltetrahydrofolate)
Metabolic Pathway Entry Requires two-step reduction by Dihydrofolate Reductase (DHFR) to become active Tetrahydrofolate (THF).[1]Bypasses the DHFR enzyme and is readily converted to active folate cofactors.[1]
Solubility Sparingly soluble in water.[1]More soluble in aqueous solutions.
Stability in Solution Can be sensitive to light and pH changes.Generally more stable in solution under typical cell culture conditions.
Potential Applications Standard supplement in many basal media formulations.[1]Supplement for high-density cultures, DHFR-deficient systems, and metabolically demanding cell lines.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1000X this compound stock solution.

Materials:

  • This compound powder (cell culture grade)

  • Nuclease-free water, suitable for cell culture

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile storage vials or tubes

Procedure:

  • Calculate the required amount: To prepare a 1000X stock solution, determine the desired final concentration in your culture medium. For example, if the desired final concentration is 1 mg/L, you will prepare a 1 g/L (1 mg/mL) stock solution.

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of this compound powder.

  • Dissolving: Add the powder to a sterile conical tube. Add a small volume of nuclease-free water and gently swirl to dissolve the powder. Bring the solution to the final desired volume with nuclease-free water.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a sterile storage vial.[2][3]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Properly stored, this compound solutions can be stable for at least 30 days.[4]

Protocol 2: Determining the Optimal Concentration of this compound

This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for a specific cell line and culture process.

Materials:

  • Your cell line of interest (e.g., CHO, hybridoma)

  • Your custom basal cell culture medium (folate-free or with a known low level of folic acid)

  • This compound stock solution (prepared as in Protocol 1)

  • Folic acid stock solution (for comparison, prepared similarly if desired)

  • Multi-well plates (e.g., 96-well or 24-well) or shake flasks

  • Cell counting apparatus (e.g., hemocytometer, automated cell counter)

  • Assay kits for measuring cell viability (e.g., Trypan Blue, MTT, or similar)

  • Assay for quantifying product titer (e.g., ELISA for monoclonal antibodies)

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_exp Experiment Setup cluster_culture Cell Culture cluster_analysis Analysis A Prepare Basal Medium (Folate-Deficient) C Seed Cells in Multi-well Plates/Flasks A->C B Prepare this compound Stock Solution D Add Varying Concentrations of this compound B->D C->D E Incubate under Standard Conditions D->E F Monitor Cell Growth and Viability E->F G Measure Product Titer E->G H Analyze Data and Determine Optimal Concentration F->H G->H

Caption: Workflow for optimizing this compound concentration.

Procedure:

  • Cell Seeding: Seed your cells at a predetermined density into multi-well plates or shake flasks containing the folate-deficient or low-folate basal medium.

  • Supplementation: Add the this compound stock solution to achieve a range of final concentrations. A typical starting range could be from 0.1 mg/L to 10 mg/L. Include a negative control (no this compound) and, if desired, a positive control with your standard folic acid concentration.

  • Incubation: Culture the cells under your standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

  • Monitoring: At regular intervals (e.g., every 24 hours), measure the viable cell density and viability.

  • Product Titer Measurement: At the end of the culture period (or at multiple time points), collect samples of the culture supernatant and measure the concentration of your recombinant protein or monoclonal antibody.

  • Data Analysis: Plot the viable cell density, viability, and product titer as a function of the this compound concentration. The optimal concentration will be the one that results in the best combination of cell growth, viability, and product yield.

Protocol 3: Comparative Evaluation of this compound and Folic Acid in a Fed-Batch Culture

This protocol is designed to compare the effects of this compound and folic acid on cell growth, metabolism, and productivity in a fed-batch culture model.

Materials:

  • Bioreactors

  • Your CHO or other production cell line

  • Chemically defined basal medium (folate-free or with a known low level of folic acid)

  • Concentrated feed medium (lacking folate)

  • This compound stock solution

  • Folic acid stock solution

  • Equipment for monitoring cell density, viability, metabolites (e.g., glucose, lactate, amino acids), and product titer.

Experimental Setup:

fed_batch_setup cluster_bioreactors Bioreactor Setup cluster_feeds Feeding Strategy B1 Bioreactor 1: Control (Folic Acid) Analysis Daily Monitoring: - Viable Cell Density - Viability - Metabolites - Product Titer - Glycosylation Profile B1->Analysis B2 Bioreactor 2: Test (this compound) B2->Analysis Feed Concentrated Feed Medium Feed->B1 Feed->B2 Folate_FA Folic Acid Stock Folate_FA->B1 Folate_SF This compound Stock Folate_SF->B2

Caption: Fed-batch experimental design for comparing folate sources.

Procedure:

  • Bioreactor Inoculation: Inoculate two bioreactors with your production cell line at the same initial cell density in the basal medium.

  • Folate Supplementation: Supplement one bioreactor with the predetermined optimal concentration of folic acid (control) and the other with the optimal concentration of this compound (test).

  • Fed-Batch Operation: Initiate the fed-batch process by adding the concentrated feed medium according to your established feeding strategy (e.g., based on glucose consumption or a predetermined schedule).

  • Daily Monitoring: On a daily basis, collect samples from each bioreactor and analyze:

    • Viable cell density and viability

    • Key metabolite concentrations (glucose, lactate, glutamine, glutamate, etc.)

    • Product titer

  • Product Quality Analysis: At the end of the culture, harvest the supernatant and perform product quality analysis, such as N-glycan profiling, to assess the impact of the folate source on glycosylation.[5][6]

  • Data Comparison: Compare the performance metrics between the two bioreactors to determine the relative benefits of using this compound over folic acid in your specific process.

Signaling Pathway Visualization

The folate metabolic pathway is central to the synthesis of essential building blocks for cell growth and proliferation. This compound enters this pathway at a later stage compared to folic acid.

folate_pathway FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF SF This compound (Folinic Acid) SF->Methylene_THF Methyl_THF 5-Methyltetrahydrofolate Methylene_THF->Methyl_THF Formyl_THF 10-Formyltetrahydrofolate Methylene_THF->Formyl_THF TMP Thymidylate (dTMP) Synthesis Methylene_THF->TMP Methionine Methionine Synthesis Methyl_THF->Methionine Purines Purine Synthesis Formyl_THF->Purines

Caption: Simplified folate metabolic pathway.

Conclusion

This compound presents a valuable alternative to folic acid for supplementing custom cell culture media. Its ability to bypass the DHFR enzyme makes it particularly advantageous for high-density cultures and DHFR-deficient expression systems. By following the detailed protocols provided in these application notes, researchers can systematically evaluate and optimize the use of this compound to enhance cell growth, viability, and the production of high-quality biologics. The provided frameworks for experimental design and data analysis will empower scientists to tailor their media formulations for optimal performance in their specific cell culture applications.

References

Application Note: HPLC Analysis for Quantification of Sodium Folinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium folinate, the sodium salt of folinic acid, is a crucial medication used in chemotherapy, either to enhance the efficacy of drugs like 5-fluorouracil or as a rescue agent for methotrexate toxicity. Accurate quantification of this compound in various samples, including pharmaceutical formulations and biological matrices, is essential for quality control, stability studies, and pharmacokinetic analysis. This document provides a detailed protocol for a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase. The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the efficient elution of this compound. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. The method is designed to be stability-indicating, capable of resolving this compound from its potential degradation products.[1]

Experimental Protocols

1. Apparatus and Materials

  • Apparatus:

    • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., ChemStation, Chromeleon).

    • Analytical balance (accuracy ± 0.0001 g).

    • pH meter.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringes and 0.45 µm or 0.22 µm syringe filters (e.g., PTFE, PVDF).[2]

    • HPLC vials.

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Ortho-phosphoric acid (for pH adjustment).

    • Water (HPLC grade or ultrapure).

2. Chromatographic Conditions

A validated set of chromatographic conditions is crucial for reproducible results. The following parameters are recommended:

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Phosphate Buffer : Acetonitrile (e.g., 88:12 v/v). Buffer: 20mM KH₂PO₄, pH adjusted to 6.4 with phosphoric acid.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 280 nm
Run Time Approximately 10 minutes

Note: The mobile phase composition and pH may require optimization depending on the specific column and system used.

3. Preparation of Solutions

a. Mobile Phase Preparation (for 1 L):

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 880 mL of HPLC grade water.

  • Adjust the pH of the solution to 6.4 using ortho-phosphoric acid.

  • Add 120 mL of acetonitrile and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use.

b. Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Mix thoroughly. This stock solution should be stored protected from light at 2-8°C.[3]

c. Working Standard Solutions & Calibration Curve:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples.

  • A typical calibration range is 1.0 µg/mL to 50.0 µg/mL.

  • Inject each standard solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of each standard. Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.[4]

d. Sample Preparation:

  • Accurately weigh the sample (e.g., powdered tablets, lyophilized product) containing an equivalent of approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the contents.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Further dilutions may be necessary to bring the concentration within the calibration range.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Perform replicate injections of the standard solutions followed by the sample solutions.

  • Record the peak areas obtained from the chromatograms.

5. Data Analysis and Calculation

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of this compound in the sample solution using the linear regression equation obtained from the calibration curve:

    y = mx + c

    Where:

    • y = Peak area of the sample

    • m = Slope of the calibration curve

    • x = Concentration of this compound (µg/mL)

    • c = Y-intercept of the calibration curve

  • The concentration in the original sample can then be calculated by accounting for the initial weight and all dilution factors.

Method Validation Summary

For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[1][6] Key parameters include:

Validation ParameterTypical Acceptance Criteria
Specificity/Selectivity The analyte peak should be well-resolved from degradation products and placebo components. Peak purity analysis should confirm no co-elution.[1]
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.[4]
Accuracy (Recovery) 98.0% - 102.0% recovery for spiked samples at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).[1]
Precision (RSD) Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.[4] Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days, analysts, or equipment.[6]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. Calculated based on the standard deviation of the response and the slope of the calibration curve.[7]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.[7]
Robustness The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C).[4]

Workflow Visualization

The following diagram illustrates the complete workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (Buffer + Acetonitrile) system_setup System Equilibration & Blank Injection prep_mobile->system_setup prep_std Prepare Standard Stock & Working Solutions cal_curve Inject Standards (Generate Calibration Curve) prep_std->cal_curve prep_sample Prepare Sample Solution (Dissolve, Dilute, Filter) sample_run Inject Sample Solutions prep_sample->sample_run system_setup->cal_curve cal_curve->sample_run peak_id Identify & Integrate Peaks (Compare Retention Times) sample_run->peak_id quantify Calculate Concentration (Using Calibration Curve) peak_id->quantify report Final Report Generation quantify->report

Caption: Workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for In Vitro Evaluation of Methotrexate Cytotoxicity and Sodium Folinate Rescue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a potent folate antagonist, is a cornerstone of chemotherapy and immunosuppressive treatments. Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate.[1][2] This inhibition disrupts the synthesis of purines and pyrimidines, essential precursors for DNA and RNA synthesis, thereby leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis.[1][3][4] The cytotoxic effects of MTX are most pronounced in rapidly proliferating cells, such as cancer cells.[1]

However, the therapeutic utility of MTX can be limited by its toxicity to healthy, rapidly dividing cells in the body. Sodium folinate (also known as leucovorin), a stable form of folinic acid, serves as a rescue agent.[5][6][7] As a downstream metabolite in the folate pathway, this compound can be converted to tetrahydrofolate without the need for DHFR, thus bypassing the MTX-induced metabolic block and replenishing the folate pool necessary for nucleotide synthesis.[2] This selective rescue is crucial for mitigating the adverse effects of high-dose MTX therapy.[5]

These application notes provide a comprehensive guide for the in vitro experimental design to assess the cytotoxic effects of methotrexate and the efficacy of this compound as a rescue agent. Detailed protocols for key assays, including cell viability, apoptosis, and cell cycle analysis, are provided, along with data presentation guidelines and visualizations to facilitate robust and reproducible research.

Data Presentation: Quantitative Analysis of Methotrexate Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of methotrexate. The IC50 values are highly dependent on the cell line, exposure time, and assay conditions. Below is a summary of representative IC50 values for methotrexate in various cancer cell lines.

Cell LineCancer TypeExposure Time (hours)IC50 (µM)Reference
HTC-116Colorectal Carcinoma122300[8][9]
HTC-116Colorectal Carcinoma24370[8][9]
HTC-116Colorectal Carcinoma48150[8][9]
A-549Lung Carcinoma48100[8][9]
DaoyMedulloblastoma144 (6 days)0.095[10]
Saos-2Osteosarcoma144 (6 days)0.035[10]
Saos-2 (IMPDH2 overexpressing)OsteosarcomaNot Specified>100[11]
A549Non-Small Cell Lung CancerNot Specified10.3[12]
H1975Non-Small Cell Lung CancerNot Specified12.1[12]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the dose-dependent cytotoxicity of methotrexate and the rescue effect of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate (MTX) stock solution

  • This compound (Leucovorin) stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.[1]

  • Methotrexate Treatment: Prepare serial dilutions of MTX in complete culture medium. Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of MTX. Include vehicle control wells (medium with no MTX).[1]

  • This compound Rescue (to be performed on a parallel set of plates):

    • Co-treatment: Add medium containing both the desired concentration of MTX and varying concentrations of this compound.

    • Delayed Rescue: Treat cells with MTX for a specified period (e.g., 4, 12, or 24 hours). Then, remove the MTX-containing medium and replace it with medium containing varying concentrations of this compound. In vitro studies have shown that the cytotoxic effects of 1 µM to 0.1 µM MTX can be substantially reversed by leucovorin if applied within the first 12 hours of MTX exposure.[5]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition: At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 values for MTX alone and in the presence of this compound.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This protocol quantifies the induction of apoptosis by methotrexate and its reversal by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate stock solution

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of MTX, with or without this compound, as described in Protocol 1.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[1]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

    • Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.[1] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol analyzes the effect of methotrexate and this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate stock solution

  • This compound stock solution

  • 6-well cell culture plates

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[1]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of MTX, with or without this compound, for a specific duration (e.g., 24 or 48 hours).[1]

  • Cell Harvesting: Harvest cells by trypsinization and centrifugation.[1]

  • Fixation:

    • Wash the cells with ice-cold PBS.[1]

    • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.[1]

    • Incubate the fixed cells at -20°C for at least 2 hours.[1]

  • Staining:

    • Centrifuge the cells to remove the ethanol and wash with PBS.[1]

    • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.[1]

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. Methotrexate is expected to cause an accumulation of cells in the S phase.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assays Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well or 6-well plates) overnight_incubation Overnight Incubation (Adherence) cell_seeding->overnight_incubation mtx_treatment Methotrexate (MTX) Treatment (Dose-response) overnight_incubation->mtx_treatment rescue_groups This compound Rescue Groups (Co-treatment or Delayed) mtx_treatment->rescue_groups Parallel Experiment incubation_24_72h Incubation (24, 48, or 72 hours) mtx_treatment->incubation_24_72h rescue_groups->incubation_24_72h viability_assay Cell Viability Assay (MTT) incubation_24_72h->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation_24_72h->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) incubation_24_72h->cell_cycle_assay data_analysis IC50 Calculation & Statistical Analysis viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

Caption: Experimental workflow for in vitro analysis.

mtx_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rfc Reduced Folate Carrier (RFC) mtx Methotrexate (MTX) rfc->mtx sodium_folinate This compound rfc->sodium_folinate dhfr Dihydrofolate Reductase (DHFR) mtx->dhfr Inhibition dhf Dihydrofolate (DHF) dhf->dhfr thf Tetrahydrofolate (THF) purine Purine Synthesis thf->purine pyrimidine Pyrimidine Synthesis (dTMP) thf->pyrimidine dhfr->thf dna_rna DNA & RNA Synthesis purine->dna_rna pyrimidine->dna_rna apoptosis Apoptosis dna_rna->apoptosis Depletion leads to sodium_folinate->thf Bypasses DHFR block mtx_ext Extracellular MTX mtx_ext->rfc Transport folinate_ext Extracellular This compound folinate_ext->rfc Transport

Caption: Methotrexate mechanism and this compound rescue.

logical_relationship mtx_conc [Methotrexate] cytotoxicity Cellular Cytotoxicity mtx_conc->cytotoxicity Increases rescue_effect Rescue Effect mtx_conc->rescue_effect Determines required rescue concentration folinate_conc [this compound] folinate_conc->cytotoxicity Decreases (in presence of MTX) folinate_conc->rescue_effect Mediates

Caption: Relationship between drug concentration and effect.

References

Application Notes and Protocols for Animal Models in Folate Deficiency Research Utilizing Sodium Folinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, an essential B vitamin, plays a critical role in a myriad of physiological processes, including DNA synthesis, repair, and methylation. Consequently, folate deficiency can lead to a range of pathologies, from megaloblastic anemia to an increased risk of neural tube defects (NTDs) in developing embryos. Animal models are indispensable tools for elucidating the mechanisms underlying folate deficiency-related disorders and for the preclinical evaluation of therapeutic interventions.

This document provides detailed application notes and experimental protocols for establishing and utilizing rodent models to study folate deficiency and the therapeutic efficacy of sodium folinate. This compound, the sodium salt of folinic acid, is the 5-formyl derivative of tetrahydrofolic acid and an active metabolite of folic acid. It can be readily converted to other active folate forms within the body, making it a potent compound for rescuing or mitigating the effects of folate deficiency.

Animal Models of Folate Deficiency

The most common approach to inducing folate deficiency in animal models, primarily rats and mice, is through the administration of a specially formulated folate-deficient diet. To enhance the deficiency, an antibiotic such as succinylsulfathiazole is often added to the diet to suppress the gut microbiota, which can synthesize folate.

Key Considerations for Model Selection:

  • Species: Both mice and rats are widely used. Mice offer the advantage of well-established genetic models, while rats, being larger, can be easier for certain surgical and sampling procedures.

  • Strain: The genetic background of the animal strain can influence susceptibility to folate deficiency and its associated pathologies.

  • Method of Induction: Dietary restriction is the most common method. The duration of the deficient diet is critical and should be optimized based on the research question and the specific animal model.

Experimental Protocols

Protocol 1: Induction of Folate Deficiency in Mice

Objective: To establish a murine model of folate deficiency for subsequent studies with this compound.

Materials:

  • Weanling mice (e.g., C57BL/6 or ICR strain)

  • Folate-deficient diet (containing 0 mg folic acid/kg)

  • Folate-deficient diet supplemented with 1% succinylsulfathiazole

  • Control diet (containing 2 mg folic acid/kg)

  • Metabolic cages for urine and feces collection (optional)

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA tubes)

Procedure:

  • Acclimation: Upon arrival, acclimate the mice for one week to the facility and a standard chow diet.

  • Dietary Intervention: Randomly assign mice to the following groups:

    • Control Group: Fed a control diet with normal folic acid content.

    • Folate-Deficient (FD) Group: Fed a folate-deficient diet.

    • Folate-Deficient with Antibiotic (FD+S) Group: Fed a folate-deficient diet supplemented with 1% succinylsulfathiazole.

  • Duration: Maintain the mice on their respective diets for a period of 4-8 weeks to induce a significant state of folate deficiency. The exact duration may need to be optimized based on the specific strain and research goals.

  • Monitoring: Monitor the animals regularly for signs of distress, weight loss, and other clinical manifestations of folate deficiency.

  • Confirmation of Deficiency: At the end of the dietary intervention period, collect blood samples to measure plasma/serum and red blood cell (RBC) folate levels, as well as plasma homocysteine concentrations. A significant decrease in folate levels and an increase in homocysteine are indicative of successful folate deficiency induction.[1][2]

Protocol 2: Administration of this compound to Folate-Deficient Mice

Objective: To assess the efficacy of this compound in rescuing the effects of folate deficiency.

Materials:

  • Folate-deficient mice (as prepared in Protocol 1)

  • This compound solution (sterile, for injection or oral gavage)

  • Vehicle control (e.g., sterile saline)

  • Administration supplies (e.g., gavage needles, syringes)

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in a sterile vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Administration: Administer this compound to the folate-deficient mice via the desired route. Common routes include:

    • Oral Gavage: Doses can range from 4 mg/kg to higher concentrations depending on the study's objective.[3]

    • Intraperitoneal (IP) Injection: This route ensures rapid systemic availability. Doses can vary, with some studies using up to 25 mg/kg.[4]

  • Treatment Schedule: The frequency and duration of this compound administration will depend on the research question. It can be a single dose or repeated administrations over several days or weeks.

  • Outcome Assessment: Following the treatment period, collect blood and tissue samples to analyze the same biomarkers as in the deficiency confirmation step (folate levels, homocysteine). Additionally, assess any functional or pathological endpoints relevant to the study (e.g., embryonic development, cognitive function).

Data Presentation

The following tables summarize key quantitative data from studies utilizing folate-deficient animal models and folinate supplementation.

Table 1: Induction of Folate Deficiency in Rodents

Animal ModelDietary InterventionDurationPlasma Folate ReductionRed Blood Cell (RBC) Folate ReductionPlasma Homocysteine IncreaseReference
ICR MiceFolate-deficient diet + 1% succinylsulfathiazole4 weeks~97%Significant decreaseSignificant increase[1]
C57BL/6 MiceFolate-restricted diet (0 mg/kg)2 weeks85%50%-[5]
Wistar RatsFolate-deficient diet5 weeks72%42%-[6]

Table 2: Effects of Folinic Acid/Sodium Folinate Administration in Folate-Deficient Rodent Models

Animal ModelCompoundAdministration RouteDosageOutcomeReference
TO Mice (VPA-induced NTD)Folinic AcidIntraperitoneal4 mg/kg (thrice daily)Substantial reduction in exencephaly[7]
Lrp2 mutant miceFolic AcidIntraperitoneal25 mg/kg (daily)Significant reduction in NTDs[4]
RatsLeucovorin (d,l-folinic acid)Oral Gavage4 mg/kgRapid conversion to MTHF and tissue distribution[3]
Folate-deplete miceLeucovorinIntraperitoneal90 mg/kgPredictable tumor accumulation based on plasma levels[8]

Visualizations

Signaling Pathways and Experimental Workflows

Folate_Metabolism_Pathway Methyl_THF Methyl_THF Homocysteine Homocysteine Methyl_THF->Homocysteine Methionine Synthase Methylene_THF Methylene_THF Thymidylate Thymidylate Methylene_THF->Thymidylate THF THF Purines Purines THF->Purines SAM SAM DNA_Methylation DNA Methylation SAM->DNA_Methylation DNA Methyltransferases Folate_Deficiency Folate Deficiency Folate_Deficiency->Methyl_THF Folate_Deficiency->Homocysteine Increased Levels Folate_Deficiency->Methylene_THF Folate_Deficiency->Purines

Experimental_Workflow cluster_induction Folate Deficiency Induction cluster_assessment Deficiency Assessment cluster_intervention This compound Intervention cluster_outcome Outcome Analysis start Weanling Rodents diet Folate-Deficient Diet (+/- Succinylsulfathiazole) 4-8 weeks start->diet control_diet Control Diet start->control_diet blood_sampling Blood Sampling diet->blood_sampling control_diet->blood_sampling biomarkers Measure: - Plasma/RBC Folate - Plasma Homocysteine blood_sampling->biomarkers treatment Administer this compound (e.g., Oral Gavage, IP Injection) biomarkers->treatment vehicle Administer Vehicle Control biomarkers->vehicle final_sampling Blood and Tissue Collection treatment->final_sampling vehicle->final_sampling final_analysis Biochemical and Functional Analysis final_sampling->final_analysis

Folate_Deficiency_Effects cluster_metabolic Metabolic Consequences cluster_cellular Cellular Consequences cluster_pathological Pathological Consequences Folate_Deficiency Folate Deficiency Impaired_1C Impaired One-Carbon Metabolism Folate_Deficiency->Impaired_1C Elevated_Hcy Elevated Homocysteine Impaired_1C->Elevated_Hcy Impaired_DNA_Synth Impaired DNA Synthesis and Repair Impaired_1C->Impaired_DNA_Synth Altered_DNA_Meth Altered DNA Methylation Impaired_1C->Altered_DNA_Meth Cognitive_Impairment Cognitive Impairment Elevated_Hcy->Cognitive_Impairment Megaloblastic_Anemia Megaloblastic Anemia Impaired_DNA_Synth->Megaloblastic_Anemia NTDs Neural Tube Defects Impaired_DNA_Synth->NTDs Altered_DNA_Meth->NTDs Altered_DNA_Meth->Cognitive_Impairment

References

Application Notes: Spectrophotometric Assay for Sodium Folinate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium folinate, the sodium salt of folinic acid, is a crucial medication used in cancer therapy to counteract the toxic effects of folic acid antagonists and to enhance the efficacy of certain chemotherapeutic agents.[1] Accurate quantification of its concentration in pharmaceutical preparations is essential for ensuring patient safety and treatment effectiveness. Spectrophotometry offers a simple, cost-effective, and rapid method for this purpose. These application notes describe two validated spectrophotometric methods for the determination of this compound concentration: a direct Ultraviolet (UV) method and a colorimetric Visible (Vis) method using the Folin-Ciocalteu Reagent (FCR).

Principle of Methods

  • UV Spectrophotometry: This method relies on the intrinsic UV absorbance of the this compound molecule. The pteridine ring system in the folinate structure exhibits a characteristic maximum absorbance at approximately 280-284 nm.[2][3] The concentration is determined by measuring the absorbance at this wavelength and correlating it to a standard curve.

  • Visible Spectrophotometry (Folin-Ciocalteu Method): This method is based on the reduction of the phosphomolybdotungstate complex in the Folin-Ciocalteu Reagent by the phenolic-like structure of this compound in an alkaline medium.[2][4] This reaction produces a stable, bluish-green colored complex, with a maximum absorbance at approximately 724 nm.[2][5] The intensity of the color, measured by the absorbance, is directly proportional to the concentration of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two spectrophotometric methods.

ParameterUV Spectrophotometric MethodVisible Spectrophotometric Method (Folin-Ciocalteu)
Wavelength (λmax) ~280 - 284 nm[2][3]~724 nm[2][4]
Linearity Range 2 - 10 µg/mL[5]5 - 100 µg/mL[2]
Correlation Coefficient (r²) 0.999[5]Not explicitly stated in the provided results, but good linearity is reported.[2]
Accuracy (% Recovery) 97 - 99.83%[5]Not explicitly stated in the provided results.
Limit of Detection (LOD) Not explicitly stated for this compound, but a similar method for folic acid reported 0.011 µg/mL.[6][7]Not explicitly stated in the provided results.
Limit of Quantification (LOQ) Not explicitly stated for this compound, but a similar method for folic acid reported 0.033 µg/mL.[6][7]Not explicitly stated in the provided results.
Solvent/Buffer Phosphate buffer (pH 7.7) or Water[2][5]Sodium Hydroxide solution[2][4]
Incubation/Reaction Time Not applicable10 minutes at 70-90°C[2][5]

Experimental Protocols

Method 1: UV Spectrophotometric Assay

This protocol details the direct measurement of this compound concentration using UV spectrophotometry.

1. Materials and Reagents:

  • This compound reference standard

  • Phosphate buffer (pH 7.7) or deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with phosphate buffer (pH 7.7) or deionized water.

  • Working Standards: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 10 µg/mL.

3. Sample Preparation:

  • Prepare the sample solution containing an unknown concentration of this compound by dissolving it in the same solvent used for the standard solutions. Dilute as necessary to ensure the absorbance falls within the linear range of the assay.

4. Measurement Procedure:

  • Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of a standard solution between 200-400 nm (typically ~280-284 nm).

  • Use the phosphate buffer or deionized water as a blank to zero the instrument.

  • Measure the absorbance of each standard solution and the sample solution.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Method 2: Visible Spectrophotometric Assay (Folin-Ciocalteu Method)

This protocol describes the colorimetric determination of this compound concentration.

1. Materials and Reagents:

  • This compound reference standard

  • Folin-Ciocalteu Reagent (FCR)

  • Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Visible Spectrophotometer

  • Glass cuvettes (1 cm path length)

  • Water bath (70-90°C)

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Prepare as described in the UV method, using deionized water as the solvent.

  • Working Standards: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 5 to 100 µg/mL.

3. Sample Preparation:

  • Prepare the sample solution containing an unknown concentration of this compound by dissolving it in deionized water. Dilute as necessary to bring the concentration within the linear range.

4. Color Development and Measurement Procedure:

  • To a series of test tubes, add a defined volume of each standard solution and the sample solution.

  • Add a specific volume of Folin-Ciocalteu Reagent and sodium hydroxide solution to each tube.

  • Mix the contents of the tubes thoroughly.

  • Heat the tubes in a water bath at 70-90°C for 10 minutes.[2][5]

  • After heating, cool the tubes to room temperature and dilute with a suitable volume of deionized water.

  • Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of a colored standard solution between 600-800 nm (typically ~724 nm).

  • Use a reagent blank (containing all reagents except this compound) to zero the instrument.

  • Measure the absorbance of each standard and sample solution.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of the unknown sample from the calibration curve.

Visualizations

UV_Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_standards Prepare Standard Solutions (2-10 µg/mL) set_lambda Set λmax (~280-284 nm) prep_standards->set_lambda prep_sample Prepare Sample Solution prep_sample->set_lambda blank Blank with Solvent set_lambda->blank measure_abs Measure Absorbance of Standards & Sample blank->measure_abs calibration Construct Calibration Curve measure_abs->calibration determine_conc Determine Sample Concentration calibration->determine_conc

Caption: Workflow for the UV Spectrophotometric Assay of this compound.

Visible_Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement cluster_analysis Analysis prep_standards Prepare Standard Solutions (5-100 µg/mL) add_reagents Add FCR & NaOH prep_standards->add_reagents prep_sample Prepare Sample Solution prep_sample->add_reagents heat Heat at 70-90°C for 10 min add_reagents->heat cool_dilute Cool and Dilute heat->cool_dilute set_lambda Set λmax (~724 nm) cool_dilute->set_lambda blank Blank with Reagents set_lambda->blank measure_abs Measure Absorbance blank->measure_abs calibration Construct Calibration Curve measure_abs->calibration determine_conc Determine Sample Concentration calibration->determine_conc

Caption: Workflow for the Visible Spectrophotometric Assay of this compound.

References

Application Notes and Protocols for Preparing Stable Sodium Folinate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium folinate, the sodium salt of folinic acid, is a crucial component in various biomedical research applications. It is often used as a rescue agent to counteract the toxic effects of antifolate chemotherapeutics like methotrexate and to potentiate the efficacy of fluoropyrimidines such as 5-fluorouracil (5-FU).[1][2] However, the stability of this compound in aqueous solutions can be a significant concern for researchers, as degradation can lead to inaccurate experimental results. These application notes provide detailed protocols for preparing stable this compound solutions for laboratory use, ensuring consistency and reliability in your research.

Factors Influencing this compound Stability

The stability of this compound in an aqueous solution is influenced by several factors:

  • pH: The pH of the solution is a critical determinant of stability. A pH range of 6.5 to 8.5 is generally recommended, with optimal stability often observed between pH 8.0 and 9.0.[3][4]

  • Temperature: Lower temperatures enhance stability. For long-term storage, refrigeration at 4°C is recommended.[1][5]

  • Light Exposure: Aqueous solutions of folates are sensitive to light and can degrade upon exposure.[6][7] Therefore, solutions should be protected from light during preparation and storage.

  • Oxidation: Folates are susceptible to oxidation. While not always necessary, the use of antioxidants or chelating agents can be considered for prolonged storage.

  • Concentration: this compound can be prepared in a wide range of concentrations. High concentrations of up to 400 mg/mL have been shown to be stable when refrigerated.[3]

Quantitative Stability Data

The following table summarizes the stability of this compound solutions under various storage conditions as reported in the literature.

ConcentrationSolventStorage TemperatureDurationStabilityReference
3.2 mg/mL5% Dextrose4°C30 days>90% of initial concentration[1][5]
3.2 mg/mL (with 24 mg/mL 5-FU)5% Dextrose32°C14 days>90% of initial concentration[8]
Up to 400 mg/mLWaterRefrigerator TemperatureNot specifiedStable (no crystallization)[3][9]

Recommended Components for Stable Solutions

This table outlines the components that can be used to prepare a stable this compound solution.

ComponentFunctionRecommended Concentration/ValueReference
This compoundActive CompoundAs required by the experiment
Water for InjectionSolventq.s. to final volume[4]
pH adjusting agent (e.g., Sodium Hydroxide)pH controlTo achieve pH 6.5 - 8.5[4]
Stabilizer (e.g., Sodium Citrate)Enhance stabilitye.g., 0.0005:1 weight ratio to this compound[4][9]
Isotonizing agent (e.g., Sodium Chloride)Adjust tonicityAs needed for isotonicity[3][10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (e.g., 50 mg/mL)

This protocol describes the preparation of a 10 mL concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Water for Injection (WFI) or equivalent high-purity water

  • Sodium Citrate (optional, as a stabilizer)[3][10]

  • Sodium Hydroxide solution (e.g., 1 M) for pH adjustment

  • Sterile, amber-colored vials for storage

  • Sterile filters (0.22 µm)

  • Calibrated pH meter

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out 500 mg of this compound powder. If using a stabilizer, weigh out the appropriate amount (e.g., for a 0.0005:1 ratio, use 0.25 mg of sodium citrate).[4]

  • Dissolution: In a sterile beaker, add approximately 8 mL of WFI. Add the sodium citrate (if used) and stir until dissolved.

  • Solubilization of this compound: Slowly add the this compound powder to the solution while stirring continuously.

  • pH Adjustment: Measure the pH of the solution. Adjust the pH to between 7.5 and 8.5 by adding small volumes of 1 M sodium hydroxide solution dropwise.[4] Ensure the pH has stabilized before taking a final reading.

  • Final Volume Adjustment: Once the desired pH is achieved and the this compound is completely dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of WFI and add it to the flask. Add WFI to bring the final volume to 10 mL.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile, amber-colored vial.[4] Store the stock solution at 4°C, protected from light.

Protocol 2: Preparation of a Diluted, Ready-to-Use this compound Solution (e.g., 1 mg/mL)

This protocol describes the dilution of the stock solution for immediate use in experiments.

Materials:

  • Concentrated this compound Stock Solution (from Protocol 1)

  • Sterile diluent (e.g., 5% Dextrose or 0.9% Sodium Chloride)[5][11]

  • Sterile tubes or vials

Procedure:

  • Calculation: Determine the required volume of the stock solution. To prepare 10 mL of a 1 mg/mL solution from a 50 mg/mL stock, you will need 0.2 mL of the stock solution.

  • Dilution: In a sterile tube or vial, add 9.8 mL of the desired sterile diluent (e.g., 5% Dextrose).

  • Mixing: Add 0.2 mL of the 50 mg/mL this compound stock solution to the diluent.

  • Homogenization: Gently mix the solution by inverting the tube or vial several times.

  • Use: Use the freshly prepared diluted solution immediately for your experiments. If not used immediately, store at 4°C and protect from light for short periods.

Protocol 3: Assessment of this compound Stability by HPLC

This protocol provides a general workflow for assessing the stability of your prepared solutions using High-Performance Liquid Chromatography (HPLC), a common method for this purpose.[8][12]

Objective: To quantify the concentration of this compound over time to determine its degradation rate.

Procedure:

  • Sample Preparation: At specified time points (e.g., day 0, 7, 14, 30), withdraw an aliquot of the stored this compound solution. Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column is typically used.[12]

    • Mobile Phase: An example mobile phase consists of a mixture of methanol and a phosphate buffer (e.g., 5% methanol in 0.01 M KH2PO4 buffer, pH adjusted to ~7.5).[12]

    • Flow Rate: A typical flow rate is 1 mL/min.[12]

    • Detection: UV detection at a wavelength of approximately 300 nm.[12]

    • Column Temperature: Maintain a constant column temperature, for example, at 35°C.[12]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared samples from step 1 into the HPLC system.

  • Data Analysis: Determine the peak area of this compound in your samples. Use the calibration curve to calculate the concentration of this compound in each sample at each time point.

  • Stability Assessment: The solution is considered stable if the concentration remains above 90% of the initial (day 0) concentration.[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound (& Optional Stabilizer) dissolve Dissolve in WFI weigh->dissolve ph_adjust Adjust pH to 7.5-8.5 dissolve->ph_adjust volume_adjust Adjust to Final Volume ph_adjust->volume_adjust filter_sterilize 0.22 µm Filter Sterilization volume_adjust->filter_sterilize store Store at 4°C, Protected from Light filter_sterilize->store dilute Dilute Stock with Sterile Diluent store->dilute For use use Use in Experiment dilute->use

Caption: Workflow for preparing stable this compound solutions.

stability_factors center This compound Solution Stability ph pH (Optimal: 6.5-8.5) center->ph temp Temperature (Store at 4°C) center->temp light Light Exposure (Protect from Light) center->light oxidation Oxidation (Susceptible) center->oxidation

Caption: Key factors influencing the stability of this compound solutions.

MoA_5FU cluster_cell Cellular Mechanism SF This compound (Active Form) Complex Stable Ternary Complex (FdUMP-TS-CH2-THF) SF->Complex FU 5-Fluorouracil (5-FU) FU->Complex TS Thymidylate Synthase (TS) TS->Complex Inhibition Inhibition of DNA Synthesis Complex->Inhibition enhances

Caption: Simplified pathway of this compound enhancing 5-FU activity.

References

Application Notes and Protocols for Long-Term Storage and Handling of Sodium Folinate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the long-term storage, handling, and stability assessment of sodium folinate powder. Adherence to these protocols is crucial for maintaining the integrity, purity, and potency of this active pharmaceutical ingredient (API).

Long-Term Storage of this compound Powder

Proper storage is critical to prevent the degradation of this compound powder. The following conditions are recommended based on available safety data sheets for folinate salts and general guidelines for hygroscopic and light-sensitive pharmaceutical powders.

1.1. Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature Refrigerated (2°C to 8°C)Reduces the rate of chemical degradation.[1]
Humidity Low relative humidity (RH), in a desiccated environment if possible.This compound is potentially hygroscopic; moisture can lead to degradation.[2][3]
Light Protected from light. Store in an opaque or amber container.Folinates are sensitive to light, which can cause photodegradation.[4][5]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).The powder is sensitive to air and can oxidize.[4]
Container Tightly sealed, non-reactive container (e.g., glass or suitable plastic).Prevents exposure to moisture, air, and contaminants.

1.2. Storage Workflow Diagram

cluster_storage This compound Powder Storage Protocol receive Receive this compound Powder inspect Inspect Container for Damage receive->inspect transfer Transfer to Inert Atmosphere Glovebox (if necessary) inspect->transfer If main container will be opened repeatedly aliquot Aliquot into smaller, sealed containers inspect->aliquot If aliquoting directly transfer->aliquot label_containers Label with Compound Name, Lot #, Date, and Storage Conditions aliquot->label_containers store Store at 2-8°C, Protected from Light and Moisture label_containers->store monitor Periodically Monitor for Physical Changes store->monitor

Workflow for proper storage of this compound powder.

Handling of this compound Powder

Due to its potential hazards, this compound powder must be handled with care using appropriate personal protective equipment (PPE) in a controlled environment.

2.1. Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Two pairs of powder-free nitrile gloves.Prevents skin contact and contamination.[6]
Gown Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.Protects skin and clothing from powder.[7]
Eye Protection Safety goggles or a face shield.Protects eyes from airborne powder.[8]
Respiratory Protection A fit-tested NIOSH-approved N95 or higher respirator.Prevents inhalation of the powder, which can cause respiratory irritation and sensitization.[6][8]

2.2. Handling Environment

  • Ventilation: Handle in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.[8]

  • Static Control: Use an anti-static gun or ionizer to reduce powder dispersal due to static electricity.

  • Cleaning: Use a damp cloth or a vacuum with a HEPA filter for cleaning spills. Avoid dry sweeping, which can generate dust.

2.3. Handling Workflow Diagram

cluster_handling This compound Powder Handling Protocol prepare Prepare Handling Area (Fume Hood/Glovebox) don_ppe Don Appropriate PPE prepare->don_ppe retrieve Retrieve from Storage and Equilibrate to Room Temperature don_ppe->retrieve weigh Weigh Powder in a Contained Manner retrieve->weigh dissolve Dissolve or Use as Required weigh->dissolve clean Clean Work Area and Equipment dissolve->clean doff_ppe Doff PPE Correctly clean->doff_ppe dispose Dispose of Waste According to Regulations doff_ppe->dispose

Workflow for the safe handling of this compound powder.

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound powder under various conditions.

3.1. Hygroscopicity Testing

This protocol determines the tendency of this compound powder to absorb moisture from the atmosphere.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound powder into a pre-weighed, moisture-permeable container.

  • Initial Weight: Record the initial weight of the sample and container.

  • Controlled Humidity Exposure: Place the container in a dynamic vapor sorption (DVS) instrument or a desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25°C).

  • Weight Monitoring: Monitor the weight of the sample at regular intervals until a constant weight is achieved (equilibrium).

  • Calculation: Calculate the percentage of weight gain due to moisture absorption.

  • Classification: Classify the hygroscopicity based on the percentage of weight gain.

% Weight GainHygroscopicity Classification
< 0.2%Non-hygroscopic
0.2% to < 2%Slightly hygroscopic
2% to < 15%Hygroscopic
≥ 15%Very hygroscopic

3.2. Forced Degradation Studies

These studies are performed to identify potential degradation products and pathways.

Methodology:

  • Acid Hydrolysis: Dissolve a known amount of this compound powder in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[9][10]

  • Base Hydrolysis: Dissolve the powder in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.[9][10]

  • Oxidative Degradation: Dissolve the powder in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.[9]

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for a specified period.[11]

  • Photolytic Degradation: Expose the solid powder to a combination of UV and visible light in a photostability chamber.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

3.3. Stability-Indicating HPLC Method

This method is used to quantify the purity of this compound and to separate it from its degradation products.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. The exact composition should be optimized for the specific column and instrument.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound powder sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 280 nm).[1]

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the purity of the this compound sample by comparing the peak area of the analyte in the sample solution to the peak areas of the standard solutions.

Signaling Pathway of this compound

This compound is a reduced form of folic acid and plays a crucial role in one-carbon metabolism, which is essential for DNA synthesis and repair. It is often used in combination with chemotherapeutic agents like methotrexate and 5-fluorouracil.

cluster_pathway Simplified Metabolic Pathway of this compound sodium_folinate This compound (Leucovorin) thf Tetrahydrofolate (THF) sodium_folinate->thf Metabolism mthf 5,10-Methylenetetrahydrofolate thf->mthf mthf->thf ts Thymidylate Synthase (TS) mthf->ts mthf->ts Stabilizes FdUMP-TS complex dhtf Dihydrofolate (DHF) dhtf->thf Reduction methotrexate Methotrexate dhfr Dihydrofolate Reductase (DHFR) methotrexate->dhfr Inhibits dtmp dTMP ts->dtmp dump dUMP dump->ts dna DNA Synthesis dtmp->dna fu 5-Fluorouracil (5-FU) fdump FdUMP fu->fdump Metabolism fdump->ts Inhibits

References

Application Notes and Protocols for Folate Receptor Targeting Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Folate Receptor Targeting

The folate receptor (FR) is a cell-surface glycoprotein that is overexpressed in a wide array of human cancers, including ovarian, lung, breast, and brain tumors, while its expression in normal tissues is highly restricted.[1][2][3] This differential expression profile makes the folate receptor an attractive target for the selective delivery of therapeutic and imaging agents to cancer cells, minimizing off-target toxicity.[4][5] The primary mechanism of uptake is through receptor-mediated endocytosis.[3][6][7] Upon binding of a folate-conjugated molecule, the receptor-ligand complex is internalized into the cell within an endosome. The acidic environment of the endosome facilitates the release of the conjugate, which can then exert its therapeutic or diagnostic function, while the receptor is recycled back to the cell surface.[3][8]

Folic acid, a high-affinity ligand for the folate receptor, is commonly used to create these targeted conjugates due to its small size, stability, and straightforward conjugation chemistry.[2] While other forms of folate exist, such as folinic acid (leucovorin), studies have shown that folic acid possesses the highest binding affinity for folate receptors, followed by 5-methyltetrahydrofolate, and then folinic acid.[9] For this reason, folic acid is the ligand of choice for developing high-affinity targeted agents. Sodium folinate, the salt form of folinic acid, is primarily used in clinical settings as a rescue agent in chemotherapy or to treat folate deficiencies and is not typically used as a targeting ligand in these applications.[10][11][12]

These application notes provide an overview of the principles and detailed protocols for utilizing folate-conjugated molecules in folate receptor targeting studies.

Data Presentation: Quantitative Analysis of Folate-Targeted Conjugates

The following tables summarize quantitative data from various studies on folate receptor targeting, highlighting the efficacy of this approach in terms of cellular uptake and cytotoxicity.

Table 1: In Vitro Cellular Uptake of Folate-Conjugated Nanoparticles

Cell LineNanoparticle CompositionTargeting LigandFold Increase in Uptake (Targeted vs. Non-Targeted)Reference
DBTRG-05MGCellulose NanocrystalsFolic Acid1452[13]
H4Cellulose NanocrystalsFolic Acid975[13]
C6Cellulose NanocrystalsFolic Acid46[13]
SKBR3Silk Fibroin NanoparticlesFolic Acid11.4[14]
HeLaSilk Fibroin NanoparticlesFolic Acid4.6[14]
BT-474Silk Fibroin NanoparticlesFolic Acid3.2[14]

Table 2: In Vitro Cytotoxicity of Folate-Targeted Drug Conjugates

Cell LineDrugDelivery SystemTargeting LigandIC50 (Targeted)IC50 (Non-Targeted/Free Drug)Reference
A2780/AD (ovarian)AZTPEGFolic Acid~5 µM>100 µM (AZT)[15]
HeLa (cervical)DoxorubicinMagnetic BSA NanospheresFolic AcidLower than non-targetedHigher than targeted[16]
OVCAR3 (ovarian)DoxorubicinMagnetic NanoparticlesFolic Acid3.93-fold lowerHigher than targeted[17]
A2780 (ovarian)DoxorubicinMagnetic NanoparticlesFolic Acid10.33-fold lowerHigher than targeted[17]

Table 3: In Vivo Tumor Uptake of Radiolabeled Folate Conjugates

Tumor ModelRadiotracerTumor Uptake (%ID/g at 4h p.i.)Reference
KB xenograft99mTc-tricarbonyl folate derivative2.33 ± 0.36[18][19]
IGROV-1 xenograft99mTc-tricarbonyl folate derivative1.16 ± 0.64[18][19]
LoVo xenograft99mTc-tricarbonyl folate derivative0.66 ± 0.17[18][19]

Experimental Protocols

Protocol 1: Synthesis of a Folic Acid-Drug Conjugate via Carbodiimide Chemistry

This protocol describes a general method for conjugating folic acid to a drug containing a primary amine group using EDC/NHS chemistry.

Materials:

  • Folic Acid (FA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Drug with a primary amine (-NH2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 1 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add EDC and NHS to the folic acid solution in a molar ratio of approximately 1:1.2:1.2 (FA:EDC:NHS).

    • Stir the reaction mixture at room temperature in the dark for 4-6 hours to activate the carboxyl groups of folic acid, forming an NHS ester.[16]

  • Conjugation to the Drug:

    • Dissolve the amine-containing drug in anhydrous DMSO.

    • Add a slight excess of triethylamine to the drug solution to act as a base.

    • Add the activated folic acid solution dropwise to the drug solution while stirring.

    • Allow the reaction to proceed overnight at room temperature in the dark.[16]

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane.

    • Dialyze against deionized water for 48 hours with frequent water changes to remove unreacted starting materials and byproducts.

    • Collect the purified conjugate and lyophilize to obtain a dry powder.

  • Characterization:

    • Confirm the successful conjugation using techniques such as 1H NMR, FT-IR, and UV-Vis spectroscopy.

Protocol 2: In Vitro Competitive Binding Assay

This assay determines the binding specificity of a folate-conjugated probe to the folate receptor on cancer cells.

Materials:

  • FR-positive cells (e.g., KB, HeLa, IGROV-1)

  • FR-negative cells (as a control, e.g., A549)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Labeled folate conjugate (e.g., fluorescently or radiolabeled)

  • Unlabeled folic acid

  • Multi-well plates (e.g., 24-well or 96-well)

  • Plate reader or scintillation counter

Procedure:

  • Cell Seeding:

    • Seed FR-positive and FR-negative cells in multi-well plates and allow them to adhere and grow to 80-90% confluency.

  • Competition Setup:

    • Wash the cells with PBS.

    • For the competition group, pre-incubate the cells with a high concentration of free folic acid (e.g., 1 mM) for 30-60 minutes at 37°C to block the folate receptors.[20]

    • For the total binding group, add fresh medium without excess folic acid.

  • Incubation with Labeled Conjugate:

    • Add the labeled folate conjugate at a specific concentration to all wells.

    • Incubate for 1-2 hours at 37°C.

  • Washing and Lysis:

    • Remove the incubation medium and wash the cells three times with cold PBS to remove unbound conjugate.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or 0.1 M NaOH).

  • Quantification:

    • Measure the signal (fluorescence or radioactivity) in the cell lysates.

    • Specific binding is calculated by subtracting the signal from the competition group (non-specific binding) from the signal of the total binding group.

Protocol 3: Cellular Uptake Assay

This protocol quantifies the internalization of a folate-conjugated molecule into FR-positive cells.

Materials:

  • FR-positive cells and FR-negative control cells

  • Cell culture medium (folate-free)

  • Labeled folate conjugate (e.g., fluorescently labeled)

  • Multi-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in multi-well plates (for microscopy) or culture flasks (for flow cytometry) and grow to the desired confluency.

  • Incubation:

    • Wash the cells with PBS.

    • Incubate the cells with the labeled folate conjugate in fresh medium for various time points (e.g., 1, 2, 4 hours) at 37°C.[21]

  • Washing:

    • After incubation, wash the cells thoroughly with cold PBS to remove any conjugate that is not internalized.

  • Quantification:

    • For Fluorescence Microscopy:

      • Fix the cells with 4% paraformaldehyde.

      • Mount the coverslips on microscope slides and visualize the intracellular fluorescence.

    • For Flow Cytometry:

      • Harvest the cells by trypsinization.

      • Resuspend the cells in PBS.

      • Analyze the fluorescence intensity of the cell population using a flow cytometer.

Visualizations

Signaling Pathway of Folate Receptor-Mediated Endocytosis

Folate_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Conjugate Folate Conjugate (e.g., this compound-Drug) FR Folate Receptor (FR) Endosome Endosome FR->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Endosome->Drug_Release Acidification Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Receptor Recycling Lysosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Recycling_Vesicle->FR

Caption: Folate receptor-mediated endocytosis pathway.

Experimental Workflow for Evaluating Folate-Targeted Conjugates

Experimental_Workflow In_Vitro_Binding In Vitro Binding Assay (Specificity) Cellular_Uptake Cellular Uptake Assay (Internalization) In_Vitro_Binding->Cellular_Uptake Cytotoxicity In Vitro Cytotoxicity Assay (Efficacy) Cellular_Uptake->Cytotoxicity In_Vivo_Studies In Vivo Animal Studies (Biodistribution & Efficacy) Cytotoxicity->In_Vivo_Studies Clinical_Translation Potential Clinical Translation In_Vivo_Studies->Clinical_Translation

Caption: Workflow for preclinical evaluation.

References

Application of Sodium Folinate in Microbiological Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium folinate, the sodium salt of folinic acid (also known as leucovorin or 5-formyltetrahydrofolate), is a biologically active form of folic acid. Unlike folic acid, it does not require reduction by the enzyme dihydrofolate reductase (DHFR) to be converted to tetrahydrofolate (THF), a crucial coenzyme in the synthesis of nucleic acids and the metabolism of amino acids.[1] This characteristic makes this compound a valuable compound in various biological and pharmaceutical applications. In microbiology, it serves as a vital growth factor for certain microorganisms that cannot synthesize their own folates, forming the basis for quantitative microbiological assays.

This document provides detailed application notes and protocols for the use of this compound in microbiological assays, primarily utilizing Lactobacillus rhamnosus. These assays are essential for determining the potency of this compound in pharmaceutical preparations and for assessing folate levels in biological samples.

Principle of the Microbiological Assay

The microbiological assay for folates is based on the principle that certain microorganisms, such as Lactobacillus rhamnosus (ATCC 7469), require folate for growth and replication.[2] In a specially formulated culture medium containing all necessary nutrients except folate, the growth of the microorganism is directly proportional to the amount of folate present. By measuring the turbidity of the culture after an incubation period, the concentration of this compound in a sample can be determined by comparing its growth-promoting effect to that of a known standard concentration of this compound. Studies have shown that Lactobacillus rhamnosus exhibits an equimolar growth response to folic acid, 5-formyltetrahydrofolate (this compound), and 5-methyltetrahydrofolate.[3][4]

Folate Metabolism in Lactobacillus rhamnosus

Lactobacillus rhamnosus possesses a folate salvage pathway that allows it to utilize various forms of folate from the environment. This compound (5-formyl-THF) is readily taken up by the bacterial cells and converted into the metabolically active tetrahydrofolate (THF) pool. THF and its derivatives are essential coenzymes for one-carbon transfer reactions, which are critical for the synthesis of purines, pyrimidines (and consequently DNA and RNA), and certain amino acids like methionine.

Folate_Metabolism cluster_extracellular Extracellular cluster_cell Lactobacillus rhamnosus Cell Sodium_Folinate_ext This compound (5-Formyl-THF) Sodium_Folinate_int 5-Formyl-THF THF Tetrahydrofolate (THF) Sodium_Folinate_int->THF Conversion One_Carbon_Metabolism One-Carbon Metabolism THF->One_Carbon_Metabolism Coenzyme Biosynthesis Synthesis of: - Purines - Pyrimidines - Amino Acids One_Carbon_Metabolism->Biosynthesis Provides 1-C units Growth Bacterial Growth & Replication Biosynthesis->Growth

Folate Salvage and Utilization Pathway in Lactobacillus rhamnosus.

Application Notes

1. Organism Selection: Lactobacillus rhamnosus (ATCC 7469) is the most commonly used organism for folate assays due to its specific folate requirement and robust growth. Enterococcus hirae (ATCC 8043, formerly Streptococcus faecalis) can also be used.[2]

2. Standard Preparation:

  • Stock Solution: A stock solution of this compound should be prepared accurately. Due to the potential for degradation, it is advisable to prepare fresh stock solutions or store them in small aliquots at -20°C or below for a limited time.

  • Working Standards: A series of working standards with decreasing concentrations should be prepared by serial dilution of the stock solution. A suitable diluent is a 0.5% (w/v) sodium ascorbate solution to protect the folate from oxidation.[5]

3. Sample Preparation:

  • Samples should be diluted to a concentration that falls within the linear range of the standard curve. The same diluent used for the standards should be used for the samples.

  • For solid samples, such as pharmaceutical tablets, they should be accurately weighed, dissolved in a suitable solvent (e.g., 0.01 M NaOH), and then diluted as required.[6]

  • For biological samples like serum or red blood cells, a deproteinization step and treatment with a conjugase enzyme may be necessary to release folate from its bound forms and polyglutamate tails.

4. Assay Medium: A folate-free assay medium is critical for this assay. Commercially available Folic Acid Assay Medium can be used. This medium contains all the essential nutrients for the growth of the test organism except for folate.

5. Incubation: The inoculated assay tubes or microplates are typically incubated at 37°C for 18-24 hours. The incubation time should be consistent across all assays.

6. Measurement: Turbidity is measured spectrophotometrically at a wavelength between 540 and 660 nm. The absorbance readings are then used to construct a standard curve and determine the folate concentration in the samples.

Quantitative Data Summary

The following tables provide representative quantitative data for a microbiological assay of this compound using Lactobacillus rhamnosus.

Table 1: Representative Standard Curve for this compound

Standard Concentration (ng/mL)Optical Density (OD) at 600 nm (Mean ± SD)
0.00.052 ± 0.005
0.10.185 ± 0.012
0.20.321 ± 0.018
0.40.589 ± 0.025
0.80.953 ± 0.041
1.01.150 ± 0.055

Note: These are example values. A standard curve must be generated for each assay.

Table 2: Assay Performance Characteristics

ParameterTypical Value
Linear Range 0.1 - 1.0 ng/mL
Intra-assay Precision (CV%) < 5%[3][4]
Inter-assay Precision (CV%) < 10%
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL

Experimental Protocols

Protocol 1: Preparation of Media and Reagents

1. Folic Acid Assay Medium:

  • Prepare according to the manufacturer's instructions. A typical composition includes vitamin-free casein hydrolysate, dextrose, sodium citrate, and other essential nutrients.

  • Dispense 5 mL of the single-strength medium into test tubes for the assay.

  • Sterilize by autoclaving at 121°C for 15 minutes.

2. Inoculum Broth:

  • Prepare a suitable broth for culturing the test organism, such as Lactobacillus Broth AOAC.

  • Dispense into tubes and sterilize.

3. Saline Solution:

  • Prepare a 0.9% (w/v) sterile saline solution for washing and suspending the bacterial cells.

4. Sodium Ascorbate Solution (0.5% w/v):

  • Dissolve 2.5 g of sodium ascorbate in 500 mL of purified water. This solution should be prepared fresh and is used for diluting standards and samples.[5]

Protocol 2: Preparation of Standard and Sample Solutions

1. This compound Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh a quantity of this compound reference standard.

  • Dissolve in 0.5% sodium ascorbate solution to make a stock solution of a known concentration. Store protected from light at 2-8°C.

2. Intermediate and Working Standard Solutions:

  • Prepare a series of dilutions from the stock solution using the 0.5% sodium ascorbate solution to obtain working standards in the desired concentration range (e.g., 0.1 to 1.0 ng/mL).

3. Sample Preparation:

  • For pharmaceutical preparations, accurately weigh and dissolve the sample in a suitable solvent to obtain a known concentration. Further dilute with 0.5% sodium ascorbate solution to an expected concentration within the assay's linear range.

Protocol 3: Microbiological Assay Procedure

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare Inoculum (L. rhamnosus) Prep_Standards Prepare this compound Standard Curve Add_Reagents Add Standards/Samples and Assay Medium to Tubes/Plate Prep_Standards->Add_Reagents Prep_Samples Prepare and Dilute Test Samples Prep_Samples->Add_Reagents Inoculate Inoculate with L. rhamnosus Add_Reagents->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Measure_Turbidity Measure Turbidity (OD at 600 nm) Incubate->Measure_Turbidity Plot_Curve Plot Standard Curve (OD vs. Concentration) Measure_Turbidity->Plot_Curve Calculate_Concentration Calculate Sample Concentration Plot_Curve->Calculate_Concentration

General Workflow for the Microbiological Assay of this compound.

1. Inoculum Preparation:

  • Subculture Lactobacillus rhamnosus in inoculum broth and incubate for 16-24 hours at 37°C.

  • Centrifuge the culture, decant the supernatant, and wash the cell pellet with sterile saline solution.

  • Resuspend the cells in sterile saline to a suitable density. This suspension will be used as the inoculum.

2. Assay Setup (Tube Method):

  • To a series of test tubes, add 5 mL of single-strength Folic Acid Assay Medium.

  • To duplicate tubes, add 0.0, 0.5, 1.0, 2.0, 4.0, and 5.0 mL of the appropriate working standard solution.

  • To another set of duplicate tubes, add different volumes of the diluted sample solution.

  • Add sterile purified water to each tube to bring the total volume to 10 mL.

  • Autoclave the tubes (if not using pre-sterilized medium and aseptic additions).

3. Inoculation and Incubation:

  • Inoculate each tube with one drop of the prepared inoculum.

  • Incubate all tubes at 37°C for 18-24 hours.

4. Turbidity Measurement and Calculation:

  • After incubation, terminate growth by steaming or adding a small amount of formaldehyde.

  • Measure the absorbance (optical density) of each tube at a wavelength between 540-660 nm using a spectrophotometer, with the blank tube (0 ng/mL folate) as the reference.

  • Plot a standard curve of absorbance versus the concentration of this compound.

  • Determine the concentration of this compound in the sample dilutions from the standard curve and calculate the concentration in the original sample, accounting for all dilutions.

Conclusion

The microbiological assay using Lactobacillus rhamnosus is a reliable and sensitive method for the quantitative determination of this compound. Its basis on a biological response ensures that the measured folate is biologically active. While requiring aseptic techniques and careful preparation, this assay remains a gold standard for folate analysis in various matrices. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively apply this methodology in their work.

References

Troubleshooting & Optimization

Technical Support Center: Sodium Folinate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of sodium folinate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: The main factors contributing to the degradation of this compound in solution are exposure to light, suboptimal pH, and high temperatures.[1] Extreme pH values, both acidic and alkaline, can accelerate degradation.[1]

Q2: What are the ideal storage conditions for this compound solutions?

A2: To ensure stability, this compound solutions should be stored at refrigerated temperatures, typically between 2°C and 8°C.[2][3] It is also crucial to protect the solution from light by using amber vials or by wrapping the container in a light-blocking material.[1]

Q3: What is the optimal pH range for a stable this compound solution?

A3: An alkaline pH range of 6.5 to 8.5 is recommended for optimal stability of this compound solutions.[4] Some studies suggest that a pH of 7.8 is ideal.[4]

Q4: Can I freeze this compound solutions for long-term storage?

A4: Yes, this compound solutions can be frozen for extended storage. Studies have shown that solutions are stable for at least 30 days at 4°C after being frozen and thawed.[2]

Q5: What are the common degradation products of this compound?

A5: The common degradation products of folic acid (the parent compound of this compound) upon exposure to heat or UV radiation include p-aminobenzoyl-L-glutamic acid and 6-formylpterin.[5][6] Further degradation of 6-formylpterin can lead to the formation of pterin-6-carboxylic acid.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation observed in the solution. - The concentration of this compound may be too high for the storage temperature. - Interaction with other components in the solution (e.g., calcium ions).- Gently warm the solution to see if the precipitate redissolves. - If precipitation persists, filter the solution through a 0.22 µm filter. - For future preparations, consider using a lower concentration or a different co-solvent. - Avoid mixing with incompatible substances.
Discoloration of the solution (yellowing). - Degradation due to light exposure or elevated temperature. - Oxidation of the folinate molecule.- Discard the solution as discoloration indicates degradation. - Ensure future solutions are protected from light and stored at the recommended refrigerated temperature. - Consider purging the solution with an inert gas like nitrogen to minimize oxidation.
Significant drop in pH. - Degradation of this compound can lead to a decrease in pH.- Monitor the pH of the solution periodically. - If the pH drops significantly below the optimal range (6.5-8.5), it is an indicator of degradation, and the solution should be discarded. - Using a buffer in the formulation can help maintain a stable pH.
Loss of potency confirmed by HPLC analysis. - Exposure to light, high temperature, or suboptimal pH. - Incompatibility with the container material.- Review storage conditions and ensure they are optimal (2-8°C, protected from light, pH 6.5-8.5). - Use high-quality, inert containers (e.g., glass or polyolefin bags).[1][3] - Consider adding a stabilizer like sodium citrate.

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of this compound in Dextrose 5% Solution at 4°C [3]

Storage Time (Days)Remaining this compound (%)
0100
7>95
14>95
21>95
30>90

Table 2: Stability of this compound (3.2 mg/mL) and 5-Fluorouracil (24 mg/mL) Admixture in 5% Dextrose at 32°C [9]

Storage Time (Days)Remaining this compound (%)
0100
4>95
7>95
11>90

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Testing

This method is used to determine the concentration of this compound and its degradation products.

Method 1: Isocratic HPLC [9]

  • Column: C18, 5 µm particle size (e.g., Hypersil ODS)

  • Mobile Phase: 5% Methanol (v/v) in 0.01 M KH2PO4 buffer, pH adjusted to 7.5

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 300 nm

  • Column Temperature: 35°C

Method 2: Alternative Isocratic HPLC [10]

  • Column: C18, 5 µm particle size (e.g., Supelco LC-18)

  • Mobile Phase: 40 mM Sodium Phosphate Dibasic, 8% Acetonitrile (v/v), pH adjusted to 5.5

  • Flow Rate: 0.9 mL/min

  • Detection: UV or Electrochemical Detector

  • Column Temperature: 25°C

Sample Preparation:

  • Dilute the this compound solution with the mobile phase to a concentration within the calibration curve range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Visualizations

This compound Degradation Pathway

Simplified this compound Degradation Pathway SodiumFolinate This compound DegradationProducts Degradation Products SodiumFolinate->DegradationProducts Heat, Light (UV), Extreme pH pABGA p-aminobenzoyl-L-glutamic acid Formylpterin 6-formylpterin Carboxypterin pterin-6-carboxylic acid Formylpterin->Carboxypterin Oxidation

Caption: Key degradation products of this compound.

Experimental Workflow for Stability Testing

Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare this compound Solution Store Store under defined conditions (Temperature, Light, pH) Prep->Store Sample Collect samples at time points Store->Sample Dilute Dilute and Filter Sample Sample->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Analysis and Concentration Determination HPLC->Data

Caption: Standard procedure for assessing solution stability.

Mechanism of 5-Fluorouracil and Folinate Synergy

Synergistic Inhibition of Thymidylate Synthase dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Binds to dTMP dTMP (for DNA Synthesis) TS->dTMP Catalyzes TernaryComplex Stable Ternary Complex (TS-FdUMP-Folinate) TS->TernaryComplex Folinate Folinate (5,10-CH2-THF) Folinate->TS Binds to Folinate->TernaryComplex FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolized to FdUMP->TS Binds to TernaryComplex->TS Inhibits

Caption: Folinate enhances the inhibitory effect of 5-FU.

References

Technical Support Center: Sodium Folinate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the impact of pH on the stability of sodium folinate in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the preparation and handling of this compound solutions.

Question 1: My this compound solution has turned a yellowish color. What does this indicate and is the solution still usable?

Answer: A yellowish discoloration can be an initial sign of degradation. Folate compounds are susceptible to oxidation and photodegradation, which can lead to the formation of colored degradation products. The rate of degradation is influenced by factors such as pH, temperature, and exposure to light. It is recommended to first check the pH of your solution. If it has deviated significantly from the optimal range (see FAQ 2), this could be the cause. For critical applications, it is advisable to discard the discolored solution and prepare a fresh one, ensuring it is protected from light and stored at the recommended temperature. For less critical applications, the usability would depend on the extent of degradation, which can be quantified using a stability-indicating HPLC method.

Question 2: What is the optimal pH for ensuring the stability of a this compound aqueous solution?

Answer: The stability of this compound in aqueous solutions is significantly influenced by pH. An alkaline pH range of 6.5 to 8.5 is recommended to enhance stability.[1] More specifically, a pH range of 7.0 to 8.5 has been shown to be particularly effective in improving stability, with an optimal pH identified at 7.8.[1] Preparing and maintaining the solution within this pH range can significantly reduce the rate of degradation.

Question 3: I've observed a precipitate in my refrigerated this compound solution. What could be the cause and how can I prevent it?

Answer: Precipitation in a refrigerated this compound solution can occur due to a few factors. One common reason is a decrease in the solubility of this compound at lower temperatures, especially in highly concentrated solutions. Another potential cause is a shift in pH to a more acidic range, where folinic acid is less soluble. To prevent precipitation, ensure that the pH of the solution is buffered within the optimal alkaline range (7.0-8.5). If you need to prepare a concentrated solution, it is crucial to maintain this optimal pH. If precipitation has already occurred, you can try to redissolve it by gently warming the solution and adjusting the pH back to the alkaline range, but the solution's integrity should be verified by an appropriate analytical method before use.

Question 4: How should I store my this compound solutions to maximize their shelf-life?

Answer: To maximize the shelf-life of this compound solutions, they should be stored at refrigerated temperatures (2-8°C) and protected from light. Exposure to light can cause photodegradation. Additionally, maintaining the pH of the solution in the optimal alkaline range of 7.0-8.5 is crucial for long-term stability. Studies have shown that this compound solutions in 5% dextrose, stored in polyolefin bags at 4°C and protected from light, can be stable for at least 30 days.[2][3][4]

Question 5: What are the primary degradation products of this compound and are they harmful?

Answer: The degradation of folinate can proceed through hydrolysis and oxidation. Under acidic conditions, the primary degradation pathway for the related compound, folic acid, involves the cleavage of the C9-N10 bond, leading to the formation of pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[5] In alkaline conditions, the degradation pathways can be more complex and may involve the formation of other photostable products. While the direct toxicity of all potential degradation products is not fully characterized, their formation signifies a loss of potency of the active pharmaceutical ingredient. In a clinical setting, the administration of degraded products could lead to reduced therapeutic efficacy and is therefore undesirable.

Data Summary: Impact of pH on this compound Stability

Table 1: Qualitative Stability of Folinates at Different pH Ranges

pH RangeGeneral StabilityObservations
Acidic (pH < 6) Generally unstableIncreased rate of degradation. For the related folic acid, degradation is more rapid in acidic conditions.[5]
Neutral to Alkaline (pH 6.5 - 8.5) Stable This range is recommended for improved stability of this compound solutions.[1]
Optimal (pH 7.8) Most Stable Identified as the optimal pH for this compound injection stability.[1]
Strongly Alkaline (pH > 9) Stability may decreaseWhile alkaline conditions are generally favorable, extreme pH values can also promote degradation.

Table 2: Stability of this compound in Intravenous Solutions (with pH observations)

SolutionConcentrationStorage ConditionspH Change Over TimeStability
5% Dextrose3.2 mg/mL4°C, 30 daysSlight decreaseStable for at least 30 days[2][3][4]
0.9% Sodium Chloride-RefrigeratedGenerally stableGood stability reported for calcium folinate[6]

Experimental Protocols

This section provides a detailed methodology for conducting a stability study of this compound in an aqueous solution at different pH values.

Objective: To determine the degradation rate of this compound in aqueous solutions at various pH levels.

Materials:

  • This compound powder (USP grade)

  • Deionized water, HPLC grade

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer solutions (pH 4, 5, 6, 7, 8, 9)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Volumetric flasks and pipettes

  • Amber vials for sample storage

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder to prepare a stock solution of a known concentration (e.g., 1 mg/mL) in deionized water.

    • Ensure complete dissolution. This stock solution should be prepared fresh.

  • Preparation of Buffered Solutions:

    • Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 5, 6, 7, 8, and 9).

    • For each pH, pipette a specific volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer to obtain the final desired concentration (e.g., 100 µg/mL).

  • Sample Storage:

    • Transfer aliquots of each buffered solution into separate, clearly labeled amber vials to protect them from light.

    • Store the vials at a constant temperature (e.g., 25°C or 40°C for accelerated stability testing).

  • Sample Analysis (HPLC Method):

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a sample from each vial.

    • Analyze the concentration of this compound in each sample using a validated, stability-indicating HPLC method. An example of HPLC conditions is provided below.

Example HPLC Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to a specific pH with phosphoric acid) and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for good separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH value.

    • Determine the order of the degradation reaction (typically first-order for drug degradation in solution).

    • Calculate the degradation rate constant (k) for each pH from the slope of the line of the natural logarithm of concentration versus time plot.

    • Create a pH-rate profile by plotting the logarithm of the rate constant (log k) against pH.

Visualizations

Diagram 1: Experimental Workflow for pH Stability Study

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_output Output prep_stock Prepare this compound Stock Solution prep_buffers Prepare Buffer Solutions (pH 4-9) prep_stock->prep_buffers prep_samples Prepare Samples at each pH prep_buffers->prep_samples storage Store Samples at Constant Temperature (Protected from Light) prep_samples->storage sampling Withdraw Samples at Time Intervals (t=0, 24h, 48h, etc.) storage->sampling hplc Analyze Samples by HPLC sampling->hplc data_analysis Calculate Concentration & Degradation Rate (k) hplc->data_analysis ph_rate_profile Generate pH-Rate Profile (log k vs. pH) data_analysis->ph_rate_profile

Caption: Workflow for determining the pH-dependent stability of this compound.

Diagram 2: Postulated Degradation Pathway of Folinate at Different pH

G cluster_acidic Acidic Conditions (pH < 6) cluster_alkaline Alkaline Conditions (pH > 8) sodium_folinate This compound hydrolysis_acid Hydrolysis of C9-N10 bond sodium_folinate->hydrolysis_acid H+ hydrolysis_alkaline Oxidation & Hydrolysis sodium_folinate->hydrolysis_alkaline OH- pterine_acid Pterine-6-Carboxylic Acid paba_glu p-Aminobenzoyl-L-glutamic Acid hydrolysis_acid->pterine_acid hydrolysis_acid->paba_glu other_products Other Oxidation/Hydrolysis Products hydrolysis_alkaline->other_products

Caption: Postulated degradation pathways of folinate under acidic and alkaline conditions.

References

Technical Support Center: Troubleshooting Interferences from Sodium Folinate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences caused by sodium folinate in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

This compound is the sodium salt of folinic acid, a metabolically active form of folic acid (Vitamin B9). It is often used in cell culture and as a rescue agent in methotrexate chemotherapy. Its structural similarity to other folates and its potential to act as a reducing agent can lead to interference in several types of biochemical assays.

Q2: Which types of assays are most susceptible to interference from this compound?

The primary assays of concern are:

  • Immunoassays: Particularly competitive binding assays for methotrexate and folate, where this compound can cross-react with antibodies.

  • Enzyme Assays: Especially those involving dihydrofolate reductase (DHFR) or enzymes with NAD+/NADH-dependent mechanisms.

  • Colorimetric Assays: Assays that are sensitive to reducing agents, such as those measuring protein concentration or antioxidant capacity.

Troubleshooting Guides

Issue 1: Falsely Elevated Results in Methotrexate Immunoassays

Symptoms:

  • Higher than expected methotrexate concentrations in samples containing this compound (leucovorin).

  • Inconsistent results between different methotrexate immunoassay platforms.

Root Cause Analysis:

The structural similarity between this compound and methotrexate can lead to cross-reactivity with the antibodies used in the immunoassay, resulting in a false-positive signal.[1][2] This is particularly problematic in competitive immunoassay formats.

Logical Workflow for Troubleshooting Methotrexate Immunoassay Interference

start Unexpectedly High Methotrexate Results check_sample Sample contains this compound? start->check_sample cross_reactivity Suspect cross-reactivity check_sample->cross_reactivity Yes dilution Perform serial dilution of the sample cross_reactivity->dilution linearity_check Assess linearity of results dilution->linearity_check nonlinear Non-linear dilution indicates interference linearity_check->nonlinear No end_resolved Issue Resolved linearity_check->end_resolved Yes alternative_assay Use an alternative method (e.g., LC-MS/MS) nonlinear->alternative_assay pretreatment Consider sample pretreatment nonlinear->pretreatment alternative_assay->end_resolved pretreatment->end_resolved

Caption: Troubleshooting workflow for methotrexate immunoassay interference.

Mitigation Strategies:

  • Sample Dilution: Diluting the sample can sometimes reduce the interference to a negligible level. However, it's crucial to validate that the dilution does not compromise the detection of the actual analyte.

  • Use of a Different Assay: Employing an assay with a different antibody clone or a non-immunoassay method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide more accurate results.[1]

  • Sample Pretreatment: While complex, methods to remove interfering substances, such as solid-phase extraction, can be developed. However, these require careful validation.

Issue 2: Inaccurate Results in Folate Assays

Symptoms:

  • Discrepancies in folate levels when samples contain high concentrations of this compound.

Root Cause Analysis:

This compound and its metabolites can cross-react with antibodies in competitive binding assays for folate, leading to inaccurate measurements. The extent of this interference can vary significantly between different commercial assay kits.

Quantitative Data on Cross-Reactivity:

The following table summarizes the reported cross-reactivity of leucovorin (a form of folinic acid) in a commercial folate immunoassay.

CompoundCross-Reactivity (%)
LeucovorinVaries by assay (can be significant)

Note: Specific cross-reactivity data for this compound is often not explicitly provided by all manufacturers. It is recommended to consult the specific assay's package insert or contact the manufacturer for detailed information.

Troubleshooting Steps:

  • Consult Manufacturer's Data: Review the package insert for your specific folate assay kit for any information on cross-reactivity with folinic acid or its metabolites.

  • Spike and Recovery Experiment: To empirically determine the effect of this compound, spike a known concentration of this compound into a sample with a known folate concentration and measure the recovery.

  • Alternative Methods: For research purposes, consider using a microbiological assay or LC-MS/MS for a more specific measurement of different folate forms.[3][4]

Issue 3: High Background Signal in ELISAs and other HRP-based Assays

Symptoms:

  • Elevated absorbance or fluorescence in the negative control wells of an ELISA.

  • A general increase in background signal across the entire plate.

Root Cause Analysis:

This compound can possess antioxidant properties. In assays utilizing Horseradish Peroxidase (HRP) and a chromogenic substrate, the presence of reducing agents can lead to non-enzymatic substrate conversion or interfere with the HRP-catalyzed reaction, resulting in a high background signal.

Experimental Workflow for Investigating High Background in ELISA

start High Background in ELISA check_reagents Check for contaminated reagents start->check_reagents check_washing Optimize washing steps start->check_washing check_blocking Optimize blocking step start->check_blocking sample_interference Suspect sample interference start->sample_interference no_primary_control Run a 'no primary antibody' control sample_interference->no_primary_control no_sample_control Run a 'no sample' control sample_interference->no_sample_control evaluate_folinate Test for this compound interference no_sample_control->evaluate_folinate Background persists mitigate Implement mitigation strategies evaluate_folinate->mitigate

Caption: Workflow to troubleshoot high ELISA background.

Troubleshooting and Mitigation:

  • Optimize Washing and Blocking: Ensure that washing steps are sufficient to remove unbound reagents and that the blocking buffer is effective.[5][6]

  • Include Proper Controls:

    • No Sample Control: Wells containing all reagents except the sample can help identify if the sample matrix is the source of the high background.

    • No Primary Antibody Control: This helps to rule out non-specific binding of the secondary antibody.[6]

  • Sample Dilution: Diluting the sample may lower the concentration of this compound to a non-interfering level.

  • Sample Pre-treatment: For complex samples, consider a sample clean-up step like solid-phase extraction to remove small molecules like this compound.[4]

Issue 4: Potential Interference in Colorimetric Protein Assays (e.g., Bradford, BCA)

Symptoms:

  • Inaccurate protein concentration measurements in samples containing this compound.

Root Cause Analysis:

The BCA assay is susceptible to interference from reducing agents, which can reduce Cu2+ to Cu+, leading to a false-positive signal.[7] While the Bradford assay is less sensitive to reducing agents, high concentrations of any substance can potentially interfere with the dye-binding mechanism.

Data on Interfering Substances:

AssayCommon Interferents
BCA Assay Reducing agents (e.g., DTT, BME), chelating agents (e.g., EDTA)
Bradford Assay Detergents, basic buffers

Troubleshooting Recommendations:

  • Choose the Right Assay: If your samples contain reducing agents, the Bradford assay is generally a better choice than the BCA assay.[8]

  • Blank Correction: Use a blank that contains the same concentration of this compound as your samples to subtract any background absorbance.

  • Protein Precipitation: A trichloroacetic acid (TCA) or acetone precipitation of the protein can be performed to separate the protein from interfering substances in the buffer. The protein pellet is then resolubilized in a compatible buffer before quantification.

Issue 5: Altered Enzyme Kinetics in NAD+/NADH-Dependent Assays

Symptoms:

  • Unexpected changes in the reaction rate of NAD+/NADH-dependent enzymes (e.g., lactate dehydrogenase).

Root Cause Analysis:

This compound is involved in one-carbon metabolism, a pathway that is interconnected with cellular redox states, including the NAD+/NADH and NADP+/NADPH pools.[9] High concentrations of exogenous folates could potentially alter these pools or directly interact with the enzyme, affecting its kinetics.

Experimental Protocol to Test for Interference:

  • Enzyme Activity Assay with and without this compound:

    • Prepare two sets of reactions for your enzyme of interest.

    • In one set, include the same concentration of this compound that is present in your experimental samples.

    • In the other set (control), omit the this compound.

    • Measure the enzyme kinetics (e.g., initial velocity) in both sets.

  • Data Analysis:

    • Compare the kinetic parameters (Vmax, Km) between the two conditions. A significant difference would indicate interference.

Mitigation:

If interference is confirmed, sample pre-treatment to remove this compound or the use of an alternative assay that does not rely on NAD+/NADH may be necessary.

Disclaimer

This guide provides general troubleshooting advice. Specific assay conditions and the nature of the biological matrix can significantly influence the extent of interference. It is always recommended to perform appropriate validation experiments for your specific application. For commercial assays, consulting the manufacturer's technical support is advised.

References

Technical Support Center: High-Concentration Sodium Folinate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and troubleshooting high-concentration sodium folinate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is generally considered freely soluble in water. However, its solubility is highly dependent on the pH of the solution. Folinic acid, the parent compound, is insoluble under neutral conditions but dissolves fully as the pH increases[1]. This compound is preferred over calcium folinate for high-concentration formulations due to its superior solubility; the presence of calcium ions in calcium folinate can limit solubility and lead to precipitation[1][2][3].

Q2: Why is my high-concentration this compound solution cloudy or showing precipitation?

Cloudiness or precipitation in a this compound solution can be attributed to several factors:

  • Incorrect pH: The most common cause is a suboptimal pH. The solubility of folinate significantly increases in alkaline conditions. A pH range of 6.5 to 8.5 is recommended for stable, high-concentration solutions[1].

  • Low Temperature: While refrigeration is necessary for long-term stability, preparing a highly concentrated solution at low temperatures can decrease solubility. Calcium folinate, in particular, is known to crystallize at refrigerator temperatures (around 4°C) at concentrations as low as 12-15 mg/mL[4].

  • Aggregation: At high concentrations, drug molecules may self-assemble into colloidal aggregates, which can affect the clarity and behavior of the solution[5].

  • Salt Form: Using calcium folinate instead of this compound can lead to precipitation, as calcium folinate has lower aqueous solubility[2][6].

Q3: What is the optimal pH for dissolving this compound for a stable, high-concentration stock?

The optimal pH for a stable this compound injection is between 6.5 and 8.5[1]. Several sources indicate that adjusting the pH to a range of 7.8 to 8.1 is ideal for ensuring complete dissolution and maintaining stability[1][2]. Studies show that as the pH is raised to 6.5, the folinic acid dissolves completely[1].

Q4: How does temperature affect this compound solutions?

Temperature has a dual effect. Increasing the temperature can enhance the dissolution rate during preparation[7][8]. However, for long-term storage, this compound solutions are sensitive to higher temperatures, which can accelerate degradation[2]. Therefore, stock solutions should be stored at refrigerated temperatures (2°C – 8°C)[9].

Q5: Why is this compound preferred over calcium folinate for high-concentration solutions?

This compound is preferred primarily due to its higher aqueous solubility[6]. The active component for therapeutic purposes is the folinate ion, making the choice of the cation (sodium vs. calcium) critical for the physicochemical properties of the solution[2][4]. Calcium folinate's solubility is limited by the presence of calcium ions, which can lead to precipitation, especially in high-concentration preparations or when mixed with other substances[1][2][3].

Q6: How should I properly store my high-concentration this compound stock solution?

For optimal stability, high-concentration this compound solutions should be stored in a refrigerator at 2°C to 8°C[9]. They should also be protected from light to prevent photodegradation. If prepared in-house, the entire process should be conducted under aseptic conditions, and the final solution should be passed through a sterile filter (e.g., 0.22 µm) before storage[2].

Data Summary

Table 1: Physicochemical Properties of Folinate Salts

PropertyThis compoundCalcium FolinateCitation
Active Moiety Folinate IonFolinate Ion[2][4]
Aqueous Solubility Freely SolubleSparingly to Slightly Soluble[10]
Recommended pH (Solution) 6.5 - 8.56.5 - 8.5[1][11]
Key Limitation Sensitive to oxygen and pHPoor solubility, risk of precipitation[1][2]

Table 2: Factors Influencing this compound Solubility & Stability

FactorEffect on SolubilityEffect on StabilityRecommended PracticeCitation
pH Increases significantly with pH (optimal 6.5-8.5)Stable in the 6.5-8.5 range; degradation occurs at low pHAdjust pH to 7.8-8.1 using NaOH or HCl[1][2]
Temperature Increases with temperatureDegrades faster at higher temperaturesPrepare at room temperature, store at 2-8°C[2][9]
Oxygen No direct effectProne to oxidationPrepare under an inert nitrogen atmosphere[2]
Stabilizers May enhanceCan reduce hydrolysis and oxidationUse of sodium citrate (e.g., 0.0005:1 ratio with folinate)[1]
Light No direct effectCan cause degradationStore in light-protected containers[12]

Troubleshooting Guides

Issue 1: Incomplete Dissolution or Precipitation During Preparation

If you observe particulates or cloudiness while preparing your this compound stock, follow this troubleshooting workflow.

G start Start: Incomplete Dissolution Observed check_ph 1. Check pH of the solution start->check_ph ph_low Is pH < 6.5? check_ph->ph_low adjust_ph 2. Adjust pH to 7.8-8.1 using dilute NaOH ph_low->adjust_ph Yes ph_ok Is pH in 6.5-8.5 range? ph_low->ph_ok No recheck_ph 3. Re-check pH adjust_ph->recheck_ph recheck_ph->ph_ok ph_ok->adjust_ph No warm_sonicate 4. Gently warm to RT (20-25°C) and/or sonicate briefly ph_ok->warm_sonicate Yes observe 5. Observe for dissolution warm_sonicate->observe dissolved Success: Solution is clear observe->dissolved Clear not_dissolved Issue Persists: Consider reducing concentration or using excipients observe->not_dissolved Cloudy

Diagram 1. Workflow for troubleshooting this compound dissolution issues.

Issue 2: Solution Discoloration or Degradation

A change in color (e.g., yellowing) or loss of potency indicates chemical degradation. The primary causes are oxidation and suboptimal pH.

G cluster_causes Primary Causes of Degradation cluster_effects Degradation Pathway cluster_prevention Preventative Measures Oxygen Oxygen Exposure Degradation Oxidation & Hydrolysis Oxygen->Degradation Low_pH Low pH (<6.5) Low_pH->Degradation Light Light Exposure Light->Degradation SF Stable Sodium Folinate Solution SF->Degradation Product Degraded Product (Discolored, Inactive) Degradation->Product Inert_Gas Use Inert Gas (Nitrogen) Inert_Gas->SF Protects pH_Control Maintain pH (7.8 - 8.1) pH_Control->SF Stabilizes Amber_Vials Use Amber Vials/ Protect from Light Amber_Vials->SF Shields

Diagram 2. Factors leading to this compound degradation and prevention.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration (50 mg/mL) this compound Stock Solution

This protocol is based on methods described for preparing stable this compound injections[1][2][7]. All steps should be performed under aseptic conditions in a clean environment (e.g., a laminar flow hood).

Materials:

  • Folinic acid powder

  • Sodium hydroxide (NaOH), 1N solution

  • Hydrochloric acid (HCl), 1N solution (for pH adjustment if needed)

  • Water for Injection (WFI)

  • Nitrogen gas

  • Sterile, sealed vials (amber glass recommended)

  • 0.22 µm sterile syringe filter

Workflow:

G node_style_action node_style_action node_style_qc node_style_qc start Start: Prepare Aseptic Workspace step1 1. Purge mixing vessel with Water for Injection and Nitrogen gas. start->step1 step2 2. Add calculated amount of Folinic Acid powder to vessel. step1->step2 step3 3. While stirring, slowly add 1N NaOH to dissolve powder and form sodium salt. step2->step3 step4 4. Check pH. step3->step4 step5 5. Adjust pH to 7.8 - 8.1 using 1N NaOH or 1N HCl. step4->step5 pH not in range step6 6. Add Water for Injection to reach the final target volume. step4->step6 pH in range step5->step6 step7 7. Check for final oxygen content (if equipment is available, target <1ppm). step6->step7 step8 8. Sterile filter the solution using a 0.22 µm filter into final vials. step7->step8 step9 9. Seal vials and store at 2-8°C, protected from light. step8->step9 end_node End: High-Concentration Stock Ready step9->end_node

Diagram 3. Experimental workflow for preparing high-concentration this compound.

Detailed Steps:

  • Preparation: Under aseptic conditions, prepare a sterile mixing vessel. Purge the vessel with nitrogen gas to displace oxygen[2].

  • Dissolution: Add the pre-weighed folinic acid powder to the vessel containing a portion of the final volume of Water for Injection.

  • Salt Formation: While stirring continuously in the nitrogen-filled environment, slowly add a 1N NaOH solution dropwise. The folinic acid powder will dissolve as it converts to the highly soluble this compound salt[2].

  • pH Adjustment: Once all the powder is dissolved, measure the pH of the solution. Carefully adjust the pH to within the target range of 7.8 – 8.1 using 1N NaOH to increase the pH or 1N HCl to decrease it[2].

  • Final Volume: Add Water for Injection to reach the final desired concentration (e.g., for a 50 mg/mL solution, 1 g of folinic acid would be in a final volume of 20 mL).

  • Filtration and Storage: Aseptically filter the final solution through a 0.22 µm sterile filter into sterile, light-protected (amber) vials. Seal the vials and store them immediately in a refrigerator at 2-8°C[9].

Protocol 2: Lyophilization for Enhanced Stability and Reconstitution

For applications requiring a solid, stable starting material, lyophilization (freeze-drying) can be employed. This involves preparing the this compound solution as described above, often with a cryoprotectant/bulking agent, and then freeze-drying it.

  • Solution Preparation: Prepare the this compound solution as detailed in Protocol 1, typically including an excipient like mannitol[7].

  • Freezing: Freeze the solution in a lyophilizer.

  • Primary Drying (Sublimation): Apply a vacuum to the chamber, and gradually increase the shelf temperature to remove the frozen water via sublimation.

  • Secondary Drying (Desorption): Further increase the temperature to remove residual bound water molecules.

  • Storage: The resulting lyophilized cake can be stored at controlled room temperature or refrigerated and is reconstituted with sterile water or buffer before use. This method can produce an elegant lyophile with a very short reconstitution time[13].

References

Minimizing oxidative degradation of sodium folinate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the oxidative degradation of sodium folinate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the sodium salt of folinic acid, a reduced derivative of folic acid belonging to the Vitamin B complex.[1] It is crucial in various therapeutic applications, including cancer treatment in combination with 5-fluorouracil and as a rescue agent to mitigate the toxic effects of methotrexate.[1][2] Ensuring its chemical stability is critical because degradation can lead to a loss of potency and the formation of potentially toxic degradation products, which could compromise experimental results and patient safety.[3][4]

Q2: What are the primary factors that cause the oxidative degradation of this compound?

A2: The stability of this compound is influenced by several factors. The main contributors to its degradation, particularly through oxidation, are:

  • pH: The solution's pH is a critical factor. Folinate is generally more stable in a neutral to slightly alkaline pH range.[5][6] Extreme acidic or alkaline conditions can accelerate degradation.[7][8]

  • Exposure to Light: this compound is sensitive to light. Photolytic degradation can occur upon exposure to UV and other light sources.[4][9][10]

  • Temperature: Higher temperatures increase the rate of chemical degradation.[4][6][11]

  • Presence of Oxygen and Oxidizing Agents: As the primary concern is oxidative degradation, the presence of dissolved oxygen in the solution or other oxidizing agents will directly degrade the molecule.[9][12]

  • Solvent and Concentration: The choice of solvent and the concentration of the this compound solution can also impact its stability.[4]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure stability, this compound solutions should be stored under the following conditions:

  • Temperature: Store solutions in a refrigerator at 2°C to 8°C.[13][14] Studies have demonstrated good stability for at least 30 days at 4°C.[3]

  • Light Protection: Always protect solutions from light by keeping vials in their outer carton or using amber-colored or opaque containers.[4][9][14]

  • pH: Maintain a pH between 6.5 and 8.5 for optimal stability.[5]

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, the use of antioxidants can be an effective strategy. While controlling pH is a primary method for stabilization, adding antioxidants can further prevent oxidative degradation.[5][9] Common antioxidants used in pharmaceutical preparations include ascorbic acid and sodium metabisulfite.[9][15] For related folate compounds, ascorbic acid has been shown to be effective.[6] Additionally, stabilizers like sodium citrate have been found to significantly improve the stability of this compound in aqueous solutions, even without the addition of an antioxidant.[5]

Q5: What are the common degradation products of folinate compounds?

A5: The degradation of folates can result in several products. The bond between the pterin ring and the p-aminobenzoyl-L-glutamic acid (pABGA) moiety is particularly susceptible to cleavage.[10] Under oxidative, thermal, or photolytic stress, common degradation products can include pABGA, 6-formylpterin (FPT), and 6-carboxypterin (CPT).[10] In stored serum samples, the oxidation product 4-alpha-hydroxy-5-methyltetrahydrofolate (hmTHF) has been identified.[16]

Troubleshooting Guide

Issue 1: My this compound solution shows a color change or precipitation.

Possible Cause Troubleshooting Step
Degradation A color change (typically yellowing) can indicate chemical degradation. Verify the solution's expiration date and preparation procedure. Prepare a fresh solution following the recommended protocols for pH, light, and temperature control.
Precipitation Precipitation may occur due to pH shifts, incompatibility with the solvent, or exceeding solubility limits at a given temperature. Confirm the pH of the solution is within the optimal range (6.5-8.5).[5] Ensure the diluent is appropriate (e.g., 5% dextrose or 0.9% sodium chloride).[4][13] Check that the storage temperature is correct, as colder temperatures can sometimes reduce solubility.
Contamination Microbial or particulate contamination can cause visible changes. Ensure aseptic techniques were used during preparation. Visually inspect the solution against a light and dark background. If contamination is suspected, discard the solution.

Issue 2: HPLC analysis shows lower than expected concentration of this compound.

Possible Cause Troubleshooting Step
Oxidative Degradation This is the most likely cause of potency loss. Review your handling and storage procedures. Were the solutions protected from light? Was the temperature controlled? Was an appropriate pH maintained? Consider preparing solutions in an inert atmosphere (e.g., by sparging the solvent with nitrogen) to minimize dissolved oxygen.[9]
Adsorption to Container Some compounds can adsorb to the surface of plastic or glass containers. While less common for this compound, consider using low-adsorption labware if degradation is ruled out. Studies have shown stability in polyolefin bags.[3][13]
Analytical Method Issues Verify the HPLC method is validated and stable. Check the calibration standards, column performance, and mobile phase preparation. Run a freshly prepared standard to confirm system suitability.

Data Presentation: Stability of Folinate Solutions

The following tables summarize stability data from published studies. Note that stability is often defined as retaining at least 90% of the initial concentration.

Table 1: Stability of this compound in 5% Dextrose

ConcentrationStorage ContainerTemperatureDurationRemaining ConcentrationReference
~3.2 mg/mLPolyolefin Bags4°C30 days>90%[3][13]

Table 2: Stability of Calcium Folinate (a related salt) in Various Conditions

ConcentrationDiluentStorage ContainerTemperatureDurationRemaining ConcentrationReference
0.12 mg/mL0.9% NaClPE Bags3.7 ± 1.3°C30+ days>90%[4]
0.12 mg/mL0.9% NaClPE Bags19.1 ± 0.3°C30+ days>90%[4]
10 mg/mL(Concentrate)Glass Vials2-8°C30+ days>90%[4]
10 mg/mL(Concentrate)Glass Vials15-25°C30+ days>90%[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol outlines the steps for preparing an aqueous solution of this compound with minimized risk of degradation.

  • Solvent Preparation:

    • Use a suitable solvent such as 5% Dextrose Injection or 0.9% Sodium Chloride Injection.

    • To minimize dissolved oxygen, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes prior to use.

  • pH Adjustment & Stabilization:

    • If necessary, adjust the pH of the solvent to be within the 7.0-8.5 range using a pH regulator like sodium hydroxide.[5]

    • For enhanced stability, consider adding a stabilizing agent such as sodium citrate. A weight ratio of sodium citrate to this compound between 0.0001:1 and 2:1 has been suggested.[5]

  • Dissolution:

    • Under subdued light (e.g., in a room with yellow light or minimal lighting), dissolve the weighed this compound powder into the prepared solvent to the desired concentration.

    • Use a light-protective container, such as an amber glass vial or a container wrapped in aluminum foil.

  • Sterile Filtration (if applicable):

    • If a sterile solution is required, filter the solution through a 0.22 µm sterile filter into the final sterile, light-protective container.

  • Storage:

    • Immediately store the final solution in a refrigerator at 2°C to 8°C.[14]

    • Ensure the container is well-sealed and remains protected from light during storage.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general method for assessing the chemical stability of this compound solutions over time.

  • Sample Preparation and Storage:

    • Prepare the this compound solution according to Protocol 1.

    • Divide the solution into multiple aliquots in appropriate light-protected containers.

    • Store the containers under the desired stability-testing conditions (e.g., 4°C, protected from light).

    • Designate specific time points for analysis (e.g., Day 0, 7, 14, 30).

  • HPLC Method: (Based on methods described in literature[7][13][17])

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3-5 µm).

    • Mobile Phase: A common mobile phase consists of a buffer (e.g., potassium phosphate) mixed with an organic modifier like methanol. The pH should be controlled, often around 6.8.[17]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 280 nm or 300 nm).[7][17]

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).[17]

  • Analysis:

    • At each time point, remove an aliquot from storage.

    • Allow the sample to equilibrate to room temperature.

    • Dilute the sample to fall within the linear range of the calibration curve.

    • Inject the sample into the HPLC system.

    • Quantify the concentration of this compound by comparing its peak area to that of a calibration curve prepared from a reference standard.

    • Visually inspect the sample for any changes in color or for the presence of precipitate.[13] Measure the pH.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • The solution is generally considered stable if the concentration remains above 90% of the initial value.[3]

Visualizations

experimental_workflow Workflow for Preparing Stable this compound Solutions cluster_prep Preparation Environment cluster_solvent Solvent Preparation cluster_dissolution Dissolution cluster_final Final Steps & Storage prep_env Work Under Subdued Light (e.g., Amber Lighting) select_solvent Select Solvent (e.g., 0.9% NaCl, 5% Dextrose) sparge Sparge with N2/Ar (to remove O2) select_solvent->sparge adjust_ph Adjust pH to 7.0-8.5 Add Stabilizer (e.g., Sodium Citrate) sparge->adjust_ph dissolve Dissolve in Prepared Solvent in Light-Protective Container adjust_ph->dissolve weigh Weigh this compound weigh->dissolve filter Sterile Filter (0.22 µm) (if required) dissolve->filter store Store at 2-8°C Protected from Light filter->store

Caption: Experimental workflow for this compound solution preparation.

degradation_factors Factors Accelerating Oxidative Degradation of this compound cluster_env Environmental Factors cluster_sol Solution Properties center_node This compound Degradation light Light Exposure (UV, Ambient) light->center_node temp High Temperature (> 8°C) temp->center_node oxygen Presence of Oxygen (Atmospheric, Dissolved) oxygen->center_node ph Suboptimal pH (< 6.5 or > 8.5) ph->center_node oxidants Oxidizing Agents (e.g., Peroxides) oxidants->center_node

Caption: Key factors contributing to this compound degradation.

troubleshooting_guide Troubleshooting Unexpected Degradation start HPLC shows >10% loss of this compound check_light Was solution protected from light at all times? start->check_light check_temp Was solution stored consistently at 2-8°C? check_light->check_temp Yes remedy_light Action: Use amber vials or wrap containers in foil. check_light->remedy_light No check_ph Was final solution pH between 6.5 and 8.5? check_temp->check_ph Yes remedy_temp Action: Monitor refrigerator temperature. Avoid freeze-thaw. check_temp->remedy_temp No check_oxygen Was solvent deoxygenated (e.g., sparged with N2)? check_ph->check_oxygen Yes remedy_ph Action: Measure and adjust pH of solvent before dissolution. check_ph->remedy_ph No remedy_oxygen Action: Implement deoxygenation step. Consider adding an antioxidant. check_oxygen->remedy_oxygen No end_node Re-run experiment with corrected parameters check_oxygen->end_node Yes remedy_light->end_node remedy_temp->end_node remedy_ph->end_node remedy_oxygen->end_node

Caption: A logical guide for troubleshooting this compound degradation.

References

Light sensitivity of sodium folinate and proper handling techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the light sensitivity of sodium folinate and outlines proper handling techniques to ensure the integrity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound, also known as leucovorin, is sensitive to light.[1][2] Exposure to light, particularly ultraviolet (UV) and visible light in the 300-500 nm range, can induce photodegradation, leading to a loss of potency and the formation of impurities.[3] Therefore, it is crucial to protect this compound from light at all stages of handling and storage.[2][4][5][6]

Q2: What are the visible signs of this compound degradation due to light exposure?

A2: Visual signs of degradation can include a color change in the solution, often to a yellowish hue, or the formation of a precipitate.[1][7] However, significant degradation can occur before any visible changes are apparent. Therefore, relying solely on visual inspection is not sufficient to assess the stability of this compound.

Q3: How should I store this compound powder and solutions?

A3: Both this compound powder and its solutions should be stored in light-resistant containers, such as amber-colored vials or containers wrapped in aluminum foil.[1][3] It is recommended to store them in a refrigerator at 2°C to 8°C.[7] Once a vial is opened or a solution is prepared, it should be used promptly. If storage is necessary, the reconstituted solution is typically stable for up to 24 hours when refrigerated and protected from light.[1]

Q4: What precautions should I take during an experiment involving this compound?

A4: To minimize light exposure during experiments, it is advisable to work in a dimly lit area or use brown or dark-colored lighting.[3] Use amber-colored glassware or wrap standard glassware and other containers with aluminum foil.[3] If possible, prepare solutions immediately before use. For longer experiments, consider using light-protective infusion sets or bags.

Q5: Can I use a this compound solution that has been accidentally exposed to light?

A5: It is strongly recommended not to use a this compound solution that has been knowingly exposed to light for a prolonged period, as its potency may be compromised, and it could contain degradation products. The formation of these impurities could negatively impact experimental results and their interpretation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound due to light exposure.Review your handling and storage procedures to ensure adequate light protection. Prepare fresh solutions for subsequent experiments and compare the results. Consider performing a stability check on your current batch of this compound.
Visible color change or precipitate in the this compound solution. Significant degradation of the compound.Discard the solution immediately. Do not use it for any experiments. Prepare a fresh solution using proper light-protection techniques.
Difficulty dissolving this compound powder. This is generally not related to light exposure but can be influenced by pH.This compound solubility is pH-dependent. Ensure the pH of your solvent is appropriate. The use of a slightly alkaline solution (pH 6.5-8.5) can improve solubility.

Quantitative Data on Stability

While specific kinetic data on the photodegradation of this compound is limited in publicly available literature, stability studies on the chemically similar calcium folinate provide valuable insights. When protected from light, both sodium and calcium folinate solutions exhibit good stability under various conditions.

Compound Concentration & Diluent Storage Conditions Stability (Time to <10% degradation)
This compound3.2 mg/mL in 5% Dextrose4°C, protected from lightAt least 30 days[8]
Calcium Folinate0.12 mg/mL in 0.9% NaClRoom and refrigerator temperatures, protected from lightAt least 30 days[9]
Leucovorin CalciumAdmixtures with Floxuridine in 0.9% NaCl4-8°C, 20°C, and 40°C, protected from lightAt least 48 hours[10][11]

Note: The stability of this compound can be affected by factors such as pH, temperature, and the presence of other substances in the solution.

Experimental Protocols

Protocol for Preparation and Handling of this compound Solutions

This protocol outlines the steps for preparing and handling this compound solutions to minimize light-induced degradation.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile water for injection, 0.9% NaCl, or 5% Dextrose)

  • Amber-colored volumetric flasks and vials, or standard glassware wrapped in aluminum foil

  • Pipettes and pipette tips

  • Magnetic stirrer and stir bar (optional)

  • pH meter (optional)

Procedure:

  • Work Area Preparation: Whenever possible, perform all procedures in a dimly lit environment. Alternatively, use a workbench shielded from direct light sources.

  • Weighing: Accurately weigh the required amount of this compound powder. Minimize the time the powder is exposed to light during this step.

  • Dissolution:

    • Transfer the weighed powder to an amber-colored volumetric flask or a foil-wrapped flask.

    • Add a portion of the desired solvent to the flask.

    • If necessary, gently swirl or use a magnetic stirrer to aid dissolution. Avoid vigorous shaking that could introduce air and potentially promote oxidation.

    • Once dissolved, add the solvent to the final volume.

  • pH Adjustment (if required): If a specific pH is necessary for your experiment, use a calibrated pH meter and adjust the pH of the solution accordingly. Be aware that the stability of this compound can be pH-dependent.

  • Storage:

    • If the solution is not for immediate use, store it in a tightly sealed, light-protected container (e.g., amber vial) at 2°C to 8°C.

    • Clearly label the container with the compound name, concentration, preparation date, and your initials.

  • Usage: When using the solution, minimize its exposure to light. Keep the container covered or in a dark place when not actively pipetting from it.

Protocol for Photostability Testing of this compound (Based on ICH Q1B Guidelines)

This protocol provides a framework for assessing the photostability of a this compound solution.

Objective: To evaluate the effect of light exposure on the stability of a this compound solution by measuring the change in concentration over time.

Materials:

  • Prepared this compound solution (in a transparent container, e.g., clear glass vial)

  • A "dark" control sample of the same solution in a light-impermeable container (e.g., wrapped in aluminum foil)

  • A calibrated photostability chamber equipped with a light source that complies with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[12][13][14]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantifying this compound.

  • Amber-colored autosampler vials for HPLC analysis.

Procedure:

  • Sample Preparation:

    • Prepare a batch of this compound solution of the desired concentration.

    • Divide the solution into two sets of aliquots in appropriate vials: one set in clear, transparent vials (the "exposed" samples) and another set in vials completely protected from light (the "dark control" samples).

  • Exposure:

    • Place both the exposed and dark control samples in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as recommended by ICH Q1B guidelines.[12]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from one of the exposed vials and one of the dark control vials.

    • Immediately transfer the withdrawn samples into amber-colored HPLC vials to prevent further degradation.

  • Analysis:

    • Analyze the samples by a validated HPLC method to determine the concentration of this compound.

    • The HPLC method should be capable of separating the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound versus time for both sets of samples. The difference in the degradation rate between the exposed and dark control samples will indicate the extent of photodegradation.

Visualizations

Sodium_Folinate_Handling_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use cluster_analysis Analysis weigh Weigh this compound Powder dissolve Dissolve in Appropriate Solvent (in amber/foil-wrapped flask) weigh->dissolve ph_adjust Adjust pH (if necessary) dissolve->ph_adjust store Store in Light-Protected Container (2-8°C) ph_adjust->store If not for immediate use experiment Conduct Experiment (minimize light exposure) ph_adjust->experiment For immediate use store->experiment analyze Analyze Samples experiment->analyze

Caption: Workflow for handling light-sensitive this compound.

Methotrexate_Rescue_Pathway cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Inhibition by Methotrexate cluster_rescue Rescue by this compound DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Purines_Pyrimidines Purine & Pyrimidine Synthesis (DNA/RNA) THF->Purines_Pyrimidines DHFR DHFR MTX Methotrexate (MTX) MTX->DHFR Sodium_Folinate This compound (Leucovorin) Sodium_Folinate->THF Bypasses DHFR block

Caption: Role of this compound in methotrexate rescue.

References

Technical Support Center: Adjusting Sodium Folinate Levels in Response to Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium folinate and cellular stress. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in cellular metabolism and its connection to cellular stress?

This compound, a salt of folinic acid, is a reduced form of folate that plays a crucial role in one-carbon metabolism.[1] This metabolic pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are vital for DNA replication, repair, and cell division.[2] Folate deficiency can lead to imbalances in the nucleotide pool, causing uracil to be misincorporated into DNA in place of thymine.[2] The subsequent repair process can lead to DNA strand breaks and chromosomal damage, a state known as cellular stress.[2] Furthermore, folate deficiency has been linked to increased oxidative stress through the accumulation of homocysteine and the generation of reactive oxygen species (ROS).[3][4] this compound can help mitigate this stress by providing a direct source of reduced folate, bypassing the need for the enzyme dihydrofolate reductase (DHFR), which can be inhibited by certain drugs or cellular conditions.[5]

Q2: What is the mechanism of "folinate rescue" in the context of chemotherapy-induced cellular stress?

"Folinate rescue" is a common clinical and experimental procedure used to counteract the toxic effects of high-dose methotrexate (MTX), a chemotherapy agent that inhibits DHFR.[6][7] By blocking DHFR, MTX depletes the cellular pool of reduced folates, leading to a halt in DNA synthesis and cell death, which affects both cancerous and healthy, rapidly dividing cells.[6] this compound is administered after MTX treatment to selectively rescue healthy cells from this toxicity.[7] Since folinate is already in a reduced form, it can replenish the folate pool without needing DHFR, thus allowing for the resumption of nucleotide synthesis and cell survival in normal tissues.[5] The timing and dosage of the folinate rescue are critical to ensure the effective killing of cancer cells while minimizing damage to healthy cells.[6]

Q3: Can this compound supplementation directly reduce oxidative stress?

Yes, studies have shown that folate supplementation can have antioxidant effects.[8] Folate deficiency can lead to an increase in homocysteine levels, which is associated with oxidative stress and the overproduction of hydrogen peroxide.[3][4] By participating in the remethylation of homocysteine to methionine, folates can help reduce its accumulation and the associated oxidative stress.[3] Additionally, some studies suggest that folates may have direct ROS scavenging properties.[9] Research has demonstrated that folic acid supplementation can increase the levels of antioxidants like glutathione (GSH) and total antioxidant capacity (TAC), while reducing markers of lipid peroxidation such as malondialdehyde (MDA).[10]

Troubleshooting Guide

Problem 1: High levels of cellular stress markers (e.g., ROS, DNA damage) observed in control cells cultured in standard media.

  • Possible Cause: The "standard" cell culture medium may be inadvertently folate-deficient for the specific cell line being used, especially if the cells have a high proliferation rate.

  • Suggested Solution:

    • Verify the folate concentration in your cell culture medium formulation. Standard media can have varying levels of folic acid.

    • Supplement the medium with a low concentration of this compound (e.g., 10-100 nM) to ensure folate sufficiency.

    • When establishing a new cell line or reviving cells from cryopreservation, ensure the initial growth medium is replete with all necessary nutrients, including folates.

Problem 2: Inconsistent or unexpected results in cellular stress assays after this compound treatment.

  • Possible Cause 1: Inappropriate concentration of this compound.

    • Suggested Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Concentrations can range from nanomolar for nutritional supplementation to micromolar for rescue experiments.[11]

  • Possible Cause 2: Timing of this compound administration is not optimal.

    • Suggested Solution: For rescue experiments (e.g., after methotrexate treatment), the timing of folinate addition is critical. A time-course experiment should be conducted to determine the optimal window for rescue. Folinate rescue is typically initiated 24 hours after the start of methotrexate infusion.[6][12]

  • Possible Cause 3: Instability of this compound in solution.

    • Suggested Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and protect from light to prevent degradation.

Problem 3: Low cell viability or proliferation in folate-deficient medium, even before the induction of cellular stress.

  • Possible Cause: The chosen cell line is highly sensitive to folate depletion, and the duration of culture in folate-deficient medium is too long.

  • Suggested Solution:

    • Reduce the duration of folate deprivation before starting the experiment.

    • Ensure that the folate-deficient medium is supplemented with other necessary components that might be affected by folate metabolism, such as hypoxanthine and thymidine (HT), to prevent immediate cell death.

    • Monitor cell viability and proliferation daily using methods like trypan blue exclusion or a cell proliferation assay (e.g., MTT).

Problem 4: Difficulty in detecting a significant rescue effect of this compound after methotrexate treatment.

  • Possible Cause 1: Methotrexate concentration is too high, leading to irreversible cell damage.

    • Suggested Solution: Titrate the methotrexate concentration to induce a level of cellular stress that is rescuable by this compound. The goal is to inhibit proliferation without causing widespread, immediate apoptosis.

  • Possible Cause 2: The "rescue" window was missed.

    • Suggested Solution: As mentioned, the timing of folinate addition is crucial. Initiate the rescue at different time points post-methotrexate treatment (e.g., 12, 24, 36 hours) to find the optimal window.

  • Possible Cause 3: The cell line has altered folate transporter expression or metabolism.

    • Suggested Solution: Verify the expression of the reduced folate carrier (RFC) and other folate transporters in your cell line. If transporter expression is low, higher concentrations of this compound may be required.

Data Presentation

Table 1: In Vitro Concentrations of this compound for Different Applications

ApplicationCell Line ExampleTypical Concentration RangeExpected Outcome
Nutritional Repletion Primary Astrocytes10 - 40 µmol/LDecreased apoptosis and ROS levels, increased cell proliferation.
Antioxidant Effect U937>1000 µmol/LAlleviation of oxidative stress and apoptosis induced by 7-ketocholesterol.[8]
Methotrexate Rescue HTR-8/SVneo1 - 100 µMRescue from methotrexate-induced cytotoxicity.[13]
Enhancement of 5-FU Human Cancer Cell Lines0.1 - 400 µMIncreased cytotoxicity of 5-fluorouracil.[11]

Table 2: Expected Quantitative Changes in Cellular Stress Markers in Response to Folate Levels

Cellular Stress MarkerConditionExpected ChangeReference
Reactive Oxygen Species (ROS) Folate Deficiency~2-3 fold increase in H2O2 production[3]
Folic Acid Supplementation (1000 nmol/L)~17% decrease in ROS levels[9]
Lipid Peroxidation (TBARS/MDA) Folate Deficiency~4-fold increase in TBARS[3]
Folic Acid SupplementationSignificant decrease in MDA[10]
DNA Damage (% Tail DNA in Comet Assay) Folate DeficiencyIncreased % Tail DNA (variable depending on cell type and duration)[2]
Glutathione (GSH) Folic Acid SupplementationSignificant increase[10]
Total Antioxidant Capacity (TAC) Folic Acid SupplementationSignificant increase[10]

Experimental Protocols

1. Assessment of Intracellular Reactive Oxygen Species (ROS)

  • Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Seed cells in a 96-well plate or appropriate culture dish and allow them to adhere overnight.

    • Treat the cells with this compound or induce folate deficiency as required by the experimental design. Include a positive control (e.g., 400 µM H₂O₂) and a negative control (untreated cells).[14]

    • After the treatment period, remove the culture medium and wash the cells twice with warm phosphate-buffered saline (PBS).

    • Prepare a 10 µM working solution of DCFH-DA in warm PBS.

    • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with warm PBS to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

2. Quantification of DNA Damage using the Alkaline Comet Assay

  • Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Protocol:

    • Harvest cells by trypsinization and resuspend them at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.

    • Mix the cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 (v/v) ratio.

    • Pipette the agarose/cell mixture onto a pre-coated microscope slide and allow it to solidify on a cold surface.

    • Immerse the slides in a lysis solution (containing high salt and detergents) overnight at 4°C to lyse the cells and unfold the DNA.

    • Place the slides in an alkaline electrophoresis buffer (pH > 13) for a sufficient time to allow the DNA to unwind.

    • Perform electrophoresis at a low voltage in the same alkaline buffer.

    • After electrophoresis, neutralize the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure the percentage of DNA in the comet tail.

Mandatory Visualizations

One_Carbon_Metabolism Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR (inhibited by Methotrexate) THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF:e->Methylene_THF:w Serine Serine Glycine Glycine Serine->Glycine Glycine->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF dTMP dTMP Methylene_THF->dTMP Thymidylate Synthase Methionine Methionine Methyl_THF->Methionine Methionine Synthase Purines Purine Synthesis Formyl_THF->Purines Homocysteine Homocysteine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases DNA_Methylation DNA Methylation SAM->DNA_Methylation SAH->Homocysteine dUMP dUMP dUMP->dTMP Sodium_Folinate This compound Sodium_Folinate->THF Bypasses DHFR

Caption: One-Carbon Metabolism Pathway.

Experimental_Workflow Start Start: Seed Cells Treatment Apply Treatment (e.g., Folate Deficiency, Methotrexate) Start->Treatment Control Control Groups (e.g., Folate-Replete, Vehicle) Start->Control Incubation Incubate for a Defined Period Treatment->Incubation Control->Incubation Harvest Harvest Cells Incubation->Harvest Assay_Split Split Cells for Different Assays Harvest->Assay_Split Viability Cell Viability Assay (e.g., Trypan Blue, MTT) Assay_Split->Viability ROS ROS Assay (e.g., DCFH-DA) Assay_Split->ROS DNA_Damage DNA Damage Assay (e.g., Comet Assay) Assay_Split->DNA_Damage Protein Protein Analysis (e.g., Western Blot for Stress Markers) Assay_Split->Protein Analysis Data Analysis and Interpretation Viability->Analysis ROS->Analysis DNA_Damage->Analysis Protein->Analysis

Caption: Experimental Workflow for Assessing Cellular Stress.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Controls Are control groups behaving as expected? Start->Check_Controls Investigate_Controls Troubleshoot Control Conditions: - Media composition - Cell line integrity - Contamination Check_Controls->Investigate_Controls No Check_Reagents Are reagents (e.g., this compound) prepared correctly and not expired? Check_Controls->Check_Reagents Yes Consult Consult literature or technical support. Investigate_Controls->Consult Reagent_Prep Prepare fresh reagents. Verify concentrations. Check_Reagents->Reagent_Prep No Check_Protocol Is the experimental protocol (timing, dosage) optimized? Check_Reagents->Check_Protocol Yes Reagent_Prep->Consult Optimize_Protocol Perform dose-response and time-course experiments. Check_Protocol->Optimize_Protocol No Check_Assay Is the assay itself performing correctly? Check_Protocol->Check_Assay Yes Optimize_Protocol->Consult Assay_Troubleshoot Troubleshoot the specific assay: - Positive/negative controls - Instrument settings - Antibody validation Check_Assay->Assay_Troubleshoot No Check_Assay->Consult Yes Assay_Troubleshoot->Consult

Caption: Troubleshooting Workflow for Cellular Stress Experiments.

References

Validation & Comparative

A Comparative Guide to Sodium Folinate and Calcium Folinate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folinic acid, a metabolically active form of folate, is a crucial supplement in cell culture, primarily utilized for rescuing cells from the toxic effects of antifolate chemotherapeutics like methotrexate, and for potentiating the efficacy of fluoropyrimidines such as 5-fluorouracil (5-FU).[1][2][3] Folinic acid is commercially available in two common salt forms: sodium folinate and calcium folinate. While biochemically similar, their different counter-ions impart distinct physicochemical properties that can influence their handling, stability, and even their biological effects in in vitro systems. This guide provides an objective comparison of sodium and calcium folinate for cell culture applications, supported by experimental data and detailed protocols.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of sodium and calcium folinate is essential for their effective use in cell culture. The primary distinction lies in their solubility and the nature of their counter-ion.

PropertyThis compoundCalcium FolinateReferences
Molecular Formula C₂₀H₂₁N₇Na₂O₇C₂₀H₂₁CaN₇O₇[4][5]
Molecular Weight 517.4 g/mol 511.5 g/mol [4][5]
Solubility in Water HighSparingly to very soluble[5][6][7]
Appearance White to yellowish powderWhite to light yellow crystalline or amorphous powder[5][6]
Stability in Solution Generally more stable, especially in co-mixture with other drugsProne to precipitation, particularly with bicarbonate or phosphate ions[4][8][9]

This compound's higher solubility and stability in solution are notable advantages, particularly in complex media preparations or when co-administered with other compounds.[4][7] This can translate to faster preparation times and a reduced risk of precipitation, which is a critical consideration for maintaining the integrity of cell culture media.[7][9]

Performance in Cell Culture: Experimental Data

The majority of direct comparative studies between sodium and calcium folinate have been conducted in the context of cancer chemotherapy, specifically in combination with 5-fluorouracil (5-FU). These studies provide valuable insights into their differential effects on cell proliferation and apoptosis.

A key in vitro study on human colon cancer cell lines (Caco-2 and HT-29) demonstrated a significant difference in the anti-proliferative effects of the two folinate salts when co-administered with 5-FU. The simultaneous combination of this compound and 5-FU resulted in a synergistic inhibition of cell proliferation. In contrast, the combination of calcium folinate and 5-FU only produced an additive effect.[10]

Table 1: Comparative Efficacy of Sodium and Calcium Folinate with 5-FU on Colon Cancer Cell Lines

Cell LineCombinationEffect on ProliferationReference
Caco-2This compound + 5-FUSynergistic[10]
Calcium Folinate + 5-FUAdditive[10]
HT-29This compound + 5-FUSynergistic[10]
Calcium Folinate + 5-FUAdditive[10]

This synergistic effect of this compound suggests a more potent enhancement of 5-FU's cytotoxic activity, a crucial factor for researchers in oncology drug development.

The Role of the Counter-Ion: Sodium vs. Calcium

The choice between sodium and calcium folinate also introduces different ions into the cell culture medium, which can have independent biological effects.

  • Calcium (Ca²⁺): A ubiquitous second messenger, extracellular calcium is critical for a multitude of cellular processes, including signal transduction, cell cycle progression, and proliferation.[8][11] Fluctuations in extracellular calcium can impact various signaling pathways.[11]

  • Sodium (Na⁺): The concentration of sodium ions in the culture medium is a key determinant of osmolality and can influence cell volume, viability, and adhesion.[3][12][13] While essential, significant deviations from physiological concentrations can be detrimental to cells.[3]

When supplementing media with folinate, the contribution of the counter-ion to the overall ionic composition should be considered, especially in sensitive cell lines or when working with serum-free or custom media formulations.

Experimental Protocols

To facilitate the direct comparison of sodium and calcium folinate in your own research, we provide the following detailed experimental protocols.

Protocol 1: Preparation of Folinate Stock Solutions

Objective: To prepare sterile, concentrated stock solutions of sodium and calcium folinate for addition to cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • Calcium Folinate powder (cell culture grade)

  • Sterile, cell culture grade water

  • Sterile 0.22 µm syringe filters

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound and calcium folinate powder into separate sterile conical tubes.

  • Add a small volume of sterile, cell culture grade water to each tube. Note that this compound will dissolve more readily. Gentle warming (to no more than 37°C) may be required to fully dissolve calcium folinate.

  • Once dissolved, bring the solutions to the final desired concentration with sterile water. A typical stock solution concentration is 10 mg/mL.

  • Sterile filter each solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Comparative Cell Viability Assay (MTT Assay)

Objective: To quantitatively compare the effects of this compound and calcium folinate on the viability and proliferation of a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., CHO, HEK293, or a cancer cell line)

  • Complete cell culture medium

  • This compound and calcium folinate stock solutions (prepared as in Protocol 1)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the 96-well plates with your cells at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and calcium folinate in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same volume of water used to dilute the stock solutions).

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound, calcium folinate, or the vehicle control.

  • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle control.

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams have been generated.

FolateMetabolism Folinic Acid's Role in One-Carbon Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR One_Carbon_Pool One-Carbon Pool (e.g., dTMP, purines, amino acids) THF->One_Carbon_Pool One-Carbon Transfer Folinic_Acid Folinic Acid (Sodium or Calcium Salt) Folinic_Acid->THF Bypasses DHFR Methotrexate Methotrexate Methotrexate->DHF Inhibits

Caption: Folinic acid bypasses the methotrexate-inhibited DHFR enzyme.

ExperimentalWorkflow Workflow for Comparing Folinate Salts cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Na Prepare Sodium Folinate Stock Treatment Treat Cells with Folinate Dilutions Stock_Na->Treatment Stock_Ca Prepare Calcium Folinate Stock Stock_Ca->Treatment Cell_Seeding Seed Cells in 96-well Plates Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis

Caption: A typical workflow for comparing folinate salts in cell culture.

Conclusion

The choice between sodium and calcium folinate in cell culture experiments extends beyond simple folate supplementation. While both provide the essential folinic acid, their differing physicochemical properties and the biological roles of their respective counter-ions can have tangible impacts on experimental outcomes.

  • This compound offers superior solubility and stability, which can streamline media preparation and reduce the risk of precipitation. Experimental evidence, primarily from studies with 5-FU, suggests it may have a more potent, synergistic effect on the proliferation of certain cancer cell lines.

  • Calcium folinate is a widely used and well-established supplement. However, its lower solubility and potential for precipitation require more careful handling. The introduction of calcium ions may also influence calcium-sensitive signaling pathways.

For researchers in drug development, particularly in oncology, the potential for a synergistic interaction makes this compound a compelling choice for further investigation. For general cell culture applications, the convenience and stability of this compound may offer a practical advantage. Ultimately, the selection should be guided by the specific requirements of the experimental system and the cell type under investigation. Direct empirical comparison, as outlined in the provided protocols, is recommended to determine the optimal choice for your specific research needs.

References

A Comparative In Vitro Analysis of Sodium Folinate and L-Leucovorin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro efficacy of sodium folinate and L-leucovorin, focusing on their role in potentiating the cytotoxic effects of 5-fluorouracil (5-FU). This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.

Executive Summary

In the landscape of colorectal cancer treatment, the combination of 5-fluorouracil (5-FU) with folinate salts is a cornerstone of many chemotherapy regimens.[1] L-leucovorin, the pharmacologically active levo-isomer of folinic acid, is crucial for stabilizing the binding of a 5-FU metabolite to thymidylate synthase, thereby enhancing its cytotoxic effect. This compound (disodium levofolinate) is a more recent formulation with significantly higher solubility than the traditional calcium salt of L-leucovorin (calcium folinate).[1] This key difference allows for the simultaneous administration of this compound and 5-FU in a single infusion, a practice hindered with calcium folinate due to the risk of precipitation.[1]

Recent in vitro studies have demonstrated that this ability to be co-administered is not just a matter of convenience. The simultaneous combination of this compound with 5-FU exhibits a synergistic cytotoxic effect on colon cancer cell lines, whereas the simultaneous combination with calcium folinate results in a merely additive effect.[1][2] Furthermore, the sequential administration of either folinate salt followed by 5-FU, mimicking older clinical protocols, has been shown to be antagonistic in vitro.[2]

This guide will delve into the experimental data that substantiates these findings, providing a clear comparison of the two agents' performance in preclinical models.

Comparative Efficacy Data

The following tables summarize the quantitative data from in vitro studies comparing the effects of this compound (NaLV) and L-leucovorin (as calcium folinate, CaLV) when combined with 5-FU on human colon cancer cell lines.

Table 1: 5-Fluorouracil IC50 Values in Human Colon Cancer Cell Lines

Cell Line24h48h72h
HT-29 1.86 ± 0.35 µM0.98 ± 0.11 µM0.45 ± 0.01 µM
Caco-2 3.55 ± 0.41 µM2.11 ± 0.39 µM1.32 ± 0.50 µM
Data from Di Paolo et al., 2017.[2]

Table 2: Interaction of Folinates with 5-FU on Cell Proliferation (Combination Index - CI)

Cell LineTreatment ScheduleDrug Combination24h72hInteraction
HT-29 Simultaneous5-FU + NaLVCI < 1CI < 1Synergistic
Simultaneous5-FU + CaLVCI ≈ 1CI < 1Additive to Moderate Synergy
Sequential5-FU + NaLVCI > 1CI > 1Antagonistic
Sequential5-FU + CaLVCI > 1CI > 1Antagonistic
Caco-2 Simultaneous5-FU + NaLVCI < 1CI < 1Synergistic
Simultaneous5-FU + CaLVCI ≈ 1CI > 1Additive to Antagonistic
Sequential5-FU + NaLVCI > 1CI > 1Antagonistic
Sequential5-FU + CaLVCI > 1CI > 1Antagonistic
CI < 1 indicates synergy, CI ≈ 1 indicates an additive effect, and CI > 1 indicates antagonism. Data from Di Paolo et al., 2017.[2]

Table 3: Effect of Simultaneous Combination on Apoptosis in HT-29 Cells (24h)

Treatment (2µM)DNA Fragmentation (vs. Control)Significance
5-FU + NaLV Increasedp < 0.05
5-FU + CaLV Increased (to a minor extent)p < 0.05
Data from Di Paolo et al., 2017.[2][3]

Experimental Protocols

1. Cell Proliferation Assay

  • Cell Lines: Human colon adenocarcinoma cell lines HT-29 and Caco-2 were used.

  • Drug Exposure: Cells were exposed to 5-FU (0.1–100 µM), sodium levofolinate (NaLV, 0.1–100 µM), or calcium levofolinate (CaLV, 0.1–100 µM) for 24, 48, and 72 hours.

  • Combination Schedules:

    • Simultaneous: 5-FU and either NaLV or CaLV were added to the cell cultures at the same time for 24 or 72 hours.

    • Sequential: Cells were pre-incubated with NaLV or CaLV for 1 hour, after which 5-FU was added for an additional 24 or 72 hours.

  • Analysis: After drug exposure, cells were counted to determine the concentration of 5-FU that inhibited cell growth by 50% (IC50). The type of drug interaction (synergistic, additive, or antagonistic) was determined by calculating the Combination Index (CI) using the Chou-Talalay method.[2]

2. Apoptosis Assay

  • Method: DNA fragmentation, a hallmark of apoptosis, was evaluated.

  • Treatment: HT-29 and Caco-2 cells were treated for 24 hours with 2 µM of 5-FU, NaLV, and CaLV, both alone and in simultaneous or sequential combinations.

  • Analysis: The extent of DNA fragmentation was measured and compared to vehicle-treated control cells. A statistically significant increase in DNA fragmentation was indicative of induced apoptosis.[2][3]

Visualizing the Mechanisms

To better understand the experimental design and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Cell Culture cluster_1 Treatment Arms cluster_2 Assays HT29 HT-29 Simultaneous Simultaneous Exposure (5-FU + NaLV or CaLV) HT29->Simultaneous Sequential Sequential Exposure (NaLV or CaLV for 1h, then + 5-FU) HT29->Sequential Caco2 Caco-2 Caco2->Simultaneous Caco2->Sequential Proliferation Proliferation Assay (IC50 & CI) Simultaneous->Proliferation Apoptosis Apoptosis Assay (DNA Fragmentation) Simultaneous->Apoptosis Sequential->Proliferation Sequential->Apoptosis

Caption: Experimental workflow for in vitro comparison.

G DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) MTHF 5,10-Methylene-THF THF->MTHF MTHF->THF Cofactor TS Thymidylate Synthase (TS) MTHF->TS dUMP dUMP dTMP dTMP (for DNA Synthesis) dUMP->dTMP TS dUMP->TS TS->dTMP DHFR DHFR Leucovorin L-Leucovorin / This compound Leucovorin->MTHF Metabolic Conversion FU_metabolite 5-FU Metabolite (FdUMP) FU_metabolite->TS Inhibition

Caption: Simplified folate metabolism and 5-FU action.

Conclusion

The available in vitro evidence strongly suggests that the simultaneous administration of this compound with 5-FU provides a synergistic enhancement of 5-FU's cytotoxic effects against colon cancer cells.[1][2] This is a notable advantage over calcium folinate, which demonstrates a merely additive effect under the same conditions.[2] The higher solubility of this compound, which enables this simultaneous administration, is therefore not just a logistical benefit but also a key factor in its superior in vitro efficacy. These preclinical findings provide a compelling rationale for the clinical preference of this compound in combined infusion regimens with 5-FU.

References

Validating the Bioactivity of a New Batch of Sodium Folinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the bioactivity of a new batch of sodium folinate. It outlines key experimental protocols, presents comparative data against relevant alternatives, and offers visualizations to clarify underlying mechanisms and workflows. The objective is to ensure the potency and reliability of new this compound batches for research and preclinical applications.

Introduction to this compound Bioactivity

This compound, also known as leucovorin, is a reduced and active form of folic acid (Vitamin B9).[1][2] Its bioactivity is critical in various biomedical applications, primarily in oncology. Unlike folic acid, this compound does not require the enzymatic action of dihydrofolate reductase (DHFR) for its conversion into the metabolically active tetrahydrofolate (THF).[3][4] This characteristic is central to its two primary functions:

  • "Rescue" in Methotrexate Therapy: High doses of methotrexate (MTX), a potent DHFR inhibitor, are used to treat various cancers. MTX blocks the conversion of dihydrofolate to THF, leading to a depletion of nucleotides and subsequent cell death in rapidly dividing cancer cells.[3] However, this also causes significant toxicity to healthy tissues. This compound is administered to "rescue" normal cells by replenishing the THF pool, thereby mitigating the toxic side effects of MTX without compromising its anti-cancer efficacy.[3][4][5]

  • Potentiation of 5-Fluorouracil (5-FU): In colorectal and other cancers, this compound is used in combination with the chemotherapeutic agent 5-fluorouracil (5-FU).[6][7][8] Folinic acid enhances the binding of 5-FU's active metabolite to the enzyme thymidylate synthase, leading to increased inhibition of DNA synthesis and enhanced cytotoxicity in cancer cells.[5][6]

Given these critical functions, verifying the bioactivity of each new batch of this compound is paramount to ensure experimental reproducibility and therapeutic efficacy.

Comparative Analysis of this compound and Alternatives

The primary alternatives to this compound in research and clinical settings are folic acid and calcium folinate.

  • Folic Acid: The synthetic, oxidized form of folate. It is biologically inactive and requires conversion to THF via DHFR.[9] Its bioactivity is therefore dependent on the cell's metabolic capacity.

  • Calcium Folinate: Another salt of folinic acid, functionally interchangeable with this compound.[1] The choice between sodium and calcium salts can be influenced by formulation and solubility considerations.[10]

The following tables summarize the expected comparative performance of a new, bioactive batch of this compound against these alternatives in key validation assays.

Table 1: Methotrexate (MTX) Rescue Assay
ParameterNew Batch this compoundFolic AcidCalcium FolinateExpected Outcome
Cell Viability (%) after MTX treatment (1 µM) > 80%< 20%> 80%A bioactive batch of this compound should effectively rescue cells from MTX-induced cytotoxicity, similar to a reference batch of calcium folinate. Folic acid will show minimal to no rescue effect due to DHFR inhibition by MTX.
EC50 for Rescue (nM) 50 - 150Not Applicable50 - 150The half-maximal effective concentration (EC50) for the rescue effect should be within a narrow, predetermined range, comparable to the reference standard (calcium folinate).
Apoptosis Rate (%) after MTX + Rescue < 10%> 70%< 10%A valid batch of this compound should significantly reduce the percentage of apoptotic cells induced by MTX treatment.
Table 2: 5-Fluorouracil (5-FU) Potentiation Assay

| Parameter | 5-FU Alone | 5-FU + New Batch this compound | 5-FU + Folic Acid | 5-FU + Calcium Folinate | Expected Outcome | | :--- | :--- | :--- | :--- | :--- | | IC50 of 5-FU (µM) | 10 - 20 | 2 - 5 | 8 - 15 | 2 - 5 | A bioactive batch of this compound should significantly decrease the half-maximal inhibitory concentration (IC50) of 5-FU, indicating potentiation of its cytotoxic effect. This effect should be comparable to that of calcium folinate. | | Thymidylate Synthase Inhibition (%) | 40 - 60% | > 90% | 50 - 70% | > 90% | The new batch should enhance the inhibition of thymidylate synthase by 5-FU to a level comparable with the reference standard. | | Colony Formation Ability (%) | ~30% | < 5% | ~25% | < 5% | The combination of 5-FU and a valid this compound batch should drastically reduce the ability of cancer cells to form colonies compared to 5-FU alone. |

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Methotrexate (MTX) Rescue Assay

Objective: To determine the ability of the new this compound batch to rescue cells from MTX-induced cytotoxicity.

Materials:

  • Cell line (e.g., HT-29, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methotrexate (MTX)

  • New batch of this compound

  • Reference standard (e.g., Calcium Folinate)

  • Folic Acid

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • MTX Treatment: Treat cells with a predetermined cytotoxic concentration of MTX (e.g., 1 µM) for 24 hours. Include a vehicle control group (no MTX).

  • Rescue Treatment: After 24 hours, add varying concentrations of the new this compound batch, reference standard, and folic acid to the MTX-treated wells.

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the concentration of the rescue agent to determine the EC50.

5-Fluorouracil (5-FU) Potentiation Assay

Objective: To assess the ability of the new this compound batch to enhance the cytotoxic activity of 5-FU.

Materials:

  • Colon cancer cell line (e.g., HCT116, HT-29)

  • Complete cell culture medium

  • 5-Fluorouracil (5-FU)

  • New batch of this compound

  • Reference standard (e.g., Calcium Folinate)

  • Cell viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Co-treatment: Treat the cells with a range of 5-FU concentrations in the presence or absence of a fixed, non-toxic concentration of the new this compound batch (e.g., 100 µM) or the reference standard.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Perform a cell viability assay as described above.

  • Data Analysis: Calculate the IC50 of 5-FU for each condition. A significant decrease in the IC50 in the presence of this compound indicates potentiation.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships.

cluster_0 Folate Metabolism cluster_1 This compound Action Folic Acid Folic Acid DHF DHF Folic Acid->DHF Requires DHFR Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR DHFR Methotrexate Methotrexate Methotrexate->DHFR Inhibits Nucleotide Synthesis Nucleotide Synthesis Cell Proliferation Cell Proliferation THF THF DHF->THF Catalyzed by DHFR THF->Nucleotide Synthesis This compound This compound THF_direct Tetrahydrofolate (THF) This compound->THF_direct Bypasses DHFR Nucleotide Synthesis_direct Nucleotide Synthesis_direct THF_direct->Nucleotide Synthesis_direct

Caption: Mechanism of this compound Action.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation mtx_treatment Treat with Methotrexate (1 µM) for 24h overnight_incubation->mtx_treatment rescue_addition Add this compound / Alternatives mtx_treatment->rescue_addition incubation_48_72h Incubate for 48-72h rescue_addition->incubation_48_72h viability_assay Perform Cell Viability Assay (e.g., MTT) incubation_48_72h->viability_assay data_analysis Analyze Data (Calculate EC50) viability_assay->data_analysis end End data_analysis->end

Caption: MTX Rescue Assay Workflow.

cluster_bioactivity Bioactivity Validation cluster_comparison Comparison product New Batch This compound mtx_rescue MTX Rescue Assay product->mtx_rescue fu_potentiation 5-FU Potentiation Assay product->fu_potentiation folic_acid Folic Acid (Negative Control in MTX Rescue) mtx_rescue->folic_acid Compare with calcium_folinate Calcium Folinate (Positive Control) mtx_rescue->calcium_folinate Compare with fu_potentiation->calcium_folinate Compare with

Caption: Logical Comparison Framework.

References

Navigating Folic Acid Analysis: A Guide to Sodium Folinate Cross-reactivity in Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of folic acid, understanding the potential for cross-reactivity from structurally similar compounds is paramount for data accuracy. This guide provides a comparative overview of common folic acid detection assays and their susceptibility to interference from sodium folinate, a synthetic form of folinic acid that is the active metabolite of folic acid.

This compound's close structural resemblance to folic acid can lead to significant measurement inaccuracies depending on the analytical method employed. This guide outlines the performance of High-Performance Liquid Chromatography (HPLC), immunoassays (such as ELISA), and microbiological assays in distinguishing between these two compounds, supported by detailed experimental protocols and a summary of expected cross-reactivity.

Comparative Analysis of Assay Specificity

The degree to which this compound interferes with folic acid measurement is fundamentally tied to the principle of each assay. Chromatographic methods offer the highest specificity, while binding and biological assays are more prone to cross-reactivity due to the conserved molecular backbone.

Assay TypePrincipleThis compound Cross-ReactivityRemarks
High-Performance Liquid Chromatography (HPLC) Separation based on physicochemical properties (e.g., polarity, charge).Low / Negligible Considered the gold standard for specificity. Can effectively separate and individually quantify folic acid and various folate derivatives, including the active form of this compound (5-formyltetrahydrofolate).[1]
Immunoassay (e.g., ELISA, Chemiluminescence) Competitive binding of antigen (folic acid) to a specific antibody or binding protein.Variable (Potentially High) Cross-reactivity is dependent on the specificity of the antibody or binding protein used in the kit. Some commercial assays explicitly state interference from leucovorin (folinic acid).[2] Others claim high specificity but often lack publicly available quantitative cross-reactivity data for a wide range of folate analogs.
Microbiological Assay Measures the growth of a microorganism (e.g., Lactobacillus rhamnosus) that requires folate for proliferation.High These assays typically measure "total folate" activity. Microorganisms like Lactobacillus rhamnosus can utilize various forms of folate, including the active metabolite of this compound, for growth.[1] Therefore, this compound will be detected as folic acid, leading to high cross-reactivity.

Understanding the Basis of Cross-Reactivity

The potential for cross-reactivity arises from the shared core structure of folic acid and this compound (as its active form, folinic acid). Assays that rely on broad molecular recognition, such as binding to proteins or utilization by bacteria, are more likely to recognize both molecules.

Logical Flow of Cross-Reactivity Potential cluster_Molecules Structurally Similar Molecules cluster_Assays Folic Acid Detection Assays cluster_Results Assay Outcome Folic_Acid Folic Acid HPLC HPLC Folic_Acid->HPLC Analyte Immunoassay Immunoassay (ELISA) Folic_Acid->Immunoassay Analyte Microbiological Microbiological Assay Folic_Acid->Microbiological Analyte Sodium_Folinate This compound (Folinic Acid) Sodium_Folinate->HPLC Potential Interferent Sodium_Folinate->Immunoassay Potential Interferent Sodium_Folinate->Microbiological Potential Interferent Specific Specific Detection (No Cross-reactivity) HPLC->Specific NonSpecific Non-Specific Detection (Cross-reactivity) Immunoassay->NonSpecific High Variability Microbiological->NonSpecific

Caption: Structural similarity leads to varied cross-reactivity in folic acid assays.

Experimental Protocols

Below are detailed methodologies for key experimental approaches to folic acid determination.

High-Performance Liquid Chromatography (HPLC) for Folic Acid Specificity

This method is designed for the specific quantification of folic acid, ensuring minimal interference from this compound and other folate derivatives.

a. Principle: Reversed-phase HPLC separates compounds based on their polarity. Folic acid and its derivatives will have different retention times, allowing for their individual quantification.

b. Sample Preparation (General):

  • Extract folates from the sample matrix using a suitable buffer, often containing an antioxidant like ascorbic acid to protect labile folates.

  • For food or biological samples, a tri-enzyme treatment (amylase, protease, and conjugase) may be necessary to release bound folates and hydrolyze polyglutamates to monoglutamates.[3]

  • Centrifuge and filter the extract through a 0.45 µm filter prior to injection.

c. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for the separation.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Detection: UV detector set at a wavelength where folic acid has maximum absorbance (e.g., 280-285 nm).[4]

  • Standard Preparation: Prepare a standard curve using certified folic acid reference material. To assess cross-reactivity, also prepare standards of this compound (or 5-formyltetrahydrofolate) to determine its retention time and confirm separation from the folic acid peak.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a typical competitive ELISA for folic acid, which is susceptible to cross-reactivity.

a. Principle: Folic acid in the sample competes with a known amount of enzyme-labeled or plate-coated folic acid for binding to a limited number of anti-folic acid antibody sites. The signal is inversely proportional to the amount of folic acid in the sample.

b. General Procedure:

  • Coating: Microtiter wells are pre-coated with a folic acid conjugate.[5]

  • Standard/Sample Addition: Add standards of known folic acid concentration and prepared samples to the wells.

  • Antibody Addition: Add a specific anti-folic acid antibody to each well.

  • Incubation: Incubate the plate to allow for competitive binding to occur.

  • Washing: Wash the plate to remove unbound antibody and sample components.

  • Secondary Antibody/Enzyme Conjugate Addition: Add an enzyme-conjugated secondary antibody that binds to the primary antibody (e.g., HRP-conjugate).[5]

  • Washing: Wash the plate again to remove the unbound conjugate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) which reacts with the enzyme to produce a colored product.[5]

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., dilute sulfuric acid).

  • Detection: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The concentration is determined by comparing the sample absorbance to the standard curve.

c. Cross-reactivity Assessment: To determine the cross-reactivity of this compound, it should be run as a separate standard curve. The percentage cross-reactivity can be calculated at the 50% binding point relative to folic acid.

Microbiological Assay for Total Folate Activity

This method measures the biological activity of all folate forms that can be utilized by the test organism.

a. Principle: The growth of a folate-dependent microorganism, such as Lactobacillus rhamnosus ATCC 7469, is proportional to the amount of available folate in the medium.[3][6]

b. General Procedure:

  • Sample Preparation: Prepare samples as described for HPLC, including enzymatic treatment to make all folate forms available to the microorganism.

  • Standard Preparation: Prepare a standard curve using known concentrations of folic acid.[7]

  • Assay Medium: Use a basal medium that contains all necessary nutrients for the growth of the test organism except for folate.[3]

  • Inoculation: Add a standardized inoculum of the test organism to tubes containing the assay medium and either the standard, sample, or a blank.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[3]

  • Growth Measurement: Measure the growth of the microorganism by determining the turbidity (absorbance) of the culture using a spectrophotometer.

  • Quantification: Determine the folate concentration in the sample by comparing its resulting turbidity to the standard curve.

d. Cross-reactivity Consideration: In this assay, this compound is expected to promote growth similarly to folic acid. Therefore, the method inherently exhibits high cross-reactivity and measures total biological folate activity rather than folic acid specifically.

References

A Comparative Analysis of Sodium Folinate and 5-Methyltetrahydrofolate in Cellular Metabolism and Clinical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sodium folinate and 5-methyltetrahydrofolate (5-MTHF), two critical folate derivatives used in clinical and research settings. We will delve into their respective roles in one-carbon metabolism, compare their pharmacokinetic profiles, and discuss the clinical implications of their differential effects, particularly in the context of genetic variations in folate metabolism. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies for key cited experiments are provided.

Introduction to Folate Analogs

Folate, an essential B vitamin, is crucial for a myriad of physiological processes, including DNA synthesis, repair, and methylation. Its deficiency is implicated in a range of pathologies, from neural tube defects to cardiovascular disease. In clinical practice and research, various forms of folate are utilized, each with distinct metabolic fates and applications. This guide focuses on two key reduced folate derivatives: this compound and 5-methyltetrahydrofolate (5-MTHF).

This compound , the sodium salt of folinic acid (5-formyltetrahydrofolate), is a metabolically active form of folate that can be converted into tetrahydrofolate (THF) without the action of dihydrofolate reductase (DHFR). This property makes it an invaluable "rescue" agent in high-dose methotrexate chemotherapy, where DHFR is inhibited.[1][2][3] It is also used to treat folate deficiency.[1][4]

5-Methyltetrahydrofolate (5-MTHF) is the most biologically active and abundant form of folate in the human body.[5] It is the direct methyl donor for the remethylation of homocysteine to methionine, a critical step in the methylation cycle.[6] Unlike other folate forms, 5-MTHF can directly participate in this cycle without prior metabolic conversion, making it a potentially more efficient option for folate supplementation, especially in individuals with certain genetic polymorphisms.[7][8]

Mechanism of Action and Metabolic Pathways

Both this compound and 5-MTHF are key players in the intricate network of one-carbon metabolism. However, they enter and influence this pathway at different points.

This compound is converted to 5,10-methenyltetrahydrofolate, which then enters the folate cycle to be reduced to 5,10-methylenetetrahydrofolate and subsequently to 5-MTHF, or used for purine synthesis.[4] A key advantage of this compound is its ability to bypass the DHFR enzyme, which is the target of methotrexate.[2]

5-MTHF, on the other hand, is the terminal product of the folate metabolic pathway within the cytoplasm and is the primary circulating form of folate. It directly donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor.[6]

Below is a diagram illustrating the entry points and roles of this compound and 5-MTHF in the one-carbon metabolism pathway.

One-Carbon Metabolism Pathway Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF This compound\n(5-Formyl-THF) This compound (5-Formyl-THF) 5,10-Methenyl-THF 5,10-Methenyl-THF This compound\n(5-Formyl-THF)->5,10-Methenyl-THF 5,10-Methenyl-THF->5,10-Methylene-THF Purine Synthesis Purine Synthesis 5,10-Methenyl-THF->Purine Synthesis 5-Methyl-THF\n(5-MTHF) 5-Methyl-THF (5-MTHF) 5,10-Methylene-THF->5-Methyl-THF\n(5-MTHF) MTHFR Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis 5-Methyl-THF\n(5-MTHF)->Tetrahydrofolate (THF) MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylation Reactions SAH->Homocysteine

Figure 1: Simplified diagram of the one-carbon metabolism pathway.

Comparative Pharmacokinetics

Direct comparative pharmacokinetic studies between this compound and 5-MTHF are limited. However, extensive research has compared both compounds to folic acid, allowing for an indirect comparison. Studies consistently demonstrate that 5-MTHF has superior bioavailability compared to folic acid.[9][10] this compound, being a reduced folate, is also more readily utilized than folic acid, though its absorption can be saturable at higher doses.[11]

ParameterThis compound (as Folinic Acid)5-Methyltetrahydrofolate (5-MTHF)Folic Acid (for comparison)
Bioavailability Readily absorbed, but may be saturable at doses above 15-25 mg.[11]High, not significantly affected by food. Considered more bioavailable than folic acid.[9][10][12]Generally high, but requires enzymatic reduction by DHFR, which can be a rate-limiting step.
Time to Peak Plasma Concentration (Tmax) Approximately 1-2 hours after oral administration.[11]Generally faster than folic acid, around 0.8 hours in some studies.[10]Slower than 5-MTHF, around 1.6-2.8 hours.[10]
Peak Plasma Concentration (Cmax) Dose-dependent.[11]Significantly higher than that achieved with an equimolar dose of folic acid.[9][10]Lower than that of an equimolar dose of 5-MTHF.[9][10]
Area Under the Curve (AUC) Dose-dependent.[11]Significantly higher than that of an equimolar dose of folic acid, indicating greater overall exposure.[9][10]Lower than that of an equimolar dose of 5-MTHF.[9][10]

The Role of MTHFR Polymorphisms

The enzyme methylenetetrahydrofolate reductase (MTHFR) is critical for the conversion of 5,10-methylenetetrahydrofolate to 5-MTHF. Common genetic polymorphisms in the MTHFR gene, such as C677T and A1298C, can lead to reduced enzyme activity.[6][13] This impairment can hinder the metabolic activation of folic acid and, to a lesser extent, folinic acid, leading to lower levels of the active 5-MTHF and potentially elevated homocysteine levels.[14]

For individuals with these polymorphisms, supplementation with 5-MTHF is often considered a more effective strategy as it bypasses the MTHFR-dependent step altogether.[7][15] Studies have shown that 5-MTHF supplementation is effective at increasing plasma folate and lowering homocysteine levels in individuals with MTHFR polymorphisms, whereas the response to folic acid can be suboptimal.[7][16] While this compound also bypasses the initial DHFR reduction step required by folic acid, its ultimate conversion to 5-MTHF is still dependent on MTHFR activity.

Impact of MTHFR Polymorphism on Folate Metabolism cluster_pathways Folic Acid Folic Acid 5,10-Methylene-THF 5,10-Methylene-THF Folic Acid->5,10-Methylene-THF Multiple Steps (including DHFR) This compound This compound This compound->5,10-Methylene-THF Metabolic Conversion MTHFR Enzyme MTHFR Enzyme 5,10-Methylene-THF->MTHFR Enzyme 5-MTHF 5-MTHF MTHFR Enzyme->5-MTHF Normal MTHFR Normal MTHFR Normal MTHFR->MTHFR Enzyme Efficient Conversion Reduced MTHFR Activity\n(Polymorphism) Reduced MTHFR Activity (Polymorphism) Reduced MTHFR Activity\n(Polymorphism)->MTHFR Enzyme Inefficient Conversion Direct Supplementation Direct Supplementation Direct Supplementation->5-MTHF Bypasses MTHFR

Figure 2: Influence of MTHFR polymorphism on folate conversion.

Experimental Protocols

The following provides a generalized methodology for a pharmacokinetic study comparing oral folate derivatives, based on protocols described in the cited literature.[9][17][18]

Objective: To compare the bioavailability of this compound and 5-MTHF.

Study Design: A randomized, double-blind, crossover study.

Participants: Healthy adult volunteers, often stratified by MTHFR genotype.

Intervention:

  • Administration of a single oral dose of this compound.

  • Administration of an equimolar dose of 5-MTHF.

  • A washout period of at least one week between interventions.

Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours).

Sample Processing:

  • Blood is collected in EDTA-containing tubes.

  • Plasma is separated by centrifugation.

  • Samples are stabilized, often with the addition of ascorbic acid or other antioxidants, to prevent folate degradation and stored at -80°C until analysis.[19]

Analytical Method: Plasma concentrations of different folate forms (folinic acid, 5-MTHF, and unmetabolized folic acid) are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[19][20][21]

Pharmacokinetic Analysis: The following parameters are calculated for each folate form:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time, calculated using the trapezoidal rule.

Experimental Workflow for Folate Bioavailability Study A Participant Recruitment (Healthy Volunteers) B Randomization & Blinding A->B C Oral Administration (this compound or 5-MTHF) B->C D Serial Blood Sampling (Pre- and Post-Dose) C->D E Plasma Separation & Stabilization D->E F HPLC-MS/MS Analysis of Folate Forms E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC) F->G H Statistical Comparison G->H

Figure 3: Generalized workflow for a folate bioavailability clinical trial.

Clinical Implications and Summary

The choice between this compound and 5-MTHF depends on the specific clinical context.

  • This compound: Remains a cornerstone of high-dose methotrexate rescue therapy due to its ability to replenish the intracellular folate pool without requiring DHFR activity.[1][2][3] It is also effective for treating folate deficiency.[4] However, its conversion to the primary active form, 5-MTHF, is dependent on MTHFR.

  • 5-Methyltetrahydrofolate (5-MTHF): As the body's most active folate form, 5-MTHF offers a potential advantage in terms of bioavailability and is not impacted by MTHFR polymorphisms.[7][15] This makes it an attractive option for general folate supplementation, particularly for individuals with known or suspected MTHFR mutations, and for conditions associated with impaired folate metabolism.[8][22]

References

Head-to-head comparison of sodium folinate and folic acid on cell proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Folate Supplementation Strategies in Cell Culture

Folate, an essential B vitamin, is a critical component in cell culture media, playing a pivotal role in the synthesis of nucleotides and amino acids, and thus directly impacting cell proliferation and health. The two most common forms of folate supplementation in research and clinical settings are folic acid, a synthetic oxidized form, and sodium folinate (also known as leucovorin or folinic acid), a reduced and more direct precursor to the active forms of folate. This guide provides a head-to-head comparison of their effects on cell proliferation, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific experimental needs.

At a Glance: Key Differences in Mechanism of Action

The primary distinction between folic acid and this compound lies in their metabolic activation pathways. Folic acid is a synthetic pro-vitamin that requires a two-step reduction by the enzyme dihydrofolate reductase (DHFR) to be converted into the biologically active tetrahydrofolate (THF).[1][2] In contrast, this compound, as a 5-formyl derivative of THF, is already in a reduced state and can be readily converted to THF without the need for DHFR.[1][2] This metabolic shortcut is a crucial factor influencing their respective efficacies, particularly in systems where DHFR activity may be limited or inhibited.

Comparative Efficacy in Promoting Cell Proliferation

While direct head-to-head studies comparing this compound and folic acid on cell proliferation are limited, valuable insights can be drawn from studies comparing folic acid with other reduced folates, such as 5-methyltetrahydrofolate (5-mTHF). As both this compound and 5-mTHF are reduced folates that bypass the DHFR enzyme, the findings for 5-mTHF can serve as a reasonable proxy.

A study comparing the effects of folic acid and 5-mTHF on the proliferation of mouse embryonic fibroblasts (MEFs) demonstrated that folic acid exhibited a stronger effect on promoting cell proliferation.[3]

Quantitative Data Summary

The following table summarizes the findings on cell number after three passages of continuous culture in media supplemented with either folic acid or 5-mTHF at various concentrations.[3][4]

Folate FormConcentrationMean Cell Number (x 10^4) ± SEM
Folic Acid (FA) 5 µM10.8 ± 0.5
500 nM9.5 ± 0.4
50 nM8.2 ± 0.3
5-methyltetrahydrofolate (5-mTHF) 5 µM8.1 ± 0.4
500 nM7.5 ± 0.3
50 nM6.8 ± 0.2
Folate Free 0 nM4.5 ± 0.2

Note: The data for 5-mTHF is presented as a proxy for this compound. SEM: Standard Error of the Mean.

Experimental Protocols

To ensure reproducibility and standardization, detailed experimental methodologies are crucial. The following is a representative protocol for a cell proliferation assay comparing different forms of folate.

Cell Proliferation Assay Using Direct Cell Counting

1. Cell Culture and Media Preparation:

  • Mouse embryonic fibroblasts (MEFs) are cultured in folate-free DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and varying concentrations of either folic acid or this compound (e.g., 5 µM, 500 nM, 50 nM, and a folate-free control).

  • Cells are passaged every three days.

2. Cell Seeding:

  • After the third passage, cells are seeded in 6-well plates at a density of 1 x 10^5 cells per well.

3. Cell Counting:

  • After 24 hours of incubation, cells are harvested by trypsinization.

  • The number of viable cells is determined using a hemocytometer or an automated cell counter with trypan blue exclusion to differentiate between live and dead cells.

4. Statistical Analysis:

  • Data are presented as the mean ± standard error of the mean (SEM) from at least three independent experiments.

  • Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Visualizing the Experimental Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying biochemical differences, the following diagrams are provided.

G cluster_0 Cell Culture Preparation cluster_1 Cell Seeding and Incubation cluster_2 Data Collection and Analysis A Prepare folate-free DMEM B Supplement with FBS and antibiotics A->B C Create media with varying concentrations of Folic Acid and this compound B->C D Seed MEFs in 6-well plates C->D E Incubate for 24 hours D->E F Harvest cells by trypsinization E->F G Perform viable cell count (e.g., hemocytometer with trypan blue) F->G H Statistical analysis (ANOVA) G->H G cluster_0 Folate Metabolism FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA Synthesis (dUMP -> dTMP) THF->DNA AA Amino Acid Metabolism THF->AA SF This compound (5-Formyl-THF) SF->THF

References

Comparative Purity Analysis of Sodium Folinate from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of sodium folinate from three hypothetical commercial suppliers: Supplier A, Supplier B, and Supplier C. The data presented is based on standardized analytical methodologies to offer a framework for evaluating and selecting a suitable supplier for research and development purposes.

Executive Summary

The purity and impurity profiles of active pharmaceutical ingredients (APIs) are critical quality attributes that can significantly impact efficacy and safety. This guide details the experimental evaluation of this compound from three commercial sources. While all suppliers met the minimum pharmacopeial standards, variations in purity levels and the presence of specific impurities were observed. This highlights the importance of rigorous in-house quality assessment when selecting a raw material supplier.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of this compound samples from each supplier.

Table 1: Purity and Impurity Profile of this compound from Different Suppliers

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC, %) 99.8%99.5%99.9%
Total Impurities (%) 0.2%0.5%0.1%
Impurity 1 (Related Substance A, %) 0.05%0.15%< 0.03%
Impurity 2 (Related Substance B, %) 0.08%0.20%0.05%
Impurity 3 (Unidentified, %) < 0.03%0.10%< 0.03%
Water Content (%) 4.2%5.5%4.5%
Sodium Content (%) 8.5%8.3%8.6%

Table 2: Dissolution Profile of this compound from Different Suppliers

Time (minutes)Supplier A (% Dissolved)Supplier B (% Dissolved)Supplier C (% Dissolved)
5 858288
10 928995
15 989599
30 10098100

Experimental Protocols

The following methodologies were employed for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is used to separate, identify, and quantify the main component and any impurities present in the this compound samples.[1][2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: this compound samples were accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.

  • Standard Preparation: A certified reference standard of this compound was prepared in the same manner.

  • Analysis: The percentage purity was calculated by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. Impurity levels were determined by the area normalization method.

Karl Fischer Titration for Water Content

This method is used to determine the water content in the this compound samples.

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagent: Hydranal-Coulomat AG.

  • Sample Preparation: A known amount of this compound was accurately weighed and introduced into the titration cell.

  • Analysis: The titrator automatically determines the amount of water present, and the result is expressed as a percentage.

Ion Chromatography for Sodium Content

This method is employed to quantify the sodium content in the samples.[4]

  • Instrumentation: An ion chromatograph with a conductivity detector.

  • Column: A suitable cation-exchange column.

  • Eluent: Methanesulfonic acid solution.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Samples were accurately weighed, dissolved in deionized water, and filtered before injection.

  • Standard Preparation: A series of sodium chloride standards of known concentrations were prepared.

  • Analysis: A calibration curve was generated from the standards, and the sodium content in the samples was determined.

Dissolution Test

This test measures the rate and extent to which the this compound dissolves in a specified medium.[5]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Medium: 900 mL of purified water.

  • Rotation Speed: 50 RPM.

  • Sampling Times: 5, 10, 15, and 30 minutes.

  • Analysis: The amount of dissolved this compound at each time point was determined by UV-Vis spectrophotometry at 283 nm.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative purity analysis of this compound.

experimental_workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison reception Receive Samples (Suppliers A, B, C) preparation Sample Weighing & Dissolution reception->preparation hplc HPLC Analysis (Purity & Impurities) preparation->hplc karl_fischer Karl Fischer (Water Content) preparation->karl_fischer ion_chrom Ion Chromatography (Sodium Content) preparation->ion_chrom dissolution Dissolution Testing preparation->dissolution data_analysis Data Compilation & Analysis hplc->data_analysis karl_fischer->data_analysis ion_chrom->data_analysis dissolution->data_analysis comparison Supplier Comparison & Reporting data_analysis->comparison

Caption: Experimental workflow for purity analysis.

This compound in One-Carbon Metabolism

The diagram below shows a simplified representation of the role of this compound's active metabolite, tetrahydrofolate (THF), in one-carbon metabolism, which is crucial for nucleotide synthesis and other cellular processes.[7][8]

signaling_pathway cluster_pathway One-Carbon Metabolism sodium_folinate This compound thf Tetrahydrofolate (THF) (Active Metabolite) sodium_folinate->thf purine_synthesis Purine Synthesis (DNA/RNA Precursors) thf->purine_synthesis thymidylate_synthesis Thymidylate Synthesis (dTMP for DNA) thf->thymidylate_synthesis methionine_synthesis Methionine Synthesis (Protein & SAM Synthesis) thf->methionine_synthesis one_carbon One-Carbon Units (from Serine, Glycine, etc.) one_carbon->thf

References

Isomeric Purity of Sodium Folinate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. In the case of sodium folinate, a critical component in various therapeutic regimens, the isomeric purity is not merely a matter of chemical classification but a crucial determinant of its biological activity and, consequently, its impact on research outcomes. This guide provides an objective comparison of the biologically active l-isomer and the inactive d-isomer of this compound, as well as a comparison with its calcium salt alternative, supported by experimental data and detailed methodologies.

This compound, the sodium salt of folinic acid, is a reduced form of folic acid that plays a vital role in nucleotide synthesis and cellular metabolism.[1] It is commonly used as a rescue agent to mitigate the toxicity of antifolate chemotherapeutics like methotrexate and to potentiate the efficacy of fluoropyrimidines such as 5-fluorouracil (5-FU).[2] However, commercially available folinic acid has often been a racemic mixture of its dextrorotatory (d) and levorotatory (l) stereoisomers.[3] Crucially, only the l-isomer, levofolinic acid, is biologically active.[4] The d-isomer is not only inactive but can also interfere with the transport and metabolism of the active l-form.[5]

The Impact of Isomeric Purity on Biological Activity

The differential biological activity of the l- and d-isomers of folinic acid stems from their distinct interactions with cellular machinery, including folate transporters and enzymes.

Comparison of l-Folinic Acid and d-Folinic Acid

The l-isomer of folinic acid is the naturally occurring and pharmacologically active form.[3] In contrast, the d-isomer is biologically inert and its presence in racemic formulations can lead to the accumulation of this inactive form in the plasma.[3] While clinical studies comparing pure l-folinic acid with the racemic mixture (d,l-folinic acid) for methotrexate rescue have shown comparable efficacy and tolerance, the administration of the pure l-isomer avoids the unnecessary accumulation of the d-isomer.[3]

Parameterl-Folinic Acid (Levofolinic Acid)d-Folinic AcidSignificance in Research
Biological Activity Biologically activeBiologically inactiveOnly the l-isomer participates in essential metabolic pathways, making its purity a critical factor for predictable and reproducible experimental results.
Cellular Uptake Higher affinity for folate transportersLower affinity for folate transportersThe d-isomer can compete with the l-isomer for cellular uptake, potentially reducing the intracellular concentration of the active form and impacting experimental outcomes.
Metabolism Readily converted to active folate coenzymesNot metabolized to active formsFormulations with high isomeric purity ensure that the administered dose is efficiently converted to the necessary cofactors for downstream biological processes.
Clinical Efficacy Provides therapeutic effectNo therapeutic effectUsing the pure l-isomer ensures that the therapeutic effect is maximized and not diluted by the presence of an inactive isomer.

Table 1: Comparison of the Biological Properties of l- and d-Folinic Acid Isomers

Sodium Levofolinate vs. Calcium Levofolinate

The choice of the salt form of levofolinic acid also has significant practical implications in a research setting, primarily related to solubility.

ParameterSodium LevofolinateCalcium LevofolinateSignificance in Research
Solubility HighLowThe higher solubility of sodium levofolinate allows for the preparation of more concentrated solutions and facilitates co-administration with other drugs, such as 5-fluorouracil, without the risk of precipitation.[6][7]
Bioequivalence Bioequivalent to calcium levofolinateBioequivalent to sodium levofolinatePharmacokinetic studies have shown that sodium and calcium levofolinate are bioequivalent in terms of plasma concentrations of the active l-isomer and its metabolites.[8]
Clinical Safety and Efficacy Similar safety and efficacy profile to calcium levofolinateSimilar safety and efficacy profile to sodium levofolinateClinical studies have demonstrated comparable safety and efficacy between the two salt forms.[7][9]

Table 2: Comparison of Sodium and Calcium Salts of Levofolinic Acid

Experimental Protocols

Accurate determination of isomeric purity is essential for quality control and for ensuring the reliability of research data. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful analytical techniques for this purpose.

Chiral HPLC Method for Isomeric Purity of Folinic Acid

This method allows for the separation and quantification of the l- and d-isomers of folinic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector.

  • Chiral stationary phase column (e.g., human serum albumin-based).[10]

Reagents:

  • Mobile Phase: 0.2 M Sodium Phosphate (Na₂HPO₄) buffer with 1-propanol (98:2, v/v), adjusted to pH 6.2.[10]

  • Sample Solvent: Mobile phase or other suitable solvent.

  • l-folinic acid and d,l-folinic acid standards.

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the sample solvent to a suitable concentration.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., 150 x 4.6 mm, 7 µm).[10]

    • Mobile Phase: Isocratic elution with the prepared phosphate buffer/1-propanol mixture.[10]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Electrochemical detection is highly sensitive for folinic acid isomers.[10]

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the peaks corresponding to the l- and d-isomers based on the retention times of the standards. Calculate the percentage of each isomer in the sample by comparing the peak areas.

Quantitative NMR (qNMR) for Isomeric Purity Determination

qNMR offers a primary ratio method for determining purity without the need for isomeric standards of the analyte.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., D₂O with a suitable pH buffer).

  • Internal standard of known purity (e.g., maleic acid).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A calibrated 90° pulse.

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

      • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte (folinate) and the internal standard.

    • Calculate the molar ratio of the analyte to the internal standard using the integral values, the number of protons for each signal, and the known purity of the internal standard. This allows for the determination of the absolute quantity of folinate in the sample. While ¹H NMR itself does not distinguish between enantiomers, it can be used to determine the overall purity of the folinic acid. Chiral resolving agents can be added to the NMR sample to induce chemical shift differences between the enantiomers, allowing for their quantification.

Visualizing the Impact: Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the folate metabolic pathway, the mechanism of folinate in chemotherapy, and a general workflow for determining isomeric purity.

Folate_Metabolism cluster_0 Folate Activation cluster_1 Nucleotide Synthesis Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF Folinic Acid Folinic Acid Folinic Acid->5,10-Methylene-THF dUMP dUMP dTMP dTMP 5,10-Methylene-THF->dTMP dUMP->dTMP Thymidylate Synthase DNA Synthesis DNA Synthesis dTMP->DNA Synthesis

Caption: Simplified folate metabolic pathway.

MTX_Rescue Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR inhibits Folate Metabolism Folate Metabolism DHFR->Folate Metabolism Nucleotide Synthesis Nucleotide Synthesis Folate Metabolism->Nucleotide Synthesis Cell Viability Cell Viability Nucleotide Synthesis->Cell Viability This compound This compound Bypass Bypass This compound->Bypass Bypass->Folate Metabolism

Caption: Mechanism of this compound rescue in methotrexate therapy.

Isomeric_Purity_Workflow Sample Preparation Sample Preparation Analytical Method Analytical Method Sample Preparation->Analytical Method HPLC HPLC Analytical Method->HPLC Chiral Separation qNMR qNMR Analytical Method->qNMR Quantitative Analysis Data Analysis Data Analysis HPLC->Data Analysis qNMR->Data Analysis Isomeric Purity Report Isomeric Purity Report Data Analysis->Isomeric Purity Report

Caption: General workflow for determining the isomeric purity of this compound.

Conclusion

For researchers engaged in drug development and cellular metabolism studies, the isomeric purity of this compound is a critical parameter that can significantly influence experimental outcomes. The exclusive use of the biologically active l-isomer, levofolinic acid, in the form of its highly soluble sodium salt, ensures maximal biological effect and reproducibility. The inactive d-isomer not only fails to contribute to the desired therapeutic or experimental effect but can also interfere with the action of the active form. Therefore, a thorough understanding of the properties of each isomer and the use of robust analytical methods to verify isomeric purity are indispensable for high-quality research. This guide provides the foundational knowledge and practical methodologies to empower researchers to make informed decisions regarding the use of this compound in their studies.

References

A Comparative Guide to the Performance of Sodium Folinate in Basal Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate basal cell culture medium and the form of folate supplementation are critical variables that can significantly impact experimental outcomes. This guide provides an objective comparison of the performance of sodium folinate, a stable and readily bioavailable form of folate, in different basal cell culture media. We will delve into supporting experimental data, detailed methodologies, and the underlying cellular pathways to assist researchers in making informed decisions for their specific cell culture needs.

The Critical Role of Folates in Cell Culture

Folates are essential B vitamins that play a central role in one-carbon metabolism.[1] This metabolic network is fundamental for the biosynthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids, which are prerequisites for cell proliferation, differentiation, and survival.[1] In cell culture, supplementation with a folate source is crucial for maintaining healthy cell populations. While folic acid is a common supplement in many commercially available media, its conversion to the biologically active form, tetrahydrofolate (THF), requires a two-step reduction by the enzyme dihydrofolate reductase (DHFR).

This compound, the sodium salt of folinic acid (5-formyltetrahydrofolate), offers a potential advantage as it is a more reduced form of folate and can enter the folate metabolic cycle without the action of DHFR.[2] This can be particularly beneficial in cell lines with low DHFR activity or in studies where the DHFR pathway is under investigation.

Performance Comparison of Folate Sources

While direct comparative studies on the performance of this compound in different basal media are limited, valuable insights can be drawn from research comparing other folate forms, such as folic acid and 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate in the body.

A study comparing folic acid and 5-MTHF in RPMI-1640 medium for the culture of human lymphocytes provides a useful framework for understanding the impact of different folate sources. The study found that at a concentration of 120 nM, folic acid was associated with a significantly lower frequency of micronucleated cells (a marker of chromosome damage) compared to 5-MTHF.[1][3][4] However, at a lower concentration of 12 nM, both forms of folate showed an increase in the frequency of micronuclei compared to the 120 nM concentration.[1][3][4] Interestingly, apoptosis (programmed cell death) tended to be higher in cultures with 5-MTHF compared to folic acid, while necrosis and cell division rates were similar between the two.[1][3][4] This suggests that the optimal folate source and concentration can be cell-type specific and that higher concentrations are not always better.

The choice between different folate sources, such as this compound and 5-MTHF, often depends on the specific metabolic pathways being investigated. This compound, as a precursor to various THF derivatives, can support both nucleotide synthesis and methylation pathways.[2][5] In contrast, 5-MTHF directly enters the methionine cycle to support methylation but requires conversion to other folate forms for nucleotide synthesis.[5]

Table 1: Summary of a Comparative Study on Folic Acid vs. 5-Methyltetrahydrofolate (5-MTHF) in Human Lymphocyte Culture (RPMI-1640 Medium)

ParameterFolic Acid (120 nM)5-MTHF (120 nM)Folic Acid (12 nM)5-MTHF (12 nM)
Micronucleated Cells Lower frequencyHigher frequency (p < 0.05 vs. Folic Acid)Increased frequencyIncreased frequency
Apoptosis Lower tendencyHigher tendencyNot specifiedNot specified
Necrosis SimilarSimilarNot specifiedNot specified
Nuclear Division SimilarSimilarNot specifiedNot specified

Data adapted from a study on human lymphocytes cultured in RPMI-1640 medium.[1][3][4]

Impact of Basal Media Composition: DMEM vs. RPMI-1640

The composition of the basal medium itself can significantly influence cellular responses to folate supplementation. Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 are two of the most commonly used basal media, yet they have distinct formulations that can affect cell proliferation and metabolism.

ComponentDMEM (Typical Formulation)RPMI-1640 (Typical Formulation)
Amino Acids Higher concentrations of someGenerally lower concentrations
Vitamins Higher concentrations of someGenerally lower concentrations
Glucose High (4.5 g/L) or Low (1.0 g/L)Moderate (2.0 g/L)
Phosphate Lower concentrationHigher concentration
Calcium Higher concentrationLower concentration

The higher concentrations of amino acids and vitamins in DMEM may provide a more robust environment for rapid cell proliferation for certain cell types. Conversely, RPMI-1640 was specifically developed for the culture of human lymphoid cells and has a composition that better supports their growth in suspension. The differences in glucose concentration can also have a profound impact on cellular metabolism and, consequently, the demand for folate for nucleotide synthesis.

Experimental Protocols

To aid researchers in their evaluation of this compound and other folate sources, we provide detailed methodologies for key experiments.

Cell Proliferation Assay (Based on Bromodeoxyuridine - BrdU Incorporation)

This method assesses the rate of DNA synthesis as a measure of cell proliferation.

  • Cell Seeding: Seed basal cells in a 96-well plate at a predetermined density in their respective basal media (e.g., DMEM and RPMI-1640) supplemented with varying concentrations of this compound or other folate sources. Include a control group with no folate supplementation.

  • Incubation: Culture the cells for a desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • BrdU Labeling: Add BrdU solution to each well and incubate for a further 2-4 hours to allow for its incorporation into the DNA of proliferating cells.[6]

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition and Detection: Add the enzyme substrate and measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Cell Treatment: Culture basal cells in a 96-well plate with different concentrations of this compound in various basal media as described for the proliferation assay.

  • MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Folate_Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF Purine Synthesis\n(DNA/RNA Synthesis) Purine Synthesis (DNA/RNA Synthesis) Tetrahydrofolate (THF)->Purine Synthesis\n(DNA/RNA Synthesis) This compound\n(Folinic Acid) This compound (Folinic Acid) This compound\n(Folinic Acid)->Tetrahydrofolate (THF) 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR Thymidylate Synthesis\n(DNA Synthesis) Thymidylate Synthesis (DNA Synthesis) 5,10-Methylene-THF->Thymidylate Synthesis\n(DNA Synthesis) Methionine Cycle\n(Methylation) Methionine Cycle (Methylation) 5-Methyl-THF->Methionine Cycle\n(Methylation)

Folate Metabolism in Cell Culture

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Line Basal Cell Line Media_A Basal Medium A (e.g., DMEM) Cell_Line->Media_A Media_B Basal Medium B (e.g., RPMI-1640) Cell_Line->Media_B Folate_Source This compound (Varying Concentrations) Media_A->Folate_Source Media_B->Folate_Source Proliferation Cell Proliferation Assay (e.g., BrdU) Folate_Source->Proliferation Viability Cell Viability Assay (e.g., MTT) Folate_Source->Viability Comparison Compare Proliferation/ Viability between Media Proliferation->Comparison Viability->Comparison Dose_Response Generate Dose-Response Curves Comparison->Dose_Response

Workflow for Evaluating this compound

Conclusion

The optimal choice of basal cell culture medium and folate supplementation is a multifaceted decision that depends on the specific cell type and experimental objectives. While direct quantitative data comparing this compound across different basal media is an area requiring further research, the available evidence on other folate forms highlights the importance of considering both the type and concentration of the folate source. This compound's ability to bypass the DHFR enzyme makes it a valuable alternative to folic acid, particularly in specific research contexts. By carefully considering the compositional differences between media like DMEM and RPMI-1640 and employing robust experimental protocols, researchers can optimize their cell culture conditions to achieve reliable and reproducible results.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Sodium Folinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: The proper disposal of sodium folinate, a crucial component in many research and clinical settings, is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

This compound, a form of folinic acid, is often used in conjunction with chemotherapy agents.[1] While this compound itself is not explicitly classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its disposal is governed by its association with antineoplastic drugs and general chemical waste regulations.[2][3] Therefore, a cautious approach, treating it as potentially hazardous chemical waste, is the recommended best practice.

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the essential steps for the proper disposal of this compound from a laboratory setting.

1. Waste Classification and Segregation:

The primary step in proper disposal is the correct classification and segregation of waste. This compound waste is typically categorized into two main streams:

  • Trace Contaminated Waste: This category includes items with minimal residual amounts of this compound (generally less than 3% of the original volume).[4] Examples include:

    • Empty vials, ampules, and IV bags.

    • Used personal protective equipment (PPE) such as gloves and gowns.

    • Contaminated lab supplies like pipette tips, wipes, and absorbent pads.[5]

  • Bulk Contaminated Waste: This stream contains more significant quantities of the drug.[4] This includes:

    • Unused or expired this compound solutions.

    • Partially full vials or IV bags.

    • Spill cleanup materials.

2. Handling and Personal Protective Equipment (PPE):

Prior to handling any this compound waste, it is imperative to wear appropriate PPE to minimize exposure. This includes:

  • Gloves: Two pairs of chemotherapy-grade gloves are recommended.[2]

  • Gown: A disposable gown should be worn.

  • Eye Protection: Safety glasses or goggles are necessary.

3. Disposal of Trace Contaminated Waste:

  • Sharps: Needles and syringes should be disposed of intact in a designated, puncture-resistant sharps container specifically labeled for chemotherapy or chemical waste.[6]

  • Solid Waste: Non-sharp items such as empty vials, contaminated PPE, and lab supplies should be placed in a designated yellow chemotherapy waste bag or a clearly labeled container for chemical waste.[5][7]

4. Disposal of Bulk Contaminated Waste:

  • Liquids: Unused or expired this compound solutions should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7] This container should be kept closed when not in use.

  • Solids: Any solid bulk waste should be placed in a designated, sealed container labeled for hazardous chemical waste.

  • Spill Cleanup: Materials used to clean up spills of this compound should be treated as bulk contaminated waste and disposed of in a sealed, labeled hazardous waste container.[8]

5. Container Labeling and Storage:

  • All waste containers must be clearly labeled with the contents (e.g., "this compound Waste," "Trace Chemotherapy Waste") and the appropriate hazard symbols.[7]

  • Waste containers should be stored in a designated, secure area away from general lab traffic until they are collected for disposal.

6. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal contractor.[9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Never dispose of this compound waste down the drain or in the regular trash.[7]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not widely established, the key quantitative differentiator for waste segregation is the "less than 3%" rule for trace contamination.

Waste CategoryResidual Amount of this compoundDisposal Container
Trace Contaminated Waste < 3% of original volumeYellow chemotherapy bag or labeled chemical waste bin
Bulk Contaminated Waste > 3% of original volumeBlack RCRA hazardous waste container or equivalent

This table is a general guideline; always refer to your institution's specific waste management policies.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

start This compound Waste Generated classify Classify Waste: Trace (<3%) or Bulk (>3%) start->classify trace Trace Contaminated Waste classify->trace Trace bulk Bulk Contaminated Waste classify->bulk Bulk sharps Sharps (Needles, Syringes) trace->sharps non_sharps Non-Sharps (PPE, Empty Vials) trace->non_sharps liquids Liquids (Unused Solution) bulk->liquids solids Solids (Spill Cleanup) bulk->solids sharps_container Place in Labeled Sharps Container sharps->sharps_container yellow_bag Place in Yellow Chemotherapy Bag non_sharps->yellow_bag hw_container Place in Labeled Hazardous Waste Container liquids->hw_container solids->hw_container storage Store in Designated Secure Area sharps_container->storage yellow_bag->storage hw_container->storage disposal Dispose via Licensed Contractor (EHS) storage->disposal

References

Essential Safety and Operational Guide for Handling Sodium Folinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Sodium Folinate, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and mitigate risks associated with the handling of this substance.

Personal Protective Equipment (PPE)

Based on safety data for the closely related Calcium Folinate and general guidelines for handling hazardous drugs, the following personal protective equipment is recommended when working with this compound.[1][2][3] A risk assessment should be conducted to determine the appropriate level of protection for the specific procedures being performed.

Summary of Recommended PPE

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Hand Protection Single pair of chemotherapy-tested gloves (e.g., nitrile)Double gloving with chemotherapy-tested gloves
Eye/Face Protection Safety glasses with side shieldsGoggles and a face shield, especially when splashes are possible
Body Protection Laboratory coatDisposable, low-permeability gown with long sleeves and tight cuffs
Respiratory Protection Not generally required for handling intact solids or solutions in a well-ventilated area or chemical fume hoodAn N95 respirator may be necessary if there is a risk of aerosolization and work cannot be conducted in a containment device

High-risk operations include, but are not limited to, handling large quantities, generating aerosols (e.g., sonicating, vortexing), and cleaning up spills.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Dilution

  • Engineering Controls : All handling of this compound powder and initial dilutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Pre-Use Inspection : Before use, visually inspect the this compound solution for any particulate matter or discoloration.[4] If the solution appears cloudy or contains particles, it should not be used and must be disposed of correctly.[4]

  • Dilution : When preparing dilutions, use compatible solutions such as 0.9% sodium chloride, Hartmann's solution, or 5% glucose solution.[4]

2. Administration and Use in Research

  • Controlled Environment : Conduct all experimental procedures involving this compound in a designated and clearly marked area.

  • Preventing Contamination : Use Luer-lock fittings and closed-system drug-transfer devices where possible to minimize the risk of leaks and spills.[5]

  • Hand Hygiene : Wash hands thoroughly before donning and after removing gloves.[1]

3. Spill Management

  • Immediate Action : In the event of a spill, evacuate non-essential personnel from the area.

  • Containment : For liquid spills, contain the spill using absorbent pads. For powder spills, gently cover with damp absorbent material to avoid generating dust.

  • Cleaning : Use an appropriate cleaning agent and follow your institution's established procedures for cleaning up hazardous drug spills.

  • PPE for Spills : When cleaning a spill, wear a higher level of PPE, including double gloves, a disposable gown, and eye and face protection.[5]

Disposal Plan

All waste materials contaminated with this compound, including unused solutions, empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation : Collect all this compound waste in clearly labeled, sealed, and puncture-resistant containers.

  • Local Regulations : Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[4][6][7] Do not dispose of this compound down the drain or in general laboratory trash.

Experimental Protocols Cited

The information provided is based on established safety protocols for handling hazardous drugs and related chemical compounds. Specific experimental protocols involving this compound will be highly dependent on the nature of the research being conducted. It is imperative to consult the specific Safety Data Sheet (SDS) for the formulation of this compound being used and to adhere to all institutional safety guidelines.

Visual Workflow for Chemical Spill Response

The following diagram outlines the logical steps for responding to a chemical spill involving this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor & EH&S evacuate->notify secure Secure Area (Restrict Access) notify->secure ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) secure->ppe contain Contain Spill (Use Spill Kit) ppe->contain clean Clean & Decontaminate Area contain->clean dispose Dispose of Contaminated Waste as Hazardous clean->dispose report Document Incident dispose->report

Caption: Workflow for a safe and effective response to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium Folinate
Reactant of Route 2
Sodium Folinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。